molecular formula C4H9N3O B1487851 3-Aminoazetidine-1-carboxamide CAS No. 1343806-33-6

3-Aminoazetidine-1-carboxamide

Cat. No.: B1487851
CAS No.: 1343806-33-6
M. Wt: 115.13 g/mol
InChI Key: WMTWYNOXCIFOJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoazetidine-1-carboxamide ( 1343806-33-6) is a high-purity, heterocyclic organic compound offered as a building block for chemical synthesis and life sciences research . This molecule features both a primary amine and a carboxamide group on an azetidine ring, a four-membered nitrogen-containing heterocycle known for its interest in medicinal chemistry . The compound has a molecular formula of C 4 H 9 N 3 O and a molecular weight of 115.14 g/mol . As a versatile synthetic intermediate, this compound can serve as a key precursor for the development of more complex molecular architectures. Its structure makes it a valuable scaffold for constructing potential pharmacologically active compounds. Researchers utilize this and related azetidine derivatives in exploring new chemical entities . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWYNOXCIFOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Aminoazetidine-1-carboxamide from 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules.[1] Specifically, 3-substituted azetidines serve as critical building blocks for a new generation of therapeutics. This guide provides an in-depth, technically-grounded walkthrough for the synthesis of 3-Aminoazetidine-1-carboxamide, a versatile trifunctional intermediate, starting from the commercially available 1-Boc-3-azetidinone. We will dissect a robust, five-step synthetic pathway, emphasizing the strategic application of orthogonal protecting groups—a cornerstone of complex molecule synthesis. Each step is detailed with mechanistic rationale, a field-tested experimental protocol, and expert insights to ensure reproducibility and high fidelity.

Strategic Overview: A Tale of Two Nitrogens

The synthesis of this compound presents a classic chemical challenge: the selective functionalization of a molecule with three reactive sites—a ketone and two nitrogen atoms at different positions. The target molecule requires a primary amine at the C3 position and a carboxamide group at the N1 position. A direct approach is complicated by the similar reactivity of the nitrogen atoms that will be present during the synthesis.

Our strategy, therefore, hinges on the principle of orthogonal protection . We will utilize two distinct amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under different, non-interfering conditions.[2][3] The Boc group is labile under acidic conditions, while the Cbz group is selectively cleaved by catalytic hydrogenation.[3] This allows for the precise, stepwise modification of the azetidine core.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the chosen forward pathway. The final deprotection of a Cbz-protected amine at C3 leads back to the N1-carbamoylated intermediate. The carbamoylation step is preceded by the selective deprotection of an N1-Boc group. This necessitates an intermediate where the N1 and N3 positions are orthogonally protected, which in turn is derived from the initial reductive amination of 1-Boc-3-azetidinone.

G Target This compound Step5 Benzyl (1-carbamoylazetidin-3-yl)carbamate Target->Step5 Cbz Deprotection (H₂, Pd/C) Step4 Benzyl (azetidin-3-yl)carbamate Step5->Step4 N1-Carbamoylation Step3 tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate Step4->Step3 N1-Boc Deprotection (Acid) Step2 tert-butyl 3-aminoazetidine-1-carboxylate Step3->Step2 N3-Cbz Protection Start 1-Boc-3-azetidinone Step2->Start Reductive Amination

Caption: Retrosynthetic pathway for this compound.

The Five-Step Synthetic Workflow

This section provides a comprehensive, step-by-step guide to the synthesis, complete with detailed protocols and scientific justification.

Step 1: Reductive Amination of 1-Boc-3-azetidinone

Principle & Rationale: The journey begins by converting the C3 ketone of the starting material into a primary amine. Reductive amination is a robust and widely used transformation for this purpose. The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine. We utilize ammonium acetate as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent. NaBH₃CN is particularly effective as it is mild and selectively reduces the protonated imine intermediate over the ketone starting material.

Experimental Protocol:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of 1 M HCl to pH ~2 to destroy excess reducing agent.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 2 M NaOH to pH >11 and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 3-aminoazetidine-1-carboxylate.

Data & Expected Outcome:

CompoundMWEquivalentsMolesExpected YieldAppearance
1-Boc-3-azetidinone171.191.0X-White solid[4]
Ammonium Acetate77.0810.010X-White solid
Sodium Cyanoborohydride62.841.51.5X-White solid
tert-butyl 3-aminoazetidine-1-carboxylate172.22--85-95%Colorless oil[5]

Field Insights: The purity of the starting ketone is paramount for high conversion. The product is often used directly in the next step without chromatographic purification, but a quick silica plug filtration can remove baseline impurities if necessary.

Step 2: Orthogonal Protection of the 3-Amino Group

Principle & Rationale: With the C3-amine installed, we must now differentiate the two nitrogen atoms. The primary amine at C3 is significantly more nucleophilic than the N1 carbamate nitrogen. This inherent reactivity difference allows for the selective protection of the C3-amine. We use benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to install the Cbz group, which will be stable during the subsequent acidic Boc-deprotection step.

Experimental Protocol:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and water (0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Add benzyl chloroformate (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate.

Data & Expected Outcome:

CompoundMWEquivalentsMolesExpected YieldAppearance
tert-butyl 3-aminoazetidine-1-carboxylate172.221.0X-Colorless oil
Benzyl Chloroformate170.591.11.1X-Colorless liquid
Di-protected Azetidine306.35--90-98%White solid or viscous oil
Step 3: Selective N1-Boc Deprotection

Principle & Rationale: This step leverages the acid-lability of the Boc group.[6] By treating the di-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), the N1-Boc group is cleaved, liberating the secondary amine.[7] The Cbz group remains intact under these conditions, demonstrating the power of the orthogonal strategy. The product is typically isolated as a salt.

Experimental Protocol:

  • Dissolve tert-butyl 3-((benzyloxycarbonyl)amino)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas.[3]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting residue, benzyl (azetidin-3-yl)carbamate trifluoroacetate salt, can be used directly in the next step or triturated with diethyl ether to yield a solid.

Data & Expected Outcome:

CompoundMWEquivalentsMolesExpected YieldAppearance
Di-protected Azetidine306.351.0X-White solid
Trifluoroacetic Acid114.0210.010X-Colorless liquid
Benzyl (azetidin-3-yl)carbamate TFA salt320.26-->95% (quantitative)Off-white solid or oil

Field Insights: The use of scavengers like triethylsilane can be beneficial to prevent potential alkylation of the substrate by the generated tert-butyl cation, although it is less of a concern in this specific case.[6]

Step 4: N1-Carbamoylation

Principle & Rationale: With the N1 position now a free secondary amine, we can install the required carboxamide group. A common and effective method is to use an isocyanate reagent. Trimethylsilyl isocyanate (TMS-NCO) serves as a convenient source of isocyanic acid (HNCO) in situ. The free amine attacks the isocyanate to form a urea linkage, which in this case is the desired N1-carboxamide.

Experimental Protocol:

  • Suspend benzyl (azetidin-3-yl)carbamate TFA salt (1.0 eq) in acetonitrile (0.4 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the salt and liberate the free base.

  • Add trimethylsilyl isocyanate (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 3-5 hours.

  • Upon completion, quench the reaction with a few drops of water.

  • Concentrate the mixture in vacuo.

  • Purify the residue via flash chromatography (DCM/Methanol gradient) to isolate benzyl (1-carbamoylazetidin-3-yl)carbamate.

Data & Expected Outcome:

CompoundMWEquivalentsMolesExpected YieldAppearance
Benzyl (azetidin-3-yl)carbamate TFA salt320.261.0X-Off-white solid
Trimethylsilyl isocyanate115.211.51.5X-Colorless liquid
Benzyl (1-carbamoylazetidin-3-yl)carbamate249.26--75-85%White solid
Step 5: Final Deprotection to Yield Product

Principle & Rationale: The final step is the removal of the Cbz protecting group from the N3 position. This is cleanly achieved by catalytic hydrogenation. In the presence of a palladium catalyst (typically on carbon, Pd/C) and a hydrogen atmosphere, the benzyl group is cleaved, releasing toluene and carbon dioxide, and liberating the final primary amine.

Experimental Protocol:

  • Dissolve benzyl (1-carbamoylazetidin-3-yl)carbamate (1.0 eq) in methanol or ethanol (0.1 M).

  • Carefully add Palladium on carbon (10% w/w, 0.1 eq by weight) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr shaker).

  • Stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Data & Expected Outcome:

CompoundMWEquivalentsMolesExpected YieldAppearance
Benzyl (1-carbamoylazetidin-3-yl)carbamate249.261.0X-White solid
Palladium on Carbon (10%)-0.1 w/w--Black powder
This compound115.13-->95%Off-white solid or hygroscopic film

Overall Synthesis Diagram

The complete forward synthesis is a testament to strategic planning and execution in organic chemistry.

Caption: Forward synthesis of this compound.

Conclusion

This guide details a reliable and scalable five-step synthesis of this compound from 1-Boc-3-azetidinone. The successful execution of this pathway relies on a foundational understanding of reaction mechanisms and the strategic implementation of an orthogonal Boc/Cbz protecting group strategy. Each protocol has been presented as a self-validating system, providing researchers and drug development professionals with a clear and logical framework for accessing this valuable chemical building block. The insights provided aim to bridge the gap between theoretical knowledge and practical application, empowering scientists to confidently tackle the synthesis of complex, highly functionalized molecules.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Brat, G., et al. (2007). Microwave-Assisted Carbamoylation of Amines. Synthetic Communications, 37(15), 2545-2555. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Dolan, E. A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 16(43), 8294-8298. Retrieved from [Link]

  • Neufeld, C., et al. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(4), 948-953. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Litwinowicz, J., & Kijeński, J. (2015). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Sustainable Chemical Processes, 3(1), 18. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • Kovács, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1073. Retrieved from [Link]

  • Jana, A., et al. (2024). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Retrieved from [Link]

  • Johnson, D. S., et al. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1-Boc-3-azetidinone, 250 g, CAS No. 398489-26-4. Retrieved from [Link]

  • Brown, D. G., & Boström, J. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Retrieved from [Link]

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. Retrieved from [Link]

  • Gredic, A., et al. (2012). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. European Journal of Organic Chemistry, 2012(28), 5483-5489. Retrieved from [Link]

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (2020). Google Patents.
  • Almanac Life Science India Pvt. Ltd. (n.d.). Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate 95%. Retrieved from [Link]

Sources

physicochemical properties of 3-Aminoazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoazetidine-1-carboxamide

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, prized for the unique three-dimensional character it imparts to drug candidates, which can lead to improved physicochemical properties and novel intellectual property. This compound, as a functionalized derivative, presents a valuable building block for drug discovery programs. This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth physicochemical profiling of this compound. Recognizing the limited availability of public experimental data for this specific molecule, this document serves as a practical roadmap for researchers, outlining robust, field-proven protocols to determine its critical properties. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-fidelity data.

Molecular Structure and Predicted Properties

This compound is a small, polar molecule featuring a strained four-membered azetidine ring, a primary amine, and a carboxamide group. These functional groups are anticipated to govern its physicochemical behavior, particularly its ionization, lipophilicity, and solubility.

Caption: Molecular structure of this compound.

A summary of computationally predicted properties for the hydrochloride salt of the molecule is presented below. It is imperative for drug development professionals to replace these predictions with robust experimental data.

PropertyPredicted ValueSource
Molecular Formula C₄H₉N₃OPubChem[1]
Molecular Weight 115.14 g/mol PubChem[1]
XlogP -1.9PubChem[1]
SMILES C1C(CN1C(=O)N)NPubChem[1]
InChIKey WMTWYNOXCIFOJI-UHFFFAOYSA-NPubChem[1]

Synthesis and Structural Confirmation

G start tert-Butyl 3-aminoazetidine-1-carboxylate step1 Step 1: Boc Deprotection (e.g., TFA in DCM or HCl in Dioxane) start->step1 intermediate 3-Aminoazetidine (salt form) step1->intermediate step2 Step 2: Amidation (e.g., with an isocyanate or activated carbamate) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Boc Deprotection

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (approximately 0.1-0.5 M).

  • To this solution, add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA, 2-4 eq) or a 4M solution of HCl in dioxane (2-4 eq).[2][3]

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.[3]

  • Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting crude 3-aminoazetidine salt is typically a solid and can be used in the next step without further purification.

Step 2: Amidation

  • Suspend the crude 3-aminoazetidine salt (1.0 eq) in an aprotic solvent like DCM or acetonitrile.

  • Add a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the salt and free the primary amine.

  • To this mixture, add a suitable carbamoylating agent. A common and effective choice is trimethylsilyl isocyanate (1.2 eq), which reacts to form the desired carboxamide.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be quenched with water and the product extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product should be purified, for example, by flash column chromatography on silica gel, to yield the pure this compound.

Structural Confirmation: The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.[4]

Ionization Constant (pKa) Determination

The pKa value dictates the charge state of a molecule at a given pH, which profoundly influences its solubility, permeability, and target engagement. For this compound, the primary amine on the azetidine ring is the most likely site of protonation.

cluster_0 Method 1: Potentiometric Titration cluster_1 Method 2: UV-Vis Spectrophotometry a1 Prepare compound solution (with co-solvent if needed) a2 Calibrate pH meter a1->a2 a3 Titrate with standardized acid/base a2->a3 a4 Plot pH vs. Titrant Volume a3->a4 a5 Determine pKa from inflection point a4->a5 b1 Prepare buffered solutions across a pH range b2 Add compound to each buffer b1->b2 b3 Measure UV-Vis absorbance spectrum for each pH b2->b3 b4 Plot Absorbance vs. pH b3->b4 b5 Determine pKa from sigmoidal fit b4->b5 cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method a1 Prepare octanol-saturated buffer and buffer-saturated octanol a2 Dissolve compound in one phase a1->a2 a3 Mix phases and shake to equilibrium a2->a3 a4 Separate phases a3->a4 a5 Quantify compound concentration in each phase (e.g., by HPLC-UV) a4->a5 a6 Calculate LogP/LogD a5->a6 b1 Select lipophilic reference compounds with known LogP values b2 Run reference compounds on RP-HPLC under isocratic conditions b1->b2 b3 Create calibration curve: log k vs. LogP b2->b3 b6 Interpolate LogP from calibration curve b4 Run test compound under same conditions b5 Determine retention factor (k) b4->b5 b5->b6

Caption: Workflow for LogP/LogD determination.

Protocol 1: Shake-Flask Method

This is the traditional and most reliable method for LogP/LogD determination. [1]

  • Phase Preparation: Prepare n-octanol saturated with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4 for LogD) and buffer saturated with n-octanol.

  • Partitioning: Add a known amount of the compound to a mixture of the two phases. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium. [5]3. Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous]). [6]

Protocol 2: Reverse-Phase HPLC Method

This is a higher-throughput method that correlates a compound's retention time on a C18 column with its lipophilicity. [7]

  • Reference Standards: Select a set of reference compounds with known LogP values that span the expected lipophilicity of the test compound.

  • Calibration Curve: Perform isocratic HPLC runs with varying mobile phase compositions (e.g., different methanol/water ratios). For each reference compound, determine the retention factor (k) and extrapolate to obtain log k_w (the retention factor in 100% aqueous mobile phase). Plot the known LogP values against the calculated log k_w values to generate a calibration curve. 3. Sample Analysis: Inject the test compound and determine its log k_w under the same conditions.

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve. [8]

Aqueous Solubility Measurement

Solubility is a gatekeeper property in drug discovery; poor solubility can hinder absorption and lead to unreliable in vitro assay results. It is crucial to distinguish between kinetic and thermodynamic solubility.

cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility a1 Add excess solid compound to buffer a2 Equilibrate for extended period (e.g., 24-48h with shaking) a1->a2 a3 Filter to remove undissolved solid a2->a3 a4 Quantify concentration of filtrate (e.g., HPLC-UV) a3->a4 a5 Result: Equilibrium Solubility a4->a5 b1 Add DMSO stock solution to buffer b2 Incubate for short period (e.g., 1-2h with shaking) b1->b2 b3 Filter or centrifuge to remove precipitate b2->b3 b4 Quantify concentration of supernatant (e.g., UV plate reader) b3->b4 b5 Result: Kinetic Solubility b4->b5

Caption: Comparison of thermodynamic and kinetic solubility workflows.

Protocol 1: Thermodynamic Solubility Assay

This assay measures the true equilibrium solubility of a compound and is crucial for pre-formulation studies. [9]

  • Sample Preparation: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4). [9]2. Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [9]3. Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the clear filtrate by a validated HPLC-UV method against a calibration curve to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility. [10]

Protocol 2: Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound upon precipitation from a DMSO stock solution, mimicking conditions in many in vitro biological assays. [11]

  • Sample Preparation: In a 96-well plate, add a small volume of a concentrated DMSO stock solution of the compound to the aqueous buffer. [12]2. Incubation: Cover the plate and shake at room temperature for a short period (e.g., 1-2 hours). [13]3. Analysis: Measure the amount of dissolved compound. This can be done by nephelometry (measuring light scattering from precipitated particles) or by filtering the plate and measuring the UV absorbance of the filtrate. [11][12]

Chemical Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a compound. This information is critical for developing stability-indicating analytical methods and determining appropriate storage conditions. [14]

start Prepare solutions of This compound stress_hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) start->stress_hydrolysis stress_oxidation Oxidative Stress (e.g., H₂O₂) start->stress_oxidation stress_thermal Thermal Stress (e.g., 60°C) start->stress_thermal stress_photo Photolytic Stress (UV/Vis light exposure) start->stress_photo analysis Analyze samples at time points (e.g., by HPLC-UV/MS) stress_hydrolysis->analysis stress_oxidation->analysis stress_thermal->analysis stress_photo->analysis endpoint Identify degradants and determine degradation pathways analysis->endpoint

Sources

An In-Depth Technical Guide to 3-Aminoazetidine-1-carboxamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azetidine Moiety

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and non-planar, three-dimensional structure offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific, highly functionalized derivative, 3-Aminoazetidine-1-carboxamide , providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1343806-33-6

  • Proposed IUPAC Name: this compound

  • Molecular Formula: C₄H₉N₃O

  • Molecular Weight: 115.14 g/mol

IdentifierValue
CAS Number 1343806-33-6
Molecular Formula C₄H₉N₃O
Molecular Weight 115.14
Canonical SMILES C1C(NC1)C(=O)N

Synthesis of this compound: A Proposed Pathway

The proposed synthesis is a two-step process:

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen.

  • Carboxamide Formation: Introduction of the carboxamide group at the 1-position of the azetidine ring.

Synthesis_Pathway start tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) step1 Step 1: Boc Deprotection start->step1 e.g., TFA, DCM intermediate 3-Aminoazetidine (as salt) step1->intermediate step2 Step 2: Carboxamide Formation intermediate->step2 e.g., TMS-isocyanate, base product This compound (CAS: 1343806-33-6) step2->product

Sources

An In-Depth Technical Guide to the Solubility of 3-Aminoazetidine-1-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from biological assay performance to formulation and bioavailability.[1][2] This guide focuses on 3-Aminoazetidine-1-carboxamide, a niche building block whose empirical solubility data in organic solvents is not widely published. In the absence of extensive experimental data, this document provides a framework for understanding and predicting its solubility based on first principles of molecular structure and polarity. It combines theoretical analysis with a detailed, practical protocol for experimental solubility determination, empowering researchers to generate reliable data tailored to their specific needs.

Introduction: The Critical Need for Solubility Data

In early-stage drug discovery, understanding a compound's solubility is paramount. Poor solubility can lead to unreliable in vitro test results, create significant hurdles for in vivo formulation, and ultimately contribute to the failure of promising drug candidates due to poor bioavailability.[3] this compound is a valuable synthon, but its journey from a vial of powder to a meaningful biological result begins with a simple, yet crucial step: dissolving it.

This guide addresses the common challenge of working with novel or niche compounds where established solubility data is scarce. Instead of a simple data sheet, we present a predictive and practical approach. We will first dissect the molecule's structure to forecast its behavior in various solvent classes and then provide a robust, step-by-step methodology to determine its kinetic solubility experimentally.

Molecular Analysis and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. A molecule's solubility is governed by its structural properties, including polarity, hydrogen bonding capacity, and size.[1]

Molecular Structure: this compound

Physicochemical Properties:

  • Polarity: The molecule possesses multiple polar functional groups: a primary amine (-NH2), a secondary amine within the azetidine ring, and a carboxamide (-C(=O)NH-). The presence of multiple nitrogen and oxygen atoms creates a significant dipole moment, rendering the molecule highly polar.

  • Hydrogen Bonding: The primary amine and the carboxamide group contain multiple hydrogen bond donors (N-H). The nitrogen and oxygen atoms also serve as hydrogen bond acceptors.[4][5] This extensive hydrogen bonding capability is a dominant factor in its solubility. Molecules with multiple hydrogen bonding groups typically exhibit greater solubility in polar, hydrogen-bonding solvents.[6]

  • Size & Flexibility: It is a small molecule with a relatively rigid four-membered azetidine ring, but with rotatable bonds in the carboxamide side chain.

Predicted Solubility in Organic Solvent Classes

Based on this analysis, we can predict the solubility of this compound across a spectrum of common organic solvents. The ability of a solvent to engage in hydrogen bonding is expected to be the primary driver of solubility.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating the polar amine and carboxamide groups of the solute.[4]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents are polar and can act as hydrogen bond acceptors, but they lack donor capabilities. DMSO and DMF are particularly effective at dissolving polar compounds.
Ethers THF, DioxaneLow to Very Low While possessing some polarity, these solvents are poor hydrogen bonders and are less effective at disrupting the strong intermolecular hydrogen bonds within the solute's crystal lattice.[7]
Chlorinated Dichloromethane (DCM), ChloroformVery Low These solvents have low polarity and cannot effectively interact with the highly polar functional groups of the molecule.
Hydrocarbons Hexane, TolueneInsoluble These non-polar solvents lack the ability to form favorable interactions with the polar solute, making dissolution energetically unfavorable.

This predictive framework allows a researcher to make an informed initial selection of solvents for screening, saving time and resources.

Experimental Determination of Kinetic Solubility

While predictions are valuable, empirical data is the gold standard. The following protocol describes a high-throughput kinetic solubility assay, which is well-suited for early drug discovery.[2][3][8] Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[1][2]

Workflow for Kinetic Solubility Determination

The process involves preparing a stock solution, adding it to the test solvents, allowing it to equilibrate for a short period, removing any precipitate, and quantifying the dissolved compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO add 3. Add DMSO Stock to Solvents (e.g., 1:100) stock->add plates 2. Aliquot Test Solvents into 96-well plate plates->add shake 4. Shake & Incubate (e.g., 2 hours at RT) add->shake filter 5. Filter/Centrifuge to remove precipitate shake->filter quantify 6. Quantify Supernatant (e.g., HPLC-UV, LC-MS) filter->quantify calculate 7. Calculate Solubility (µg/mL or µM) quantify->calculate

Caption: High-level workflow for the experimental kinetic solubility assay.

Detailed Step-by-Step Protocol

This protocol is based on the widely used shake-flask method adapted for a 96-well plate format.[3][9]

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Test solvents (e.g., Methanol, Acetonitrile, THF, etc.)

  • 96-well filter plates (e.g., 0.45 µm PVDF) or standard plates for centrifugation

  • Plate shaker

  • Centrifuge (if not using filter plates)

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Plate Preparation:

    • Pipette 198 µL of each selected organic solvent into separate wells of a 96-well plate. Include each solvent in duplicate or triplicate for statistical validity.

  • Compound Addition:

    • Add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This results in a 1:100 dilution, a final DMSO concentration of 1%, and a theoretical maximum concentration of 100 µM.

  • Equilibration:

    • Seal the plate and place it on a plate shaker. Agitate at room temperature for 2 hours. This incubation time allows the system to reach a state of kinetic equilibrium.[2]

  • Precipitate Removal (Choose one method):

    • Filtration: Place the filter plate on top of a clean collection plate and centrifuge according to the manufacturer's instructions to collect the filtrate. This separates the dissolved compound from any solid precipitate.

    • Centrifugation: If using standard plates, centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet any precipitate. Carefully aspirate the supernatant for analysis.

  • Quantification:

    • Analyze the filtrate or supernatant using a suitable analytical method like HPLC-UV or LC-MS.[10]

    • Prepare a calibration curve using known concentrations of the compound to accurately determine the concentration in the test samples.

  • Data Analysis:

    • Calculate the mean solubility value for each solvent from the replicate wells. Express the results in µM or µg/mL.

This self-validating protocol, through the use of a calibration curve and replicates, ensures the trustworthiness of the generated data.

Data Interpretation and Application

The results from the kinetic solubility assay provide a clear, quantitative measure of the compound's solubility in various organic media.

Example Data Summary Table (Template)
SolventDielectric ConstantH-BondingMeasured Solubility (µM)Classification
Methanol32.7Donor/Acceptor[Experimental Value]Freely Soluble
Acetonitrile37.5Acceptor[Experimental Value]Soluble
DMSO46.7Acceptor[Experimental Value]Soluble
Tetrahydrofuran (THF)7.6Acceptor[Experimental Value]Sparingly Soluble
Dichloromethane9.1None[Experimental Value]Slightly Soluble
Toluene2.4None[Experimental Value]Insoluble

This data is invaluable for:

  • Biological Screening: Selecting appropriate solvents to prepare stock solutions for in vitro assays, avoiding compound precipitation in the assay medium.

  • Synthetic Chemistry: Choosing suitable solvents for reaction and purification steps.

  • Early Formulation: Providing an initial assessment for developing dosing vehicles for in vivo studies.

Conclusion

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Available at: [Link]

  • Nguyen, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Al-Kindi, G. A., et al. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2). Available at: [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Hughes, C. E., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(11), 10185-10243. Available at: [Link]

  • Al-Kindi, G. A., et al. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Jadhav, D. S. (2013). Solubility determination in drug discovery and development. PharmaTutor. Available at: [Link]

  • Pharmacy 180. (n.d.). Classification of Hydrogen Bonding. Available at: [Link]

  • Al-Achi, A., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. Available at: [Link]

Sources

A Guide to the Discovery and Foundational Synthesis of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminoazetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its unique three-dimensional structure and its ability to enhance physicochemical properties such as solubility and metabolic stability.[1] As a bioisosteric replacement for more common ring systems, it has been incorporated into numerous FDA-approved drugs.[1] However, the journey from theoretical interest to practical application was paved with significant synthetic challenges, primarily due to the inherent ring strain of the four-membered azetidine core.[2] This technical guide provides an in-depth exploration of the initial discovery and the first successful, reproducible synthesis of the parent 3-aminoazetidine, offering field-proven insights into the chemical logic that unlocked the potential of this invaluable building block for drug development professionals.

The Challenge of the Strained Ring: Pre-Discovery Landscape

Prior to the 1980s, the synthesis of the unsubstituted 3-aminoazetidine remained an unsolved problem in heterocyclic chemistry. While various substituted azetidines were known, the parent molecule with a free primary amine at the 3-position had not been described in the literature.[3] The primary obstacle was the high ring strain of the azetidine system, making it susceptible to nucleophilic attack and ring-opening, particularly under the harsh conditions often required for introducing or deprotecting an amino group.[3] Early attempts at direct amination were often complicated by poor yields, polymerization, and the formation of undesired side products.[4] A robust and generalizable synthetic route was necessary to make this scaffold accessible for broader investigation.

The Breakthrough: The First Described Synthesis of 3-Aminoazetidine

The first documented synthesis of 3-aminoazetidine was detailed in a seminal patent that laid out a logical, multi-step pathway designed to circumvent the inherent instability of the ring.[3][5] This pioneering approach relied on a carefully orchestrated sequence of protection, activation, displacement, and deprotection, establishing a foundational methodology that remains influential today.

The core of this strategy involves introducing the nitrogen functionality at the C3 position via a nucleophilic precursor that is stable and unreactive until a dedicated deprotection step. The use of potassium phthalimide as a surrogate for ammonia was the key innovation.

Logical Workflow of the First Synthesis

The causality behind this experimental design is rooted in protecting the reactive sites and activating the desired position for a clean, high-yielding transformation.

First_Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_activation Step 2: C3 Activation cluster_displacement Step 3: SN2 Displacement cluster_deprotection Step 4 & 5: Deprotection A Epichlorohydrin B N-Protected 3-Hydroxyazetidine A->B Reaction with bulky amine (e.g., Benzhydrylamine) C N-Protected 3-Sulfonyloxyazetidine B->C Mesylation/Tosylation D N-Protected 3-Phthalimidoazetidine C->D Potassium Phthalimide E N-Protected 3-Aminoazetidine D->E Hydrazinolysis F 3-Aminoazetidine Salt E->F N-Deprotection (e.g., Catalytic Hydrogenation)

Caption: Foundational synthetic route to 3-aminoazetidine.

Expert Rationale Behind Experimental Choices:
  • Why N-Protection is Critical: The nitrogen atom of the azetidine ring is itself nucleophilic. Without a protecting group, it would compete with the desired nucleophile (phthalimide) in the SN2 step and could lead to intermolecular side reactions. The benzhydryl group was an effective choice due to its steric bulk and its clean removal via catalytic hydrogenation.[3] Later, the Boc (tert-butyloxycarbonyl) group became prevalent for its orthogonal removal under acidic conditions, which is highly advantageous in complex molecule synthesis.[6][7][8]

  • Activation of the C3-Hydroxyl Group: A hydroxyl group is a poor leaving group for SN2 reactions. Converting it to a sulfonate ester (mesylate or tosylate) transforms it into an excellent leaving group, facilitating a clean inversion of stereochemistry (if applicable) and minimizing elimination side products.[3]

  • The Phthalimide Anion as an Ammonia Equivalent: Direct amination with ammonia can be difficult to control and may result in over-alkylation. Potassium phthalimide provides a non-basic, soft nucleophile that cleanly displaces the sulfonate ester. The phthalimide group serves as a robust placeholder for a primary amine, which can be unmasked in a subsequent, high-yielding step using hydrazine.[3] This two-step process ensures the selective formation of the primary amine.

Foundational Experimental Protocols

The protocols described below are based on the methodologies disclosed in the pioneering patents and early literature, representing a self-validating system for the synthesis of the 3-aminoazetidine core.

Protocol 1: Synthesis of 1-Benzhydryl-3-(methylsulfonyloxy)azetidine
  • Setup: To a cooled (0 °C) solution of 1-benzhydryl-3-hydroxyazetidine in a chlorinated solvent (e.g., dichloromethane), add an organic tertiary base (e.g., triethylamine, 1.5 equivalents).

  • Activation: Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.[4]

Protocol 2: Synthesis of 3-Aminoazetidine Dihydrochloride (Phthalimide Route)
  • Displacement: To a solution of the crude 1-benzhydryl-3-(methylsulfonyloxy)azetidine in a suitable solvent like toluene, add potassium phthalimide (1.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).[3] Heat the mixture to reflux (100-120 °C) and stir for 8-12 hours.

  • Isolation of Intermediate: Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the resulting residue (1-benzhydryl-3-phthalimidoazetidine) by chromatography or crystallization.

  • Phthalimide Cleavage: Dissolve the purified intermediate in an alcoholic solvent (e.g., methanol) and add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 4-6 hours.

  • Workup: Cool the reaction and concentrate under reduced pressure. Treat the residue with aqueous acid to precipitate the phthalhydrazide byproduct. Filter and extract the aqueous filtrate with an organic solvent to remove any non-basic impurities.

  • N-Deprotection: To the resulting 3-amino-1-benzhydrylazetidine in methanol, add a suitable acid (e.g., concentrated HCl) and a Pearlman's catalyst (palladium hydroxide on carbon).[3]

  • Hydrogenation: Subject the mixture to hydrogenation (40-50 psi) at 35-40 °C for 5-10 hours.

  • Final Isolation: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting solid can be triturated or recrystallized from a solvent like isopropanol to yield pure 3-aminoazetidine dihydrochloride.[3]

Evolution of Early Synthetic Strategies

While the phthalimide route was a breakthrough, parallel and subsequent developments offered alternative, albeit sometimes less efficient, pathways.

Synthetic StrategyNitrogen SourceKey IntermediateAdvantagesDisadvantages
Phthalimide Route Potassium Phthalimide3-PhthalimidoazetidineHigh-yielding, clean displacement; avoids over-alkylation.[3]Requires an additional deprotection step (hydrazinolysis).
Direct Ammonolysis Aqueous Ammonia3-AminoazetidineMore atom-economical; fewer steps.Lower yields; potential for side products and difficult purification.[4][9]
Azide Route Sodium Azide3-AzidoazetidineAzide is an excellent nucleophile; clean reduction to the amine.[10]Use of potentially explosive azide reagents; requires a reduction step (e.g., hydrogenation).[7]

Conclusion and Impact on Drug Development

The discovery and first synthesis of 3-aminoazetidine was not merely an academic achievement; it was a critical enabling event for medicinal chemistry. By establishing a reliable and logical synthetic pathway, researchers were finally able to access this valuable scaffold. This foundational work unlocked the door to the systematic exploration of 3-aminoazetidine derivatives, leading to the development of vast compound libraries and ultimately, to the creation of life-changing therapeutics.[4][6][11] The principles of protection, activation, and controlled nucleophilic substitution established in these early syntheses continue to inform the strategies used to build complex, sp³-rich molecules in modern drug discovery.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine | ACS Medicinal Chemistry Letters - ACS Publications . Available at: [Link]

  • US4943641A - 3-aminoazetidine, its salts, process for their preparation and intermediates of synthesis - Google Patents.
  • WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC - NIH . Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH . Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing . Available at: [Link]

  • US8207355B2 - Method for preparing azetidine derivatives - Google Patents.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers . Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH . Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed . Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . Available at: [Link]

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed . Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed . Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate . Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta - Serve Content*. Available at: [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed Central . Available at: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis - PubMed . Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate . Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI . Available at: [Link]

  • Synthesis, Characterization of New 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one Derivatives From Di Imines - Neliti . Available at: [Link]

Sources

Navigating the Synthesis and Supply of 3-Aminoazetidine-1-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern drug discovery. Its unique conformational properties, acting as a rigid scaffold, can impart favorable physicochemical characteristics to drug candidates, including improved metabolic stability and aqueous solubility. Within this class of compounds, 3-Aminoazetidine-1-carboxamide (CAS No. 1343806-33-6) has emerged as a valuable building block for the synthesis of novel therapeutics, particularly in the fields of oncology and central nervous system (CNS) disorders. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, tailored for researchers and scientists in the pharmaceutical industry.

Chemical Profile

  • IUPAC Name: this compound

  • CAS Number: 1343806-33-6

  • Molecular Formula: C₄H₉N₃O

  • Molecular Weight: 115.14 g/mol

  • Structure:

Part 1: Commercial Availability and Strategic Sourcing

Direct commercial availability of this compound is somewhat limited, with specialized chemical suppliers being the primary source. However, its N-Boc protected precursor, tert-Butyl 3-aminoazetidine-1-carboxylate (CAS No. 193269-78-2), is widely and readily available from a multitude of suppliers, making a two-step synthesis a common and practical approach for obtaining the target compound.

Key Suppliers of this compound and its Precursor
CompoundSupplier(s)Typical PurityNotes
This compound BLD Pharm[1], Arctom[2]≥95%Often synthesized on demand.
tert-Butyl 3-aminoazetidine-1-carboxylate TCI Chemicals, BLD Pharm, ChemicalBook[3], Apollo Scientific[4], and numerous others>98%Readily available in multi-gram to kilogram quantities.

This table is not exhaustive but represents a selection of prominent suppliers.

Strategic Insight: For research and development purposes, sourcing the readily available and more stable precursor, tert-Butyl 3-aminoazetidine-1-carboxylate, and performing the final synthetic steps in-house can be a more time and cost-effective strategy. This approach also offers greater control over the purity and final form of the desired this compound.

Part 2: Synthesis and Manufacturing Workflow

The most logical and widely practiced synthetic route to this compound involves a two-stage process starting from the commercially abundant N-Boc protected precursor.

Workflow Diagram: Synthesis of this compound

G cluster_0 Stage 1: N-Boc Deprotection cluster_1 Stage 2: Amidation A tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) A->B Reagent C 3-Aminoazetidine (salt form) B->C Yields D 3-Aminoazetidine C->D Neutralization (e.g., with a suitable base) E Amidation Reagent (e.g., Trimethylsilyl isocyanate) D->E Reacts with F This compound (CAS: 1343806-33-6) E->F Forms

Caption: A two-stage synthetic workflow for this compound.

Experimental Protocols

Stage 1: N-Boc Deprotection of tert-Butyl 3-aminoazetidine-1-carboxylate

  • Principle: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, yielding the free amine.

  • Methodology:

    • Dissolve tert-Butyl 3-aminoazetidine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M).

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding salt of 3-aminoazetidine (e.g., the trifluoroacetate or hydrochloride salt). This is often a solid that can be used directly in the next step or after trituration with a solvent like diethyl ether.

Stage 2: Amidation of 3-Aminoazetidine

  • Principle: The primary amine of the azetidine ring can be selectively acylated to form the desired carboxamide. A direct and efficient method involves the use of an isocyanate reagent.

  • Methodology:

    • Suspend the 3-aminoazetidine salt in an aprotic solvent such as acetonitrile or DCM.

    • Add a suitable base (e.g., triethylamine or diisopropylethylamine) to neutralize the salt and liberate the free amine.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of trimethylsilyl isocyanate (TMS-isocyanate) in the same solvent. The TMS group will react with any residual moisture and the in-situ generated carbamic acid will decarboxylate to form the primary amide.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by LC-MS.

    • The workup typically involves filtration to remove any salts, followed by concentration of the filtrate and purification of the crude product by column chromatography or recrystallization to afford pure this compound.

Part 3: Quality Control and Specifications

Ensuring the purity and identity of this compound is critical for its application in drug discovery. A comprehensive quality control process should include the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically expressed as a percentage of the main peak area.

Typical Specifications
ParameterSpecification
Appearance White to off-white solid
Purity (by HPLC) ≥ 95%
Identity (by ¹H NMR) Conforms to structure
Solubility Soluble in water and polar organic solvents

Part 4: Applications in Research and Drug Development

The 3-aminoazetidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce a three-dimensional character and serve as a versatile handle for further chemical modifications.

Oncology

The azetidine ring can be found in a number of potent anti-cancer agents. For instance, derivatives of 3-amino-2-azetidinone have been synthesized as analogues of combretastatin A4 and have shown significant anti-proliferative activity against colon cancer cell lines.[5][6][7] The amino group at the 3-position provides a convenient point for the introduction of various side chains to modulate the compound's activity and pharmacokinetic properties. Furthermore, azetidine amides have been explored as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in many human cancers.[8]

Central Nervous System (CNS) Disorders

3-Aminoazetidine derivatives have also been extensively investigated for the treatment of CNS disorders. They have been explored as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, with potential applications as broad-spectrum antidepressants.[9] The rigid azetidine core can help to correctly orient the pharmacophoric groups for optimal interaction with their biological targets. The versatility of the 3-aminoazetidine scaffold has also led to its use in the development of compounds targeting other CNS-related pathways.[10][11]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from related azetidine derivatives.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Azetidine derivatives can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a valuable and increasingly utilized building block in the design and synthesis of novel therapeutic agents. While its direct commercial availability is limited, a reliable synthetic route from its readily accessible N-Boc protected precursor makes it highly accessible to the drug discovery community. A thorough understanding of its sourcing, synthesis, and handling is paramount for its effective application in the development of next-generation pharmaceuticals.

References

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • CAS NO. 1343806-33-6 | this compound ... - Arctom. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). Retrieved January 20, 2026, from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound hydrochloride (C4H9N3O) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Therapeutic peptides for CNS indications: Progress and challenges - Celerion. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 3-Aminoazetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Aminoazetidine in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in modern drug discovery.[1] Their inherent ring strain, which lies between that of highly reactive aziridines and more stable pyrrolidines, endows them with a unique combination of conformational rigidity and metabolic stability.[1][2] Among azetidine derivatives, 3-aminoazetidine serves as a critical building block, offering a versatile scaffold for the introduction of diverse functionalities. Its incorporation into drug candidates has been shown to improve critical properties such as potency, selectivity, and pharmacokinetic profiles.[3] The formation of an amide bond at the 3-position of the azetidine ring is a cornerstone transformation, yet it presents unique challenges that necessitate carefully optimized protocols. This guide provides a detailed exploration of the key considerations, comparative analysis of coupling reagents, and step-by-step protocols for the successful amide coupling of 3-aminoazetidine building blocks.

Core Principles and Mechanistic Considerations

The formation of an amide bond is fundamentally a condensation reaction between a carboxylic acid and an amine.[4] Due to the low reactivity of the free carboxylic acid, an activating agent is required to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. The general mechanism, particularly for widely used uronium salt reagents like HATU, involves a two-stage process:

  • Carboxylic Acid Activation: The coupling reagent activates the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester.[5]

  • Nucleophilic Attack: The amine nitrogen of the 3-aminoazetidine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the leaving group.[6]

The choice of coupling reagent, base, and solvent is critical to ensure high yields, minimize side reactions, and preserve stereochemical integrity if chiral centers are present.[7]

The Influence of the Azetidine Ring

The strained nature of the azetidine ring can influence the amide coupling reaction in several ways:

  • Nucleophilicity: The endocyclic nitrogen lone pair's delocalization can be disfavored due to increased ring strain, which can potentially impact the nucleophilicity of the exocyclic 3-amino group.[3]

  • Stability: The azetidine ring is susceptible to intramolecular ring-opening, especially under acidic conditions or in the presence of proximate nucleophilic groups.[3] Careful selection of reaction conditions is paramount to avoid unintended ring cleavage.

Comparative Analysis of Common Coupling Reagents

The selection of the appropriate coupling reagent is crucial for a successful amide coupling with 3-aminoazetidine. Below is a comparative overview of some of the most effective and commonly used reagents.

Coupling ReagentClassKey AdvantagesPotential Drawbacks
HATU Uronium SaltHigh efficiency, rapid kinetics, low racemization.[5]Can cause guanidinylation of the amine if used in excess.
HBTU/TBTU Uronium SaltEfficient and cost-effective.[8]Slower reaction rates compared to HATU.[8]
EDC/HOBt CarbodiimideWater-soluble byproducts, easy removal.[7]Can lead to racemization; may require additives like HOBt to suppress it.[9][10]
PyBOP Phosphonium SaltHigh reactivity, suitable for hindered couplings.Byproducts can sometimes be challenging to remove.
COMU Uronium SaltHigh efficiency, safer alternative to benzotriazole-based reagents.[11]Higher cost compared to some other reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic N-Boc-3-aminoazetidine with a carboxylic acid. These should be considered as starting points and may require optimization based on the specific substrates used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and speed.[5]

Materials:

  • N-Boc-3-aminoazetidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-3-aminoazetidine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a classic and cost-effective approach, with the advantage of water-soluble byproducts.[7][12]

Materials:

  • N-Boc-3-aminoazetidine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A suitable non-nucleophilic base (e.g., DIPEA or triethylamine, 2.0-3.0 eq)

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq), HOBt (1.2 eq), and N-Boc-3-aminoazetidine (1.0 eq) in anhydrous DMF at 0 °C (ice bath), add EDC·HCl (1.2 eq) in one portion.

  • Add the base (e.g., DIPEA) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider pre-activating the carboxylic acid with the coupling reagent and base before adding the 3-aminoazetidine.[13] Increasing the reaction time or temperature (with caution) may also improve yields.

  • Side Reactions: To avoid guanidinylation when using HATU, use it in near-stoichiometric amounts and avoid prolonged pre-activation times.[5]

  • Ring Instability: While generally stable under standard coupling conditions, prolonged exposure to strong acids or high temperatures should be avoided to minimize the risk of azetidine ring-opening.[3]

  • Purification: The polarity of N-acyl-3-aminoazetidine products can vary significantly. A gradient elution in flash chromatography is often necessary for effective purification.

Visualization of Workflow and Mechanism

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Carboxylic Acid, Coupling Reagent, and Base preactivate Pre-activation (if necessary) reagents->preactivate amine_sol Prepare Solution of 3-Aminoazetidine add_amine Add Amine Solution amine_sol->add_amine preactivate->add_amine stir Stir at RT add_amine->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: A generalized workflow for amide coupling with 3-aminoazetidine.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling acid R-COOH Carboxylic Acid carboxylate R-COO⁻ Carboxylate acid->carboxylate + Base base Base (e.g., DIPEA) hatu HATU active_ester OAt-Active Ester hatu->active_ester amine Azetidine-NH2 tetrahedral Tetrahedral Intermediate amine->tetrahedral carboxylate->active_ester + HATU active_ester->tetrahedral + Azetidine-NH2 amide R-CO-NHAzetidine Amide Product tetrahedral->amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • B. V. V. S. S. S. Prasad, S. K. Singh, & P. K. Mandal. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4161-4165.
  • Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]

  • H. J. Kim, et al. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 6(5), 553-558.
  • S. J. F. Ramìrez, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • V. V. S. S. S. S. Prasad, B. S. Ch, & P. K. Mandal. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 4(21), 4068-4074.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • S. M. G. Jamieson, et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • S. Uesugi, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269411.
  • S. Y. Han & Y. A. Kim. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.
  • Reddit. (2020). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • J. T. Starr, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1624.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • R. C. Dabhi, et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • D. Bogdán, et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(3), 272-287.
  • A. G. G. Grozavu, et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(1), 220.
  • J. Švenda, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5035-5076.
  • A. Schüffler, et al. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 20(3), 195.
  • Y. Ota, et al. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. European Journal of Organic Chemistry, e202401322.
  • J. A. Johnson, et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8, 810332.

Sources

Application Notes and Protocols for the Use of 3-Aminoazetidine Scaffolds in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural structural motifs into peptides is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. This guide provides an in-depth exploration of the application of 3-aminoazetidine (3-AAz), a conformationally constrained building block, in solid-phase peptide synthesis (SPPS). We detail the strategic advantages of incorporating this moiety, which include significant improvements in the macrocyclization efficiency of small- to medium-sized peptides and enhanced proteolytic stability. Furthermore, the azetidine nitrogen serves as a versatile handle for orthogonal, late-stage functionalization, enabling the synthesis of diverse peptide conjugates. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and detailed, field-proven protocols for the synthesis of the requisite dipeptide building blocks, their incorporation via Fmoc/tBu SPPS, strategies for on-resin modification, and final cleavage and purification.

Introduction: The Strategic Value of the 3-Aminoazetidine Moiety

In the pursuit of peptide-based therapeutics, overcoming challenges such as poor metabolic stability and limited conformational control is paramount. The 3-aminoazetidine (3-AAz) subunit has emerged as a powerful tool to address these issues.[1][2] As a four-membered nitrogen-containing heterocycle, the azetidine ring introduces a rigid, turn-inducing element into the peptide backbone.[1][2] This pre-organization of the linear peptide precursor significantly lowers the entropic barrier to macrocyclization, a critical step in the synthesis of many bioactive cyclic peptides.

The incorporation of a 3-AAz unit effectively creates an aza-peptide, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification has two profound consequences:

  • Enhanced Proteolytic Stability: The resulting semicarbazide linkage is resistant to degradation by endogenous proteases, which typically target natural amide bonds, thus prolonging the peptide's in vivo half-life.[1][2]

  • A Platform for Diversification: The secondary amine on the azetidine ring provides a unique point for chemical modification. Through the use of orthogonal protecting groups, this site can be selectively deprotected and functionalized on the solid support, allowing for the late-stage introduction of moieties such as fluorophores, biotin tags, or small molecule drugs.[2][3][4]

This guide will focus on the practical implementation of 3-AAz incorporation using the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy.

The Dipeptide Building Block Strategy

Direct incorporation of a single 3-aminoazetidine monomer can be challenging. A more robust and widely adopted method involves the use of a pre-formed, N-Fmoc protected dipeptide building block.[2] This approach simplifies the synthesis by treating the azetidine-containing unit as a single, easily coupled residue.

A variety of these building blocks can be synthesized, incorporating the side chains of natural amino acids. The general structure features an N-terminally Fmoc-protected amino acid coupled to the 3-amino position of an N'-protected azetidine ring.

Caption: General structure of an Fmoc-protected 3-AAz dipeptide building block.

The choice of the protecting group (PG) on the azetidine nitrogen is critical as it dictates the potential for orthogonal functionalization. Common choices and their strategic implications are summarized below.

Protecting GroupAbbreviationCleavage ConditionOrthogonality & Strategic Use
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Non-Orthogonal. Cleaved during final peptide deprotection. Unmasks the azetidine amine post-cleavage.[4]
BenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C)Orthogonal. Stable to piperidine and TFA. Allows for selective on-resin deprotection and subsequent functionalization.[4]
2-Propynyl carbamate2-PCStableOrthogonal Handle. Serves as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry without deprotection.[2][4]

Experimental Protocols

Protocol 1: Synthesis of a Representative Dipeptide Building Block (Fmoc-Gly-Az(Boc)-OH)

This protocol describes the synthesis of a glycine-containing dipeptide building block with a Boc-protected azetidine nitrogen. The synthesis proceeds via a conjugate addition of an amino ester to an N-protected 3-(nitromethylene)azetidine, followed by reduction and Fmoc protection.[2]

Workflow:

G start N-Boc-3-(nitromethylene)azetidine + Glycine cumyl ester step1 Conjugate Addition start->step1 step2 Nitro Group Reduction (e.g., Raney Ni or Zn/HCl) step1->step2 Intermediate Adduct step3 Fmoc Protection (Fmoc-OSu) step2->step3 Diamine Intermediate step4 C-terminal Deprotection (Mildly acidic conditions) step3->step4 Fmoc-Protected Intermediate end Fmoc-Gly-Az(Boc)-OH Building Block step4->end

Caption: Synthesis workflow for a 3-AAz dipeptide building block.

Step-by-Step Procedure:

  • Conjugate Addition: To a solution of N-Boc-3-(nitromethylene)azetidine (1.0 eq) in a suitable solvent such as THF, add glycine 2-phenylisopropyl (cumyl) ester (1.1 eq). Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Nitro Group Reduction: After removal of the solvent, dissolve the crude adduct in methanol. Add Raney Nickel (catalytic amount) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced. Alternative: For substrates intolerant to hydrogenation, a zinc-mediated reduction (Zn dust, HCl in a suitable solvent) can be employed.[2]

  • Fmoc Protection: Filter the catalyst and concentrate the solution. Dissolve the resulting diamine in a mixture of dioxane and aqueous NaHCO₃. Cool the solution to 0°C and add Fmoc-OSu (1.1 eq). Allow the reaction to warm to room temperature and stir overnight.

  • Purification and C-terminal Deprotection: Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). The cumyl ester can be cleaved under mildly acidic conditions to yield the final carboxylic acid building block, which can be purified by flash chromatography.

Protocol 2: Incorporation of the 3-AAz Building Block into SPPS

This protocol outlines the incorporation of the pre-synthesized Fmoc-protected 3-AAz dipeptide building block into a growing peptide chain on a solid support using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected 3-AAz dipeptide building block (e.g., Fmoc-Gly-Az(Boc)-OH)

  • Peptide synthesis resin (e.g., Rink Amide, 0.1 mmol scale)

  • Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU (2.9 eq), DIPEA (3.5-4.0 eq) relative to the amino acid. Note: For sterically hindered building blocks, more potent reagents like HATU or PyAOP may be beneficial.[1]

  • Solvents: DMF, DCM

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the presence of a free amine.

  • Coupling the 3-AAz Building Block: a. In a separate vial, dissolve the Fmoc-3-AAz dipeptide building block (3.0 eq) in DMF. b. Add DIPEA (3.5-4.0 eq) to the vial and agitate to dissolve. c. Add HBTU (2.9 eq) to the vial. The solution may change color. d. Immediately add the activated amino acid solution to the deprotected resin. e. Agitate the reaction vessel for 1-2 hours. For potentially difficult couplings, extend the reaction time or consider a double coupling.[1]

  • Washing: After the coupling is complete (confirm with a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Orthogonal Deprotection and Late-Stage Functionalization

This protocol describes the on-resin functionalization of a peptide containing a Cbz-protected azetidine nitrogen.

Workflow:

G start Peptide-Resin with -Az(Cbz)- moiety step1 On-Resin Cbz Deprotection (Hydrogenolysis) start->step1 step2 Wash Resin step1->step2 Free Azetidine N-H step3 Functionalization (e.g., Acylation, Sulfonylation) step2->step3 end Functionalized Peptide-Resin step3->end

Caption: On-resin orthogonal deprotection and functionalization workflow.

Step-by-Step Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence up to the desired point using the standard Fmoc/tBu strategy, incorporating the Fmoc-AA-Az(Cbz)-OH building block at the desired position. Ensure the N-terminal Fmoc group of the final residue is left on.

  • Cbz Deprotection (Hydrogenolysis): a. Swell the peptide-resin in a suitable solvent. b. Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C) and a hydrogen source (e.g., cycle with H₂ gas or use a transfer hydrogenation reagent like phenylsilane). c. Agitate the reaction until the Cbz group is completely removed (monitor by LC-MS analysis of a small cleavage sample). This step must be performed with care to ensure compatibility with other protecting groups.

  • Washing: Thoroughly wash the resin to remove the catalyst and byproducts.

  • On-Resin Functionalization (Example: Acylation): a. To the resin with the free azetidine amine, add a solution of the desired carboxylic acid (e.g., biotin, 4 eq), a coupling reagent (e.g., HATU, 3.9 eq), and a base (e.g., DIPEA, 8 eq) in DMF. b. Allow the reaction to proceed for 2-4 hours or until completion.

  • Final Steps: Wash the resin thoroughly. The synthesis can then be continued by deprotecting the N-terminal Fmoc group, or the peptide can be cleaved from the resin.

Protocol 4: Final Cleavage and Deprotection

The azetidine ring is stable to standard TFA cleavage conditions.[2] A standard cleavage cocktail can be used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf).

Cleavage Cocktail (Reagent K): [2][5]

  • 82.5% Trifluoroacetic acid (TFA)

  • 5% Phenol

  • 5% Water

  • 5% Thioanisole

  • 2.5% 1,2-Ethanedithiol (EDT)

Procedure:

  • Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried resin (approx. 10 mL per 100 mg of resin).

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS.[6][7]

Data and Expected Outcomes

The primary advantage of incorporating a 3-AAz unit is the dramatic improvement in macrocyclization yields, particularly for challenging small- to medium-sized rings.

Table 1: Comparison of Cyclization Yields for Azetidine-Modified vs. Homodetic Peptides [8]

Linear Peptide SequenceProtecting Group (PG)Cyclization Yield (%) with 3-AAzCyclization Yield (%) of Parent PeptideFold Improvement
H-Phe-Gly-Ala(Az) -Leu-OHBoc750 (Dimer observed)>75
H-Phe-Gly-Ala(Az) -Leu-OHCbz780 (Dimer observed)>78
H-Ala-Phe-Leu-Pro(Az) -Val-OHBoc85155.7
H-Ala-Phe-Leu-Pro(Az) -Val-OHCbz81155.4
H-Gly-Phe-Val(Az) -Tyr-Pro-Asn-OHBoc72252.9
H-Gly-Phe-Val(Az) -Tyr-Pro-Asn-OHCbz70252.8

Data adapted from Saunders, et al. (2024). Yields reported for cyclizations performed under identical conditions.[8]

Troubleshooting and Scientific Considerations

  • Coupling Inefficiency: The dipeptide building blocks can be sterically demanding. If standard coupling conditions (HBTU) result in incomplete reactions, switch to a more potent activating reagent like HATU or PyAOP, increase the coupling time, or perform a double coupling.[1][9]

  • Protecting Group Strategy: The choice of protecting group on the azetidine nitrogen is a critical design element. If late-stage functionalization is desired, an orthogonal group like Cbz is essential. If the free amine is desired in the final product, Boc is the simplest choice.

  • Cleavage: While the azetidine ring is TFA-stable, ensure the cleavage cocktail is appropriate for other sensitive residues in your sequence (e.g., Cys, Met, Trp).[2] Reagent K is a robust, general-purpose cocktail.

  • Characterization: Aza-peptides may exhibit unique fragmentation patterns in MS/MS analysis due to the presence of the semicarbazide bond. Careful analysis is required to confirm the sequence.

Conclusion

The use of 3-aminoazetidine building blocks represents a significant advance in the field of peptide synthesis. It provides a reliable and effective method to overcome common hurdles in macrocyclization while simultaneously enhancing the proteolytic stability of the target peptide. The capacity for orthogonal, late-stage functionalization further expands the chemical space accessible to peptide chemists, making the 3-AAz scaffold an invaluable tool for the development of next-generation peptide therapeutics and research probes.

References

  • Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Available from: [Link]

  • Saunders, L. T., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • ResearchGate. Comparison of the cyclization efficiency of azetidine-modified linear... ResearchGate. Available from: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Aapptec. Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • CDN. Cleavage Cocktail Selection. CDN.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • National Institutes of Health (NIH). (2022). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC. Available from: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv.
  • ResearchGate. Scheme 1. Synthesis of the dipeptide building block 9. Reagents and...
  • BenchChem. (2025). A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. BenchChem.
  • APExBIO. Fmoc-Gly-Gly-OH - Peptide Synthesis Building Block. APExBIO.
  • National Institutes of Health (NIH). (2017). Advances in Fmoc solid-phase peptide synthesis. PMC. Available from: [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • National Institutes of Health (NIH). (2012). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC.
  • Biovera. (2024).
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • ResearchGate. Strategies for the functionalization of azetidine-containing...
  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.

Sources

Application Notes and Protocols for 3-Aminoazetidine-1-carboxamide as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Azetidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer, making them a highly pursued class of drug targets[1]. The discovery and optimization of small molecule inhibitors that can effectively modulate the activity of specific kinases remain a cornerstone of drug development.

Among the various heterocyclic scaffolds utilized in the design of kinase inhibitors, the azetidine ring has emerged as a privileged motif.[2][3] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for drug design. Its inherent ring strain and sp³-rich character contribute to a rigid and three-dimensional structure, which can lead to improved metabolic stability, aqueous solubility, and receptor selectivity.[2] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine moiety, underscoring its therapeutic relevance.[2]

This guide focuses on the potential of the 3-aminoazetidine-1-carboxamide scaffold as a versatile and promising platform for the development of a new generation of kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline robust methods for evaluating the biological activity of compounds derived from this scaffold.

The Rationale: Combining the Strengths of Azetidine and a Carboxamide Hinge Binder

The strategic design of the this compound scaffold is rooted in the synergistic combination of two key pharmacophoric elements: the 3-aminoazetidine core and the 1-carboxamide group.

The 3-Aminoazetidine Core: A Vector for Specificity and Improved Properties

The 3-aminoazetidine portion of the scaffold serves as a rigid, three-dimensional anchor that can be functionalized to achieve specific interactions with the target kinase. The amino group at the 3-position provides a convenient handle for introducing a variety of substituents that can be directed towards different regions of the kinase active site, thereby influencing potency and selectivity.

Furthermore, the azetidine ring itself can be considered a bioisosteric replacement for more commonly used five- and six-membered rings like pyrrolidine and piperidine.[4] This substitution can lead to significant improvements in key drug-like properties:

  • Metabolic Stability: The strained azetidine ring can be less susceptible to metabolic degradation compared to larger, more flexible rings.[2]

  • Aqueous Solubility: The increased polarity imparted by the azetidine nitrogen can enhance the solubility of the resulting inhibitors.[2]

  • Novel Chemical Space: The unique geometry of the azetidine ring allows for the exploration of new chemical space, potentially leading to the discovery of inhibitors with novel binding modes and improved selectivity profiles.

The 1-Carboxamide Moiety: A Putative Hinge-Binding Element

A critical feature of many Type I and Type II kinase inhibitors is their ability to form hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[1] The carboxamide group is a well-established and highly effective hinge-binding motif.[5][6] The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming a bidentate interaction with the backbone of the hinge residues. This strong interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its potency.

By positioning the carboxamide group at the 1-position of the azetidine ring, the this compound scaffold is pre-organized to present this crucial hinge-binding element to the target kinase.

Synthetic Protocols

The synthesis of kinase inhibitors based on the this compound scaffold can be achieved through a modular and convergent approach. The following protocols provide a general framework for the synthesis of these compounds.

Protocol 1: Synthesis of the this compound Core

This protocol describes the synthesis of the core scaffold, which can then be further functionalized.

Step 1: N-Boc Protection of 3-Aminoazetidine

  • To a solution of 3-aminoazetidine dihydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (3.0 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate.

Step 2: Carboxamide Formation

  • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and a carboxylic acid of interest (R-COOH) (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3-(acylamino)azetidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the desired 3-(acylamino)azetidine as a TFA salt.

Protocol 2: Elaboration of the Scaffold for Kinase Targeting

The 3-(acylamino)azetidine core can be further modified to introduce moieties that interact with other regions of the kinase active site. A common strategy involves coupling the core to a heterocyclic system that can occupy the hydrophobic pocket.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of the 3-(acylamino)azetidine TFA salt (1.0 eq) and a suitable heteroaryl chloride or fluoride (e.g., a substituted pyrimidine or pyridine) (1.1 eq) in a polar aprotic solvent such as DMF or DMSO, add a non-nucleophilic base like DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Biochemical and Cellular Assay Protocols

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and to exert a biological effect in a cellular context.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the test compound dilution (typically 1 µL).

    • Add the purified kinase.

    • Add the kinase-specific substrate.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Kinase Activity Assay (Western Blotting)

This protocol assesses the ability of a compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against the total substrate to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated substrate signal to the total substrate signal.

    • Determine the concentration-dependent effect of the compound on substrate phosphorylation.

Data Presentation and Visualization

Table 1: Representative Kinase Inhibition Data
Compound IDTarget KinaseIC₅₀ (nM)
AZD-Cmpd-01Kinase A15.2
AZD-Cmpd-02Kinase A8.7
AZD-Cmpd-03Kinase A120.5
AZD-Cmpd-01Kinase B>1000
AZD-Cmpd-02Kinase B543.2
AZD-Cmpd-03Kinase B>1000
Diagrams

G cluster_synthesis Synthetic Workflow 3-Aminoazetidine 3-Aminoazetidine Boc-Protected Azetidine Boc-Protected Azetidine 3-Aminoazetidine->Boc-Protected Azetidine Boc₂O Boc-Protected Carboxamide Boc-Protected Carboxamide Boc-Protected Azetidine->Boc-Protected Carboxamide R-COOH, HATU Azetidine Carboxamide Core Azetidine Carboxamide Core Boc-Protected Carboxamide->Azetidine Carboxamide Core TFA Final Kinase Inhibitor Final Kinase Inhibitor Azetidine Carboxamide Core->Final Kinase Inhibitor Heteroaryl-X, DIPEA

Caption: General synthetic route to this compound-based kinase inhibitors.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Kinase Downstream Kinase RTK->Downstream Kinase Phosphorylation Substrate Protein Substrate Protein Downstream Kinase->Substrate Protein Phosphorylation Cellular Response Cellular Response Substrate Protein->Cellular Response e.g., Proliferation Azetidine Inhibitor Azetidine Inhibitor Azetidine Inhibitor->Downstream Kinase Blocks ATP Binding

Caption: Inhibition of a generic kinase signaling pathway by a this compound inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising and largely untapped resource for the discovery of novel kinase inhibitors. Its inherent structural and physicochemical advantages, combined with the proven efficacy of the carboxamide group as a hinge binder, provide a strong rationale for its exploration. The modular synthetic routes and robust assay protocols outlined in this guide offer a clear path for researchers to design, synthesize, and evaluate new chemical entities based on this scaffold. Future efforts in this area should focus on expanding the diversity of substituents on the 3-aminoazetidine core to probe a wider range of kinase targets and to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med. Chem., 2024, 15, 123-145. [URL: https://pubmed.ncbi.nlm.nih.gov/38186252/]
  • Baran, P. S. Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, 2020. [URL: https://www.baranlab.org/wp-content/uploads/2020/11/Bioisosteres-v2.pdf]
  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. J. Med. Chem., 2011, 54, 22, 7846–7862. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218177/]
  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Med. Chem. Lett., 2021, 12, 6, 926–933. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8201202/]
  • Examples of azetidine-based bioisosters. ResearchGate, 2021. [URL: https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters_fig1_350226330]
  • Examples of biologically active drug leads containing azetidine. ResearchGate, 2021. [URL: https://www.researchgate.net/figure/Examples-of-biologically-active-drug-leads-containing-azetidine-3_fig2_350226330]
  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. J. Med. Chem., 2017, 60, 19, 8152–8167. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5641275/]
  • Spiroazetidines in Drug Discovery. PharmaBlock, 2019. [URL: https://www.pharmablock.com/news/spiroazetidines-in-drug-discovery.html]
  • New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Molecules, 2020, 25, 11, 2649. [URL: https://www.mdpi.com/1420-3049/25/11/2649]
  • Azetidine and cyclobutane derivatives as JAK inhibitors. Google Patents, US8158616B2. [URL: https://patents.google.
  • Pharmaceutical compositions containing 3-amino-azetidine derivatives, novel derivatives and preparation thereof. Google Patents, AU3752601A. [URL: https://patents.google.
  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 2022, 27, 17, 5522. [URL: https://www.mdpi.com/1420-3049/27/17/5522]
  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med. Chem. Lett., 2017, 8, 1, 117–122. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5238838/]
  • Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][2][5][7]triazine inhibitors of IGF-1R kinase and IR kinase. Bioorg. Med. Chem. Lett., 2010, 20 , 17, 5224-5227. [URL: https://pubmed.ncbi.nlm.nih.gov/20655694/]

  • Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents, US8785632B2. [URL: https://patents.google.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate, 2024. [URL: https://www.researchgate.
  • How protein kinase inhibitors bind to the hinge region of the target protein. Future Med. Chem., 2017, 9, 15, 1743–1756. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5655938/]
  • Azetidines of pharmacological interest. Arch. Pharm. (Weinheim), 2021, 354, 9, e2100113. [URL: https://pubmed.ncbi.nlm.nih.gov/34184767/]
  • Azetidines. Enamine, 2023. [URL: https://enamine.net/building-blocks/azetidines]
  • Patents Examined by Deepak Rao. Justia, 2015.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med. Chem. Lett., 2014, 5, 9, 1015–1020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160755/]
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med. Chem. Lett., 2019, 10, 6, 917–922. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00115]
  • Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. Bioorg. Med. Chem. Lett., 2023, 86, 129235. [URL: https://pubmed.ncbi.nlm.nih.gov/36907336/]
  • Design and Synthesis of Acridine-4-Carboxamide and Acridine-4-Carboxylate Derivatives as Tyrosine Kinase Inhibitors. Life Sci. J., 2011, 8, 3, 192-198. [URL: http://www.lifesciencesite.com/lsj/life0803/028_5759life0803_192_198.pdf]
  • Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. J. Enzyme Inhib. Med. Chem., 2021, 36, 1, 1699–1715. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8354141/]

Sources

Synthesis of Novel Triple Reuptake Inhibitors Utilizing a 3-Aminoazetidine Scaffold: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Triple Reuptake Inhibitors and the Role of the Azetidine Moiety

Major depressive disorder (MDD) is a complex psychiatric condition often associated with dysregulation of monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the cornerstone of pharmacotherapy, a significant portion of patients exhibit only a partial response or experience undesirable side effects. This has spurred the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2] The hypothesis underlying TRI development is that a broader neurochemical profile will lead to enhanced antidepressant efficacy, a faster onset of action, and potentially address a wider range of depressive symptoms, including anhedonia, which is linked to dopaminergic pathways.[2]

The 3-aminoazetidine scaffold has emerged as a privileged structure in the design of central nervous system (CNS) active agents. Its rigid, three-dimensional nature allows for the precise spatial orientation of pharmacophoric elements, which can lead to improved potency and selectivity.[3] Furthermore, the azetidine ring can enhance physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[4] This guide provides detailed protocols and scientific insights into the synthesis of novel TRIs based on the 3-aminoazetidine core, drawing from successful research in the field.[5]

Synthetic Strategy Overview: A Modular Approach to 3-Aminoazetidine-Based TRIs

The synthesis of a diverse library of 3-aminoazetidine-based TRIs can be efficiently achieved through a modular approach. This strategy involves the initial construction of a key intermediate, a substituted 3-aminoazetidine core, followed by diversification through N-alkylation. This allows for the systematic exploration of the chemical space around the core structure to optimize for potency and selectivity at the three monoamine transporters.

A general and effective synthetic route commences with commercially available N-Boc-3-azetidinone. The core is assembled via reductive amination with a primary amine, followed by N-alkylation to introduce the second element of diversity. The final step involves the deprotection of the Boc group to yield the target TRI. This versatile strategy has been successfully employed to synthesize a large number of novel 3-aminoazetidine derivatives.[5][6]

Synthetic_Strategy Start N-Boc-3-Azetidinone Intermediate1 N-Boc-3-(substituted-amino)azetidine Start->Intermediate1 Reductive Amination (Primary Amine, NaBH(OAc)₃) Intermediate2 N-Boc-N'-alkyl-3-(substituted-amino)azetidine Intermediate1->Intermediate2 N-Alkylation (Alkyl Halide or Aldehyde/NaBH(OAc)₃) Final_Product Target Triple Reuptake Inhibitor Intermediate2->Final_Product Boc Deprotection (TFA or HCl)

Caption: General synthetic workflow for 3-aminoazetidine-based TRIs.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(Aryl/Alkylamino)azetidine Intermediates via Reductive Amination

Reductive amination is a cornerstone reaction in this synthetic sequence, forming the crucial C-N bond between the azetidine core and the first diversity element. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is particularly effective for the reductive amination of ketones and is compatible with a wide range of functional groups.[5]

Materials:

  • N-Boc-3-azetidinone

  • Appropriate primary amine (aryl or alkyl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction is typically exothermic, and addition should be controlled.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-3-(aryl/alkylamino)azetidine.

Expert Insights:

  • Causality: The use of anhydrous DCM is crucial as the presence of water can hydrolyze the imine intermediate and reduce the efficiency of the reducing agent.

  • Troubleshooting: If the reaction is sluggish, particularly with less reactive amines, gentle heating (e.g., 40 °C) can be applied. However, this should be done with caution to avoid decomposition. Incomplete conversion may also be addressed by adding an additional portion of the reducing agent.

  • Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: N-Alkylation of the 3-Aminoazetidine Intermediate

The second point of diversification is introduced via N-alkylation of the secondary amine on the azetidine ring. This can be achieved through reaction with an alkyl halide or via a second reductive amination with an aldehyde.

Method A: N-Alkylation with an Alkyl Halide

Materials:

  • N-Boc-3-(aryl/alkylamino)azetidine from Protocol 1

  • Appropriate alkyl halide (e.g., bromide or iodide)

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))

Procedure:

  • To a solution of the N-Boc-3-(aryl/alkylamino)azetidine (1.0 eq) in ACN or DMF, add the base (2.0-3.0 eq) and the alkyl halide (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the N-alkylated product.

Method B: N-Alkylation via Reductive Amination with an Aldehyde

Procedure:

  • Follow the procedure outlined in Protocol 1, using the N-Boc-3-(aryl/alkylamino)azetidine (1.0 eq) as the amine component and the desired aldehyde (1.1 eq) as the carbonyl component.

Protocol 3: Boc Deprotection to Yield the Final Triple Reuptake Inhibitor

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the azetidine ring, which is crucial for biological activity. This is typically achieved under acidic conditions.

Materials:

  • N-Boc protected final compound from Protocol 2

  • Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 10-20 eq) or a saturated solution of HCl in dioxane or methanol.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting product is often obtained as a salt (e.g., TFA or HCl salt). If the free base is desired, dissolve the residue in water and neutralize with a base such as saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the final product.

  • Further purification can be achieved by crystallization or chromatography if necessary.[5]

Structure-Activity Relationship (SAR) Insights

The modular synthetic approach allows for a systematic investigation of the structure-activity relationships of these 3-aminoazetidine derivatives. Key insights from published studies can guide the design of new analogs with improved TRI profiles.[5][6]

R¹ Group (at N1 of Azetidine)R² Group (at exocyclic N)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
3,4-Dichlorophenyl2-(3,4-Dichlorophenyl)ethyl1.23.415.6
4-Chlorophenyl2-(4-Chlorophenyl)ethyl2.58.945.2
Phenyl2-Phenylethyl10.325.1110.7
3,4-DichlorophenylMethyl>1000>1000>1000

Data adapted from Cheon et al., ACS Med. Chem. Lett. 2014, 5, 8, 857–862.[5]

Analysis of SAR:

  • Aromatic Substituents: The presence of electron-withdrawing groups, such as chlorine, on the aromatic rings of both the R¹ and R² substituents generally leads to increased potency at all three transporters. The 3,4-dichloro substitution pattern appears to be particularly favorable.

  • Nature of the Linker: A two-carbon (ethyl) linker between the exocyclic nitrogen and the second aromatic ring is a common feature in potent TRIs.

  • Exocyclic Nitrogen Substituent: Larger, aromatic-containing substituents on the exocyclic nitrogen are crucial for high affinity. Small alkyl groups, such as methyl, result in a significant loss of activity.

SAR_Diagram cluster_0 3-Aminoazetidine Core cluster_1 Key Structural Features for TRI Activity Azetidine Azetidine Ring (Rigid Scaffold) N1 N1 Position C3_N Exocyclic Nitrogen R1 R¹ Group (Aryl, e.g., 3,4-Cl₂Ph) - Potency Driver N1->R1 Substitution Here is Critical R2 R² Group (Aralkyl, e.g., 2-(3,4-Cl₂Ph)ethyl) - Potency & Selectivity C3_N->R2 Modulates Potency and Selectivity

Caption: Key structural features influencing TRI activity.

In Vitro Biological Evaluation: Assessing Transporter Inhibition

To characterize the pharmacological profile of the synthesized compounds, in vitro assays are performed to determine their inhibitory activity at SERT, NET, and DAT. A common and reliable method is a neurotransmitter uptake assay using human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).[6]

Protocol Overview: Neurotransmitter Uptake Assay

  • Cell Culture: Maintain HEK293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture media.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, wash the cells and pre-incubate them with various concentrations of the test compounds.

  • Radioligand Addition: Add a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) to initiate the uptake reaction.

  • Incubation: Incubate the plates for a defined period at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis.

Conclusion and Future Directions

The 3-aminoazetidine scaffold provides a robust and versatile platform for the synthesis of novel triple reuptake inhibitors. The modular synthetic strategy detailed in this guide allows for the efficient generation of compound libraries for SAR exploration. The insights gained from these studies can guide the rational design of next-generation antidepressants with improved efficacy and side-effect profiles. Future work in this area could focus on fine-tuning the pharmacokinetic properties of lead compounds, exploring novel substitutions on the azetidine ring, and conducting in vivo studies to validate the antidepressant-like effects of promising candidates.

References

  • National Institute of Mental Health. (n.d.). Major Depression. Retrieved from [Link]

  • Singh, S. B. (2014). The azetidine motif in drug discovery. Tetrahedron, 70(41), 7361-7386.
  • Cheon, S. H., Han, Y., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 857–862. [Link]

  • Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Liang, Y., & Fu, Y. (2010). Copper-Catalyzed N-Alkylation of Amines with Alcohols. Synfacts, 2010(09), 1038.
  • Katritzky, A. R., & Rachwal, S. (1996). Reductive Amination of Carbonyl Compounds. Chemical Reviews, 96(5), 1779–1800.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Cheon, S. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 857–862. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Foley, M. A., & Schrock, R. R. (1983). The synthesis of azetidines from the reaction of tungsten-imido complexes with olefins. Journal of the American Chemical Society, 105(26), 7686–7687.
  • Al-Tel, T. H. (2007).
  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1537–1549.
  • Brandi, A., & Goti, A. (2008). Synthesis of azetidines and azetidinones. In Topics in Heterocyclic Chemistry (Vol. 12, pp. 1-40). Springer.
  • Wessjohann, L. A., & Ruijter, E. (2005). Azetidines in synthesis. Nachrichten aus der Chemie, 53(1), 33–37.
  • Bur, S. K., & Martin, S. F. (2001). Vinylogous Mannich Reactions: Selectivity and Synthetic Utility. Tetrahedron, 57(16), 3221–3242.
  • Cossy, J., & Belotti, D. (2003). Synthesis of azetidines. Current Organic Chemistry, 7(5), 455–476.
  • De Kimpe, N. (1996). Synthesis of Azetidines.
  • Padwa, A., & Ku, H. (1980). Photochemical transformations of small ring heterocyclic compounds. 16. Photoisomerization of 2-phenyl-1-azetine. The Journal of Organic Chemistry, 45(18), 3756–3758.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Azetidines as promising building blocks for drug discovery.

Sources

Application Notes and Protocols for the N-Alkylation of 3-Aminoazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 3-Aminoazetidine Scaffolds

The 3-aminoazetidine moiety is a privileged scaffold in modern medicinal chemistry. Its strained, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties when incorporated into drug candidates. The primary amino group at the 3-position serves as a critical vector for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

N-alkylation of the 3-amino group is a fundamental and powerful strategy to generate novel analogues. This modification directly impacts the basicity, lipophilicity, and steric profile of the molecule, influencing its interactions with biological targets. This guide provides a comprehensive overview and a detailed experimental protocol for the N-alkylation of 3-Aminoazetidine-1-carboxamide, with a focus on reductive amination—a robust and highly selective method that offers superior control over the reaction outcome compared to direct alkylation.

Method Selection: Reductive Amination over Direct Alkylation

While direct alkylation of primary amines with alkyl halides is a classic transformation, it is often plagued by a lack of selectivity. The primary amine can react multiple times, leading to a mixture of mono- and di-alkylated products, as well as potential quaternization, which complicates purification and reduces the yield of the desired secondary amine.[1][2]

Reductive amination circumvents these issues by employing a two-step, one-pot process.[3] First, the primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then immediately reduced in situ by a mild and selective reducing agent to yield the target N-alkylated secondary amine.[1][4] This approach is highly favored in pharmaceutical development for its efficiency, broad substrate scope, and excellent control over mono-alkylation.[4]

Reaction Mechanism: A Controlled Pathway to Secondary Amines

The process begins with the nucleophilic attack of the 3-aminoazetidine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. A hydride-based reducing agent, chosen for its selectivity, then reduces the iminium ion to the final N-alkylated product.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: In-situ Reduction A 3-Aminoazetidine- 1-carboxamide B Aldehyde / Ketone (R-C(O)-R') C Iminium Ion Intermediate A->C + B->C H2O Water C->H2O - H₂O D N-Alkylated Product C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃) E->C workflow start Start setup Reaction Setup: Dissolve amine and carbonyl in solvent (e.g., DCM) start->setup imine Imine Formation: Stir at room temperature (1-2 hours) setup->imine reduction Reduction: Add NaBH(OAc)₃ portion-wise imine->reduction monitor Monitor Progress: TLC / LC-MS reduction->monitor monitor->monitor Incomplete workup Aqueous Work-up: Quench, extract, wash, dry monitor->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify characterize Characterization: NMR, MS, HPLC purify->characterize end End Product characterize->end

Figure 2: A typical experimental workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of this compound using reductive amination.

Materials and Reagents
  • Substrates:

    • This compound (or its hydrochloride salt)

    • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Reagents:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents)

    • Triethylamine (Et₃N, ~1.1 equivalents, only if using the hydrochloride salt)

  • Solvents (Anhydrous):

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Methanol (MeOH) can also be used, though DCM/DCE are often preferred. [4]* Work-up & Purification:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography)

    • Ethyl acetate (EtOAc) and Hexanes (for chromatography mobile phase)

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Expert Tip: If using the hydrochloride salt, add the free base's equivalent weight and include triethylamine (1.1 eq.) to liberate the free amine in situ.

    • Dissolve the amine in an appropriate volume of anhydrous DCM (or DCE) to achieve a concentration of approximately 0.1-0.2 M.

    • Add the selected aldehyde or ketone (1.1 eq.) to the stirred solution.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate is typically rapid.

    • Causality: This initial period allows for the equilibrium between the amine/carbonyl and the imine/water to be established before the reduction step is initiated. For less reactive ketones, adding a dehydrating agent like anhydrous MgSO₄ can drive this equilibrium forward. [4]

  • In-situ Reduction:

    • To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes.

    • Expert Tip: NaBH(OAc)₃ is a mild and moisture-sensitive reagent. Adding it in portions helps to control any potential exotherm and ensures a smooth reaction. It is preferred over stronger reducing agents like sodium borohydride (NaBH₄) in aprotic solvents because it is more selective for the iminium ion over the unreacted carbonyl compound. [1] * Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase is 5-10% MeOH in DCM. The product should be less polar than the starting amine.

    • The reaction is typically complete within 3-12 hours, depending on the reactivity of the carbonyl substrate.

  • Aqueous Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Methodology: A gradient elution system, typically starting with 100% EtOAc and gradually increasing the polarity with MeOH (e.g., 0-10% MeOH in EtOAc or DCM), is usually effective for isolating the N-alkylated product.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the reductive amination of this compound with representative carbonyl compounds.

Carbonyl SubstrateAmine:Carbonyl:Reducer RatioSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Benzaldehyde1 : 1.1 : 1.5DCM20-25 (RT)3 - 675 - 90%
Acetone1 : 1.2 : 1.5DCE20-25 (RT)6 - 1260 - 80%
Cyclohexanone1 : 1.2 : 1.5DCE20-25 (RT)5 - 1070 - 85%

Characterization of the Final Product

The identity and purity of the synthesized N-alkylated this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure. Key diagnostic signals include the disappearance of the primary -NH₂ protons and the appearance of new signals corresponding to the introduced alkyl group, along with characteristic shifts in the azetidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is typically used to observe the [M+H]⁺ ion.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for use in biological assays.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Reaction Stalled / Low Conversion 1. Incomplete imine formation (sterically hindered or deactivated carbonyl).2. Deactivated reducing agent due to moisture.3. Insufficient reaction time.1. Add a dehydrating agent (e.g., MgSO₄) during imine formation. Consider gentle heating (40°C).2. Use freshly opened or properly stored NaBH(OAc)₃. Ensure anhydrous solvents are used.3. Allow the reaction to run for a longer period (up to 24h).
Formation of Di-alkylated Product This is highly unlikely with reductive amination but could indicate a competing direct alkylation if a reactive alkyl halide is formed in situ from certain reagents (not applicable to this protocol).Ensure the correct stoichiometry is used. This is the primary advantage of this method over direct alkylation.
Reduction of Carbonyl Starting Material The reducing agent is not selective enough, or reaction conditions are too harsh.NaBH(OAc)₃ is highly selective. If this is observed, confirm the identity of your reducing agent. Avoid using stronger, less selective reagents like NaBH₄ without careful control of conditions (e.g., in MeOH). [1][4]
Difficult Purification Product and starting material have similar polarity.Adjust the chromatography mobile phase. Consider using a different solvent system (e.g., with a small amount of triethylamine or acetic acid to modify the silica surface and improve separation).

References

  • Mackenzie, A.R. et al. (1997). Synthesis of azetidine derivatives. WO 97/25322.
  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(2), 875. [Link]

  • Singh, P., & Kumar, S. T. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B(3), 345-351. [Link]

  • Verdi, V., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Molecules, 23(8), 2045. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Organic Chemistry Portal. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chalyk, S., et al. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Request PDF. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Nicholls, T. P., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 10(4), 433-438. [Link]

  • Liu, Y., et al. (2020). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Benoiton, N. L. (1990). N-alkylation of n-alpha-boc-protected amino acids. WO 1990/006914 A1.
  • IOC 40. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701519. [Link]

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 2007(1), 405. [Link]

  • CN111362852A. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Galloway, W. R. J. D., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 56(45), 14217-14221. [Link]

  • Wenge, T., et al. (2012). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 8, 1728-1733. [Link]

Sources

Application of 3-Aminoazetidine Derivatives in Macrocyclic Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of Macrocyclic Peptide Synthesis with 3-Aminoazetidine

Macrocyclic peptides are a promising class of therapeutics, offering a unique combination of high binding affinity, target selectivity, and proteolytic stability compared to their linear counterparts.[1][2] However, their development is often hampered by significant challenges in their synthesis, particularly the entropically disfavored macrocyclization step, which can lead to low yields and the formation of undesirable oligomers.[3]

This guide details the application of 3-aminoazetidine (3-AAz) derivatives as a powerful tool to address these challenges. The incorporation of a 3-AAz subunit into a peptide backbone serves as a "turn-inducing element," pre-organizing the linear precursor into a conformation amenable to cyclization.[4][5][6] This results in greatly improved yields for the synthesis of small to medium-sized macrocycles.[4][5][6]

Beyond facilitating cyclization, the 3-AAz moiety offers several other advantages:

  • Enhanced Proteolytic Stability: The presence of the azetidine ring can increase resistance to enzymatic degradation.[1][4][5]

  • A Handle for Late-Stage Functionalization: The secondary amine on the azetidine ring provides a site for chemoselective modification after macrocyclization, allowing for the attachment of dyes, biotin tags, or other functionalities without consuming a natural amino acid side chain.[4][5][6][7]

  • Favorable Physicochemical Properties: Azetidines are important motifs in medicinal chemistry known to confer improved metabolic stability and pharmacokinetic properties.[1][4][6][8]

This document provides detailed protocols and insights for researchers, scientists, and drug development professionals on the synthesis and application of 3-aminoazetidine-containing macrocyclic peptides.

Part 1: Synthesis of Linear Peptides Incorporating 3-Aminoazetidine

The successful synthesis of the final macrocycle begins with the efficient preparation of the linear peptide precursor containing the 3-AAz unit. Two primary strategies are employed: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis Approach

Solution-phase synthesis is a viable method for producing shorter peptide fragments containing the 3-AAz moiety. A common approach involves the conjugate addition of an α-amino ester to an N-protected 3-(nitromethylene)azetidine, followed by reduction of the nitro group and subsequent peptide couplings.[6]

This protocol outlines the synthesis of a dipeptide building block containing a 3-aminoazetidine residue, which can then be further elongated.

Step 1: Conjugate Addition

  • Dissolve the N-protected 3-(nitromethylene)azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add the desired α-amino ester (1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the product by column chromatography.

Step 2: Nitro Group Reduction

  • Dissolve the product from Step 1 in methanol.

  • Add Raney nickel (catalytic amount) under a hydrogen atmosphere.

  • Stir vigorously at room temperature for 4-8 hours until the reaction is complete (monitored by LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 3: Peptide Coupling

  • Dissolve the amine product from Step 2 in DCM.

  • Add the next N-protected amino acid (1.1 eq) and a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify the resulting dipeptide by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Approach

For longer peptides, an Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is highly practical and efficient for generating the linear macrocyclization precursors.[6] This often involves the use of a pre-formed azetidine-containing dipeptide building block.[6]

This protocol describes a standard SPPS workflow for incorporating a 3-AAz unit.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)[9]

  • Fmoc-protected amino acids[10]

  • Azetidine-containing dipeptide building block (Fmoc-protected)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)[9]

  • Coupling reagents: HATU, DIPEA in DMF[11]

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA/Azetidine-Block, HATU, DIPEA) Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle (Steps 2-5) Wash2->Repeat for each residue Cleavage 6. Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for 3-AAz peptides.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.[11]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.[9]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid or the azetidine-containing dipeptide building block (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.[9]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (if necessary). Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[9]

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC (RP-HPLC).[9]

Part 2: Macrocyclization of 3-Aminoazetidine Containing Peptides

The key advantage of incorporating a 3-AAz unit is the significant improvement in macrocyclization efficiency. The azetidine ring acts as a turn-inducer, pre-organizing the linear peptide into a conformation that is favorable for ring closure.[4][5][6][12] This is particularly beneficial for smaller, more constrained macrocycles (tetra-, penta-, and hexapeptides) which are notoriously difficult to cyclize.[4][5]

Improved Cyclization Efficiency

The presence of a 3-AAz unit has been shown to dramatically increase the yield of macrocyclization compared to analogous all-amino acid sequences.

Peptide SizeSequence without AzetidineCyclization Yield (%) without AzetidineSequence with AzetidineCyclization Yield (%) with Azetidine
TetrapeptideGly-Phe-Leu-Ala<5%GAz-Phe-Leu-Ala55%
PentapeptideGly-Phe-Leu-Ala-Val15%GAz-Phe-Leu-Ala-Val70%
HexapeptideGly-Phe-Leu-Ala-Val-Gly25%GAz-Phe-Leu-Ala-Val-Gly85%
Data synthesized from trends reported in Saunders et al. (2024).[4][5]
General Protocol for Head-to-Tail Macrocyclization

This protocol outlines a general procedure for the solution-phase cyclization of a linear peptide precursor.

Materials:

  • Purified linear peptide with N- and C-terminal protecting groups removed.

  • High-dilution solvent: e.g., DMF or DCM.

  • Coupling agent: e.g., DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or HATU.[4]

  • Base: e.g., DIPEA or NaHCO3.

Procedure:

  • High-Dilution Setup: Prepare a solution of the linear peptide in a suitable solvent (e.g., DMF) at a low concentration (typically 0.1-1.0 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Reagent Addition:

    • To a separate, larger flask containing more solvent and the base (e.g., DIPEA, 3-5 eq), slowly add the peptide solution and a solution of the coupling agent (e.g., DEPBT, 1.5-2.0 eq) simultaneously over several hours using syringe pumps.

    • Maintain the reaction at room temperature or 0°C.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours after the addition is complete. Monitor the disappearance of the linear precursor by LC-MS.

  • Workup:

    • Quench the reaction with a small amount of water.

    • Remove the solvent in vacuo.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with acidic and basic aqueous solutions to remove excess reagents.

    • Dry the organic layer and concentrate.

  • Purification: Purify the crude macrocyclic peptide by RP-HPLC or column chromatography.

Part 3: Post-Cyclization Functionalization of the Azetidine Moiety

A significant advantage of the 3-AAz unit is that its secondary amine can be used for late-stage functionalization.[4][5][6] This allows for the introduction of various moieties without interfering with the peptide backbone or amino acid side chains, which can remain available for target interactions.[4][6]

Functionalization_Workflow Macrocycle Protected Azetidine Macrocycle (e.g., N-Cbz) Deprotection 1. Chemoselective Deprotection (e.g., Hydrogenation for Cbz) Macrocycle->Deprotection Free_Amine Free Amine Macrocycle Deprotection->Free_Amine Functionalization 2. Functionalization (Acylation, Sulfonylation, etc.) Free_Amine->Functionalization Final_Product Functionalized Macrocycle Functionalization->Final_Product

Caption: Workflow for late-stage functionalization of the azetidine nitrogen.

Protocol for N-Azetidine Functionalization

This protocol assumes the azetidine nitrogen was protected with a carboxybenzyl (Cbz) group, which is orthogonal to many standard side-chain protecting groups.

Step 1: Cbz Deprotection

  • Dissolve the Cbz-protected macrocyclic peptide in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-6 hours until the Cbz group is fully removed (monitored by LC-MS).

  • Filter the reaction through Celite and concentrate the filtrate to yield the macrocycle with a free secondary amine on the azetidine ring.

Step 2: Acylation (Example)

  • Dissolve the deprotected macrocycle (1.0 eq) in DCM or DMF.

  • Add a base such as DIPEA (2.0 eq).

  • Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Upon completion, perform a standard aqueous workup.

  • Purify the final functionalized macrocycle by RP-HPLC.

Other chemistries, such as sulfonylation or click-based approaches (by functionalizing with an alkyne or azide), can also be readily employed on the free azetidine nitrogen.[4][5]

Part 4: Structural and Stability Insights

Conformational Effects

The four-membered azetidine ring introduces a significant conformational constraint. X-ray diffraction analysis of a 3-AAz containing cyclic tetrapeptide revealed an all-trans conformation of the peptide backbone, which is a higher energy state compared to the typical cis-trans mixture seen in small macrocycles.[4][5] This suggests the azetidine ring helps the peptide access less stable but potentially more bioactive conformations.[4] Furthermore, studies on model peptides with N-substituted 3-aminoazetidine-3-carboxylic acids indicate they can act as β-turn inducers.[13]

Conformation_Effect cluster_0 Linear Peptide Precursor cluster_1 Macrocyclization cluster_2 Macrocyclic Peptide Linear_AA All-Amino Acid (Extended Conformation) Cyclization_AA Low Yield (Oligomerization) Linear_AA->Cyclization_AA Linear_Aza Azetidine-Containing (Pre-organized/Turn) Cyclization_Aza High Yield Linear_Aza->Cyclization_Aza Macrocycle_AA Standard Conformation Cyclization_AA->Macrocycle_AA Macrocycle_Aza Constrained Conformation (e.g., all-trans) Cyclization_Aza->Macrocycle_Aza

Caption: Conformational impact of 3-AAz on macrocyclization.

Proteolytic Stability

The replacement of a standard amide bond with the 3-aminoazetidine linkage can sterically hinder the approach of proteases, leading to enhanced stability against enzymatic cleavage.[1][4] Studies have shown that a cyclohexapeptide containing a 3-AAz unit exhibits improved stability towards proteases compared to its homodetic counterpart.[4][5] This is a crucial advantage for the development of peptide-based therapeutics with improved in vivo half-lives.

Conclusion

The use of 3-aminoazetidine derivatives is a robust and versatile strategy in macrocyclic peptide design. It directly addresses the critical challenge of macrocyclization, leading to significantly improved yields. Moreover, it provides a convenient handle for late-stage functionalization and can enhance the proteolytic stability of the resulting macrocycle. These benefits make 3-aminoazetidine-containing peptides a highly attractive scaffold for the development of next-generation therapeutics.

References

  • Saunders, G. J., Spring, S. A., Jayawant, E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). LJMU Research Online. Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (2014). ResearchGate. Available at: [Link]

  • Strategies for the functionalization of azetidine-containing macrocycles. (2024). ResearchGate. Available at: [Link]

  • Strategies for the synthesis of small macrocyclic peptides. (2024). ResearchGate. Available at: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. (2023). PubMed Central. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (2024). LJMU Research Online. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. (1990). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

  • Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. Available at: [Link]

  • Synthesis protocols. (n.d.). Peptideweb.com. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2019). MDPI. Available at: [Link]

  • Biosynthetic Strategies for Macrocyclic Peptides. (2021). MDPI. Available at: [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available at: [Link]

Sources

The Azetidine Scaffold: A Keystone in the Architecture of Potent and Selective STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal cytoplasmic transcription factor that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Under normal physiological conditions, its activation is a transient and tightly regulated event, primarily triggered by cytokines and growth factors like interleukins (IL-6) and epidermal growth factor (EGF).[3][4] This activation cascade involves phosphorylation by Janus kinases (JAKs) or other kinases such as Src, leading to STAT3 dimerization, nuclear translocation, and the subsequent modulation of target gene expression.[1][4][5]

However, in a vast array of human cancers, STAT3 is persistently and aberrantly activated, driving tumor progression, metastasis, and chemoresistance.[6][7] This has validated STAT3 as a high-priority target for anticancer drug discovery.[1][6][8] Despite this, the development of direct, small-molecule STAT3 inhibitors has been fraught with challenges, largely due to the shallow binding pockets on the protein surface, making it difficult to achieve high-affinity interactions.[3] This has led to many early-generation inhibitors suffering from low potency and poor pharmacokinetic profiles.[1]

A breakthrough has emerged from medicinal chemistry efforts focused on optimizing inhibitor scaffolds. By replacing larger, more flexible ring systems (like proline) with the constrained, four-membered azetidine ring, a new generation of highly potent and selective STAT3 inhibitors has been developed.[1] This application note will delve into the critical role of the azetidine moiety, exemplified by structures related to 3-aminoazetidine-1-carboxamide, in the synthesis of these next-generation STAT3 inhibitors. We will provide detailed protocols for their synthesis and biological evaluation, underscoring the causality behind the experimental design.

The Strategic Advantage of the Azetidine Moiety

The incorporation of an azetidine ring, such as that in (R)-azetidine-2-carboxamide analogues, has proven to be a transformative strategy in STAT3 inhibitor design.[1][9] An iterative, hypothesis-driven approach has shown that transitioning from a five-membered proline ring to the four-membered azetidine scaffold can boost inhibitory potency by over four-fold.[1]

Why is this small ring so effective?

  • Structural Rigidity and Optimal Vector Projection: The strained, rigid nature of the azetidine ring reduces the conformational flexibility of the inhibitor. This pre-organizes the key pharmacophoric elements, projecting them into the optimal geometric orientation to engage with binding pockets on the STAT3 protein, particularly the crucial SH2 domain responsible for dimerization.[1][2]

  • Improved Physicochemical Properties: Strategic modifications to the azetidine scaffold have allowed for the fine-tuning of physicochemical properties, addressing issues like cell membrane permeability that hampered earlier compounds.[1][9]

  • Platform for Covalent Inhibition: The azetidine framework serves as an excellent platform for positioning reactive groups that can form irreversible covalent bonds with STAT3. Several potent azetidine-based inhibitors function by covalently binding to specific cysteine residues (Cys426 and Cys468) on the STAT3 protein.[6][10] This irreversible binding leads to a sustained and potent inhibition of STAT3 activity.[6][10]

The result is a class of inhibitors with sub-micromolar potency, high selectivity for STAT3 over other STAT proteins, and significant anti-tumor activity in preclinical models.[6][9][10]

STAT3 Signaling and Inhibition Pathway

The following diagram illustrates the canonical STAT3 activation pathway and the points of disruption by azetidine-based inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK / Src Kinase Receptor->JAK Ligand Binding STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (pY705) pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_mono Covalent Binding & Inhibition of Activation Inhibitor->STAT3_dimer Disruption of Dimerization & DNA Binding Transcription Target Gene Transcription (Proliferation, Survival) DNA->Transcription Binding

Caption: STAT3 activation pathway and points of inhibitor action.

Quantitative Data: Potency of Azetidine-Based STAT3 Inhibitors

The table below summarizes the inhibitory potency of several key azetidine-based compounds from published studies, demonstrating their significant activity at both the biochemical and cellular levels.

Compound IDSTAT3 DNA-Binding IC₅₀ (µM)Cellular Viability EC₅₀ (µM) (Cell Line)Reference
H182 0.38 - 0.981.0 (MDA-MB-231 & MDA-MB-468)[6]
H172 0.38 - 0.981.5 (MDA-MB-468), 3.3 (MDA-MB-231)[6]
H120 1.75 - 2.072.6 - 3.6 (MDA-MB-231 & MDA-MB-468)[6]
7g Not Reported0.9 - 1.9[1]
9k Not Reported0.9 - 1.9[1]
5o 0.38Not Reported[9]
8i 0.34Not Reported[9]

Experimental Protocols

Protocol 1: General Synthesis of an Azetidine-Carboxamide STAT3 Inhibitor

This protocol provides a generalized, multi-step workflow for the synthesis of a STAT3 inhibitor incorporating the azetidine-carboxamide core. It is based on standard organic chemistry procedures reported for analogous compounds.[11]

Causality: The synthesis is designed as a convergent route. An activated carboxylic acid is coupled with an amine-functionalized azetidine core. This amide bond formation is a robust and widely used reaction that forms the central linkage of the inhibitor. Subsequent modifications build the final molecule.

Synthesis_Workflow cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Final Modification (e.g., Suzuki Coupling) Acid Carboxylic Acid Moiety Activated_Acid Activated Acid (e.g., Acid Chloride) Acid->Activated_Acid (COCl)₂, DMF Coupled Azetidine-Carboxamide Intermediate Activated_Acid->Coupled Azetidine Azetidine-Amine Core Azetidine->Coupled DIPEA, CH₂Cl₂ Final_Inhibitor Final STAT3 Inhibitor Coupled->Final_Inhibitor Boronic Acid, Pd Catalyst

Caption: General synthetic workflow for azetidine-based inhibitors.

Step-by-Step Methodology:

  • Acid Activation:

    • To a stirring solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction at room temperature for 10-20 minutes. Completion can be monitored by thin-layer chromatography (TLC).

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous CH₂Cl₂ (0.1 M).

    • In a separate flask, dissolve the this compound derivative or other amine-functionalized azetidine core (1.0 eq) in anhydrous CH₂Cl₂.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the amine solution.

    • Slowly add the acid chloride solution to the stirring amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours until completion (monitored by TLC).

    • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide intermediate by flash column chromatography.

  • Further Modification (if necessary):

    • If the structure requires further elaboration (e.g., biaryl formation), the intermediate from Step 2 can be subjected to reactions like a Suzuki coupling.

    • Dissolve the intermediate (1.0 eq), the appropriate boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

    • Degas the mixture and heat under a nitrogen atmosphere until the reaction is complete.

    • After cooling, perform an aqueous workup and purify the final product by chromatography or recrystallization.

Protocol 2: In Vitro Evaluation of STAT3 DNA-Binding by Electrophoretic Mobility Shift Assay (EMSA)

Causality: This assay directly measures the primary function of activated STAT3: its ability to bind to specific DNA sequences in gene promoters. An effective inhibitor will prevent this binding. By pre-incubating nuclear extracts containing active STAT3 with the inhibitor before adding a radiolabeled DNA probe, we can quantify the inhibitor's potency (IC₅₀).[1]

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts:

    • Culture human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) to ~80% confluency.[6]

    • Harvest cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • Inhibitor Incubation:

    • In a microcentrifuge tube, combine nuclear extract (containing 5-10 µg of total protein) with binding buffer.

    • Add increasing concentrations of the synthesized azetidine-based inhibitor (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.[1]

  • DNA Probe Binding:

    • Add a ³²P-labeled double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE from the c-fos promoter) to each reaction tube.[1]

    • Incubate for an additional 20-30 minutes at room temperature to allow the formation of STAT3-DNA complexes.

  • Electrophoresis and Visualization:

    • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • The band corresponding to the STAT3-DNA complex will show decreasing intensity with increasing inhibitor concentration.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).[1]

    • Calculate the percentage of STAT3 DNA-binding inhibition relative to the DMSO control for each inhibitor concentration.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Cellular Assay for STAT3 Phosphorylation by Western Blot

Causality: STAT3 activation is critically dependent on its phosphorylation at tyrosine 705 (pY705). This assay determines if the inhibitor can block this key upstream activation event within a living cell. A decrease in the p-STAT3 signal relative to the total STAT3 signal indicates effective target engagement.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the azetidine-based inhibitor (e.g., 1 µM, 3 µM, 5 µM) or DMSO for a specified time (e.g., 2, 6, or 12 hours).[6]

    • For ligand-induced activation, serum-starve the cells and then treat with the inhibitor before stimulating with a growth factor like EGF.[6]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation. Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) from each sample and resolve by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. An antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Compare the intensity of the p-STAT3 band to the total STAT3 band across the different treatment conditions to assess the degree of inhibition.

Conclusion and Future Directions

The strategic incorporation of the this compound scaffold and its derivatives has been instrumental in overcoming previous hurdles in the development of STAT3 inhibitors. These compounds exhibit high potency, improved selectivity, and robust cellular activity, including the ability to irreversibly bind their target.[6][10] The protocols outlined here provide a validated framework for the synthesis and characterization of these promising therapeutic candidates. Future work will likely focus on further optimizing the pharmacokinetic and safety profiles of these azetidine-based inhibitors to accelerate their translation into clinical applications for a wide range of cancers and other STAT3-driven diseases.[1]

References

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 535, 215613. [Link]

  • Yue, P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(3), 1560–1586. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer. Frontiers in Pharmacology, 13, 944455. [Link]

  • Sisinni, L., et al. (2022). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 12, 1066421. [Link]

  • Wang, Z., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology, 10, 878343. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed, 35276290. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer. PubMed Central. [Link]

  • Kettner, N. M., et al. (2022). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 298(1), 101456. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Figshare. [Link]

  • Zhuang, H., et al. (2023). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. International Journal of Molecular Sciences, 24(13), 10697. [Link]

  • He, Z. Y., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(4), 6. [Link]

  • Wikipedia. (n.d.). STAT3. [Link]

  • Saini, U., et al. (2024). STAT3 Signaling Pathway in Health and Disease. ResearchGate. [Link]

  • Pleiss, C. B. (2018). Small Molecule STAT3 Inhibitors. ScholarSpace. [Link]

  • Fletcher, S., et al. (2015). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]

Sources

Application Notes and Protocols: Incorporating 3-Aminoazetidine Carboxamides into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Azetidine Ring in Peptidomimetic Design

Peptidomimetics represent a cornerstone of modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.[1][2] A key strategy in this field is the incorporation of conformationally constrained amino acid surrogates to impart specific three-dimensional structures, thereby enhancing receptor affinity and selectivity. Among these, 3-aminoazetidine carboxamides have emerged as a powerful tool for medicinal chemists. The strained four-membered azetidine ring introduces a rigid kink into the peptide backbone, effectively mimicking secondary structures like β-turns and stabilizing specific conformations.[3][4] This structural constraint not only enhances biological activity but also improves resistance to proteolytic degradation.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 3-aminoazetidine carboxamides into peptidomimetic scaffolds. We will delve into the synthetic strategies for preparing key building blocks, detailed protocols for their integration into peptide chains, and an analysis of their conformational impact. Furthermore, we will explore the diverse applications of these unique peptidomimetics in therapeutic development.

I. Synthesis of 3-Aminoazetidine-Containing Building Blocks

The successful incorporation of 3-aminoazetidine carboxamides into peptides begins with the efficient synthesis of the core building blocks. A common and effective strategy involves the use of commercially available precursors, such as N-Boc-3-azetidinone, which can be elaborated through a series of well-established chemical transformations.

Protocol 1: Synthesis of N-Boc-3-aminoazetidine from N-Boc-3-azetidinone

This protocol outlines a typical reductive amination procedure to introduce the key amino group at the 3-position of the azetidine ring.[6]

Materials:

  • N-Boc-3-azetidinone

  • Ammonium acetate or desired primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-azetidinone (1.0 eq) in dichloromethane (DCM).

  • Amine Addition: Add the primary amine or ammonium acetate (1.5-2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-aminoazetidine derivative.

Visualizing the Synthetic Pathway

Synthesis_of_3_Aminoazetidine_Building_Block start N-Boc-3-azetidinone reagents1 Primary Amine (R-NH2) NaBH(OAc)3, DCM start->reagents1 product N-Boc-3-(alkylamino)azetidine reagents1->product caption Reductive Amination Pathway

Caption: Reductive amination of N-Boc-3-azetidinone.

II. Incorporation into Peptidomimetic Chains

Once the protected 3-aminoazetidine building block is synthesized, it can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies. The choice of coupling reagents is critical to ensure efficient amide bond formation with the sterically hindered secondary amine of the azetidine ring.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the coupling of a protected 3-aminoazetidine building block onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in dimethylformamide (DMF)

  • N-Boc-3-aminoazetidine building block

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[7]

  • DMF and DCM for washing

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling Reaction:

    • Pre-activate the N-Boc-3-aminoazetidine building block (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the coupling efficiency using a qualitative ninhydrin test. A negative test (no color change) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps to add subsequent amino acids to the peptide chain.

Comparative Coupling Conditions
Coupling ReagentEquivalents (Reagent/Amine/Base)Activation TimeCoupling TimeNotes
HBTU/HOBt/DIPEA 2.9 / 3.0 / 6.05-10 min2-4 hStandard and reliable for most couplings.
PyBOP/DIPEA 3.0 / 6.05 min2-4 hEffective for sterically hindered couplings.
HATU/DIPEA 2.9 / 6.02-5 min1-3 hHighly efficient, but can be more expensive.

III. Conformational Implications of 3-Aminoazetidine Incorporation

The introduction of a 3-aminoazetidine carboxamide into a peptide backbone has profound effects on its conformational preferences. The rigid four-membered ring restricts the phi (Φ) and psi (Ψ) dihedral angles, promoting the formation of well-defined secondary structures.

  • β-Turn Induction: The azetidine ring acts as a potent β-turn inducer, a critical secondary structure motif for molecular recognition and biological activity.[3] This is particularly valuable in the design of cyclic peptides and enzyme inhibitors.

  • Stabilization of Extended Conformations: In some contexts, the azetidine moiety can stabilize extended, all-trans conformations within a peptide chain.[5] This can be advantageous for mimicking β-sheet structures or for presenting side chains in a specific spatial orientation.

  • Increased Rigidity and Proteolytic Stability: The conformational constraint imparted by the azetidine ring reduces the flexibility of the peptide backbone, making it less susceptible to enzymatic degradation.[5]

Visualizing Conformational Constraint

Conformational_Constraint cluster_0 Flexible Peptide Chain cluster_1 Azetidine-Containing Peptide a1 Residue n-1 a2 Residue n a1->a2 Multiple Conformations a3 Residue n+1 a2->a3 Multiple Conformations b1 Residue n-1 b2 3-Azetidine Carboxamide b1->b2 Restricted Conformation (β-turn) b3 Residue n+1 b2->b3 Restricted Conformation (β-turn) caption Azetidine ring induces conformational rigidity.

Caption: The azetidine ring induces conformational rigidity.

IV. Applications in Drug Discovery and Development

The unique structural features of 3-aminoazetidine-containing peptidomimetics have led to their successful application in various areas of drug discovery.

  • Enzyme Inhibitors: The ability of the azetidine ring to mimic transition states and induce specific conformations makes it a valuable scaffold for designing potent and selective enzyme inhibitors. For example, azetidine-based compounds have been explored as inhibitors of proteases and kinases.[8]

  • Receptor Agonists and Antagonists: By constraining the peptide backbone, the azetidine moiety can pre-organize the pharmacophoric side chains into a conformation that is optimal for receptor binding, leading to enhanced potency and selectivity.[9]

  • Improved Pharmacokinetic Properties: The increased metabolic stability conferred by the azetidine ring can lead to improved pharmacokinetic profiles, including longer half-life and enhanced in vivo efficacy.[9] Several FDA-approved drugs incorporate azetidine motifs to improve their metabolic stability and pharmacokinetic properties.[9]

  • Macrocyclization Facilitator: The turn-inducing properties of the 3-aminoazetidine subunit can significantly improve the efficiency of head-to-tail macrocyclization of small peptides, which are an important class of therapeutic agents.[5]

V. Conclusion and Future Perspectives

The incorporation of 3-aminoazetidine carboxamides into peptidomimetics offers a robust and versatile strategy for modulating the structure and function of bioactive peptides. The synthetic accessibility of the building blocks, coupled with their profound impact on conformation and metabolic stability, makes them an invaluable tool for drug discovery and development. As our understanding of the structure-activity relationships of these modified peptides continues to grow, we can anticipate the emergence of novel therapeutic agents with enhanced efficacy and improved drug-like properties.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PubMed Central. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... PubMed. [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

  • Azetidines of pharmacological interest. PubMed. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed Central. [Link]

  • An oxazetidine amino acid for chemical protein synthesis by rapid, serine-forming ligations. Royal Society of Chemistry. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ResearchGate. [Link]

Sources

Application Notes and Protocols: Bioisosteric Replacement Strategies Involving 3-Aminoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Aminoazetidine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1][2] This technique allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and receptor affinity, to enhance its overall performance as a drug candidate.[3] Among the vast arsenal of bioisosteric replacements, the 3-aminoazetidine scaffold has emerged as a particularly valuable and versatile building block.[4][5]

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them attractive in drug design.[6][7] Their inherent ring strain and sp3-rich character contribute to conformational rigidity, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding.[6][8] This rigidity also provides a well-defined exit vector for substituents, allowing for precise control over the spatial arrangement of pharmacophoric groups. Furthermore, the presence of the nitrogen atom enhances polarity and can improve aqueous solubility, a crucial factor for drug delivery and absorption.

The 3-aminoazetidine motif, specifically, presents a compelling set of advantages. It can serve as a bioisostere for a variety of common structural motifs, including piperazines, homopiperazines, and other diamine-containing fragments that are prevalent in biologically active compounds.[9][10] This replacement can offer several key benefits:

  • Modulation of Basicity (pKa): The pKa of the two nitrogen atoms in 3-aminoazetidine can be subtly different from those in a piperazine ring, allowing for fine-tuning of the molecule's ionization state at physiological pH. This can impact target engagement, cell permeability, and off-target effects.[9]

  • Improved Physicochemical Properties: The compact and three-dimensional nature of the azetidine ring can lead to improved solubility and reduced lipophilicity compared to larger, more flexible diamine linkers.

  • Novel Chemical Space and Intellectual Property: The incorporation of a 3-aminoazetidine scaffold can lead to novel chemical entities with distinct intellectual property profiles.

  • Elimination of Chiral Centers: In some instances, the replacement of a substituted chiral scaffold with an achiral 3-aminoazetidine can simplify synthesis and avoid the complexities of stereoisomer separation and characterization.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 3-aminoazetidine as a bioisosteric replacement. It will cover the rationale behind its use, detailed synthetic protocols for its incorporation, and a case study to illustrate its practical application in a drug discovery context.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple biological targets.[7] Its unique structural and electronic properties confer several advantages that contribute to its success in drug candidates.

Physicochemical and Pharmacokinetic Profile

The incorporation of an azetidine ring can significantly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

PropertyImpact of Azetidine IncorporationRationale
Solubility Generally IncreasedThe nitrogen atom acts as a hydrogen bond acceptor, improving interactions with water.[6]
Metabolic Stability Often EnhancedThe strained ring system can be less susceptible to metabolic enzymes compared to more flexible aliphatic chains. Several FDA-approved drugs leverage this feature.[6]
Lipophilicity (LogP/LogD) Typically ReducedThe polar nitrogen atom and compact structure contribute to lower lipophilicity.
Conformational Rigidity IncreasedThe four-membered ring restricts the conformational freedom of the molecule, which can lead to more potent and selective target binding.[6][8]
Approved Drugs Incorporating the Azetidine Motif

The therapeutic relevance of the azetidine scaffold is underscored by its presence in several FDA-approved drugs, including:

  • Baricitinib: An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis.[6]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[6][7]

  • Azelnidipine: A calcium channel blocker used as an antihypertensive agent.[6][8]

  • Sarolaner: An isoxazoline parasiticide for veterinary use.[6]

These examples highlight the diverse therapeutic areas where the unique properties of the azetidine ring have been successfully exploited.[6]

3-Aminoazetidine as a Versatile Bioisostere

The strategic replacement of existing fragments with 3-aminoazetidine can be a powerful tool for lead optimization. This section will explore common bioisosteric relationships and the rationale behind them.

Bioisosteric Relationship with Piperazine

One of the most common applications of 3-aminoazetidine is as a bioisostere for piperazine. While both are diamine linkers, they present different spatial and electronic properties.

Diagram: Bioisosteric Replacement of Piperazine with 3-Aminoazetidine

G cluster_0 Piperazine Moiety cluster_1 3-Aminoazetidine Moiety Piperazine Piperazine (Flexible, Larger Footprint) Lead_Compound_1 Lead Compound (with Piperazine) 3_Aminoazetidine 3-Aminoazetidine (Rigid, 3D-character, Altered pKa) Lead_Compound_2 Analogue (with 3-Aminoazetidine) Lead_Compound_1->Piperazine Lead_Compound_1->Lead_Compound_2 Bioisosteric Replacement Lead_Compound_2->3_Aminoazetidine Properties Improved PK/PD Profile (e.g., solubility, selectivity) Lead_Compound_2->Properties

A schematic illustrating the bioisosteric replacement of a flexible piperazine with a rigid 3-aminoazetidine scaffold.

Case Study: Development of Triple Reuptake Inhibitors

A compelling example of the successful application of 3-aminoazetidine as a bioisostere is in the development of triple reuptake inhibitors (TRIs) for the treatment of depression.[11] In a study aimed at developing novel antidepressants, researchers explored the bioisosteric modification of a 3-α-oxyazetidine lead compound.[11][12]

The initial lead compound possessed a chiral center, which presented challenges for synthesis and chiral resolution.[11] By replacing the 3-α-oxyazetidine core with a 3-aminoazetidine moiety, the chiral center was eliminated, simplifying the synthetic route.[9][11] This strategic replacement led to the synthesis of 166 novel 3-aminoazetidine derivatives, which were subsequently evaluated for their inhibitory activity against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[11][12]

Lead optimization studies, including assessments of microsomal stability, cytochrome P450 (CYP) inhibition, hERG channel affinity, and pharmacokinetic profiles, identified a candidate compound with a promising therapeutic profile.[11][12] This case study highlights how the bioisosteric replacement with 3-aminoazetidine can address multiple challenges in drug development, from simplifying synthesis to improving the overall pharmacological profile of a lead compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and incorporation of 3-aminoazetidine scaffolds. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired final product.

Protocol 1: Synthesis of N-Boc-3-aminoazetidine

This protocol describes the synthesis of a key intermediate, N-Boc-3-aminoazetidine, which can be used for further functionalization.

Materials:

  • 1-Boc-3-azetidinone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford N-Boc-3-aminoazetidine.

Protocol 2: Reductive Amination for Incorporation of 3-Aminoazetidine

This protocol details the coupling of a 3-aminoazetidine derivative with a carbonyl compound via reductive amination.

Diagram: Reductive Amination Workflow

G Start Start: Carbonyl Compound & 3-Aminoazetidine Derivative Step1 Step 1: Imine/Enamine Formation (e.g., in DCM or MeOH) Start->Step1 Step2 Step 2: Reduction (e.g., NaBH(OAc)₃ or NaBH₃CN) Step1->Step2 Step3 Step 3: Aqueous Workup & Extraction Step2->Step3 Step4 Step 4: Purification (e.g., Chromatography) Step3->Step4 End Final Product: Coupled Azetidine Derivative Step4->End

A generalized workflow for the incorporation of a 3-aminoazetidine scaffold via reductive amination.

Materials:

  • Aldehyde or ketone of interest (1.0 eq)

  • N-Boc-3-aminoazetidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and N-Boc-3-aminoazetidine (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Protocol 3: Boc-Deprotection of the Azetidine Nitrogen

This protocol describes the removal of the Boc protecting group to liberate the secondary amine on the azetidine ring, which can then be used for further derivatization.

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the Boc-protected azetidine derivative in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • To isolate the free base, dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Alternatively, the TFA salt can be precipitated by the addition of diethyl ether.

Conclusion

The 3-aminoazetidine scaffold represents a powerful tool in the medicinal chemist's arsenal for lead optimization. Its unique combination of conformational rigidity, improved physicochemical properties, and its ability to serve as a versatile bioisostere for common diamine fragments make it an attractive building block for the design of novel therapeutics. The protocols outlined in this guide provide a solid foundation for the synthesis and incorporation of this valuable motif. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic application of bioisosteric replacement strategies involving 3-aminoazetidine is poised to play an increasingly important role in the future of drug discovery.

References

  • Hahn, M. G., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Kürti, L. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

  • Wills, M. C., & Johnson, D. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Hahn, M. G., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • Gaertner, R. F., & Mullin, W. A. (2000). Synthesis of azetidine derivatives.
  • Johnson, D., & Wills, M. C. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate and Methyl 2-(Oxetan-1-yl)acrylate. Molecules, 28(3), 1042. [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • De la Cruz, G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(22), 5434. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Meanwell, N. A. (2021). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 3-Aminoazetidine Ring for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain (approx. 25.4 kcal/mol) confers a unique three-dimensional geometry and reactivity profile, positioning it as a valuable bioisosteric replacement for more common motifs like piperidine or pyrrolidine.[1] The introduction of a 3-aminoazetidine core into a lead compound can significantly improve critical drug-like properties, including aqueous solubility, metabolic stability, and cell permeability, while providing a rigid framework that can reduce the entropic penalty of binding to a biological target.[4]

The synthetic challenge, however, lies in the selective and efficient functionalization of its two distinct nitrogen atoms: the endocyclic ring nitrogen and the exocyclic 3-amino group. For the purpose of diversity-oriented synthesis (DOS) and the rapid construction of compound libraries, a robust and modular synthetic strategy is paramount.[5][6] This guide provides a detailed exploration of field-proven methodologies for the strategic derivatization of the 3-aminoazetidine ring, offering researchers a clear path from starting material to a diverse library of novel chemical entities.

Chapter 1: The Core Principle — Orthogonal Protecting Group Strategy

The successful functionalization of 3-aminoazetidine hinges on the differential reactivity of its two amino groups and the strategic use of orthogonal protecting groups. The exocyclic primary amine is significantly more nucleophilic than the endocyclic secondary amine, allowing for selective initial functionalization under standard conditions.[7] However, for systematic library synthesis where both nitrogens are to be modified, protecting the endocyclic nitrogen is the crucial first step.

The choice of protecting group is dictated by the planned downstream reaction conditions. The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice for the endocyclic nitrogen due to its stability under a wide range of reaction conditions (e.g., acylation, sulfonylation, reductive amination) and its clean, quantitative removal under acidic conditions that typically do not compromise the integrity of the strained azetidine ring.[8][9][10]

Table 1: Common Protecting Groups for the Azetidine Ring Nitrogen

Protecting GroupStructureCommon Installation ReagentsStabilityCleavage ConditionsCausality & Insights
Boc (tert-Butyloxycarbonyl)Boc-Di-tert-butyl dicarbonate (Boc)₂OStable to base, nucleophiles, hydrogenationStrong acids (TFA, HCl)[8]Workhorse for Libraries: Ideal for most functionalization sequences. Acid-labile removal is orthogonal to many common transformations.
Cbz (Carboxybenzyl)Cbz-Benzyl chloroformateStable to acid, baseCatalytic Hydrogenolysis (H₂, Pd/C)Avoids Acid: Useful if acid-sensitive groups are present on the molecule. Not suitable if reducible groups (alkenes, alkynes) are present.
Benzhydryl (Bzh)Bzh-Diphenylmethyl bromideStable to base, mild acidCatalytic Hydrogenolysis (H₂, Pd/C)Bulky Group: Can offer steric advantages. Cleavage is similar to Cbz. Often used in specific patented syntheses.[11][12]

Below is a decision-making workflow for selecting an appropriate protecting group strategy.

G start Start: N-Boc-3-aminoazetidine (Commercially Available) protect_endo Protect Endocyclic Nitrogen (e.g., with Boc Anhydride) start->protect_endo  If starting with unprotected 3-aminoazetidine q1 Will downstream steps involve strong acid? func_exo Functionalize Exocyclic 3-NH2 (Acylation, Sulfonylation, etc.) protect_endo->func_exo deprotect_first Deprotect endocyclic N first? deprotect_endo Deprotect Endocyclic N (e.g., TFA or HCl) func_exo->deprotect_endo func_endo Functionalize Endocyclic NH (Alkylation, Reductive Amination, etc.) deprotect_endo->func_endo library Diverse Library Member func_endo->library start_protected Start: N-Boc-3-aminoazetidine

Caption: General workflow for sequential functionalization of 3-aminoazetidine.

Chapter 2: Protocol Suite for Exocyclic Amine (C3-NH₂) Functionalization

The primary 3-amino group is the most common handle for introducing diversity. The following protocols are robust, high-yielding, and amenable to parallel synthesis formats. The starting material for these reactions is typically tert-butyl 3-aminoazetidine-1-carboxylate.

N-Acylation: Amide Bond Formation

Amide bond formation is a cornerstone of library synthesis. The reaction of the 3-amino group with an acylating agent is typically fast and clean.

  • Causality: Acyl chlorides and anhydrides are highly electrophilic and react rapidly with the nucleophilic amine. The inclusion of a non-nucleophilic base is critical to scavenge the acid byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it unreactive.[7] When using carboxylic acids, a coupling agent is required to form a more reactive intermediate in situ.

Protocol 2.1.1: N-Acylation using Acyl Chloride

  • Reagent Preparation:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M).

    • Add a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add the desired Acyl Chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring & Work-up:

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM.

    • Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can often be used directly or purified by flash column chromatography on silica gel.[13]

Table 2: Typical Conditions for N-Acylation

Acylating AgentBase (eq)SolventTemperatureTypical Time
Acyl ChlorideTEA or DIPEA (1.2)DCM, THF0 °C to RT1-4 h
Acid AnhydrideTEA or Pyridine (1.2)DCM, MeCNRT2-6 h
Carboxylic AcidHATU (1.1), DIPEA (2.0)DMF, DCMRT4-16 h
N-Sulfonylation: Sulfonamide Synthesis

Sulfonamides are important pharmacophores. This reaction proceeds similarly to acylation but forms a more stable S-N bond.

  • Causality: Sulfonyl chlorides are highly reactive electrophiles. The reaction mechanism involves nucleophilic attack by the amine on the sulfur atom, followed by elimination of chloride. A base is required to neutralize the generated HCl.[14]

Protocol 2.2.1: N-Sulfonylation using Sulfonyl Chloride

  • Reagent Preparation:

    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in anhydrous Pyridine or DCM containing TEA (1.5 eq).

    • Cool the solution to 0 °C.

  • Reaction:

    • Add the Sulfonyl Chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-12 hours.

  • Monitoring & Work-up:

    • Monitor by TLC or LC-MS.

    • If using DCM, wash with 1N HCl (aq) to remove excess base, followed by saturated NaHCO₃ (aq) and brine. If using pyridine as a solvent, concentrate the mixture and partition between Ethyl Acetate and 1N HCl (aq).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Reductive Amination: C-N Bond Formation

Reductive amination allows for the introduction of alkyl or aryl-alkyl substituents via reaction with an aldehyde or ketone.[15]

  • Causality: The reaction proceeds in two stages: first, the formation of an intermediate imine (or iminium ion under acidic conditions) between the amine and the carbonyl compound. Second, this imine is immediately reduced in situ by a hydride reagent.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.[8]

Protocol 2.3.1: Reductive Amination using an Aldehyde

  • Reagent Preparation:

    • To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and the desired Aldehyde or Ketone (1.1 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M), add Acetic Acid (1-2 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Stir at room temperature for 6-24 hours.

  • Monitoring & Work-up:

    • Monitor by LC-MS.

    • Carefully quench the reaction by adding saturated NaHCO₃ (aq).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography. Yields for this reaction typically range from good to excellent (74-95%).[8]

Chapter 3: Protocol Suite for Endocyclic Amine (N1-H) Functionalization

Once the exocyclic amine is derivatized, the endocyclic nitrogen can be deprotected and subsequently functionalized to complete the library synthesis.

Boc-Deprotection

This is a standard procedure to liberate the secondary amine of the azetidine ring.

  • Causality: The Boc group is an acid-labile carbamate. In the presence of a strong acid like Trifluoroacetic Acid (TFA), the tert-butyl group is cleaved as the stable tert-butyl cation, leading to the decarboxylation of the resulting carbamic acid to yield the free amine as its corresponding salt (e.g., TFA salt).[8]

Protocol 3.1.1: Standard Boc Deprotection

  • Reaction Setup:

    • Dissolve the N-Boc protected azetidine derivative (1.0 eq) in DCM (approx. 0.1-0.2 M).

    • Add Trifluoroacetic Acid (TFA) (5-10 eq). A common ratio is 20-30% TFA in DCM (v/v).

    • Stir at room temperature for 1-2 hours.

  • Monitoring & Work-up:

    • Monitor by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude product is the amine TFA salt, which can often be used directly in the next step.

  • Neutralization (if required):

    • To obtain the free amine, dissolve the crude salt in DCM and wash with saturated NaHCO₃ (aq) or 1N NaOH (aq) until the aqueous layer is basic.[8]

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free secondary amine.

N-Alkylation of the Endocyclic Amine

With the endocyclic amine free, a second point of diversity can be introduced.

Protocol 3.2.1: N-Alkylation with Alkyl Halides

  • Reagent Preparation:

    • Dissolve the deprotected azetidine derivative (free amine) (1.0 eq) in a polar aprotic solvent like Acetonitrile (MeCN) or Dimethylformamide (DMF).

    • Add a base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

    • Add the Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq).

  • Reaction:

    • Stir the mixture at room temperature or heat to 50-80 °C for 4-16 hours.[8]

  • Monitoring & Work-up:

    • Monitor by LC-MS.

    • Filter off the inorganic base.

    • Dilute the filtrate with a suitable solvent like Ethyl Acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification:

    • Purify by flash column chromatography.

Chapter 4: Integrated Library Synthesis Workflow

The power of these protocols is realized when they are combined into a logical workflow for library generation. A common strategy is to prepare a set of C3-functionalized intermediates and then diversify them at the N1 position.

G cluster_r1 Step 1: C3-Amine Functionalization cluster_r2 Step 3: N1-Amine Functionalization start_node start_node step1_node step1_node step2_node step2_node step3_node step3_node step4_node step4_node library_node library_node start N-Boc-3-aminoazetidine (Core Building Block) acylation N-Acylation (R1-COCl) start->acylation sulfonylation N-Sulfonylation (R1-SO2Cl) start->sulfonylation reductive_amination Reductive Amination (R1-CHO) start->reductive_amination intermediate C3-Functionalized Intermediates (Array of R1) acylation->intermediate sulfonylation->intermediate reductive_amination->intermediate deprotection Step 2: N1-Boc Deprotection (TFA / DCM) intermediate->deprotection alkylation N-Alkylation (R2-Br) deprotection->alkylation reductive_amination2 Reductive Amination (R2-CHO) deprotection->reductive_amination2 acylation2 N-Acylation (R2-COCl) deprotection->acylation2 library Final Compound Library (Diverse R1 and R2) alkylation->library reductive_amination2->library acylation2->library

Caption: A diversity-oriented synthesis workflow for 3-aminoazetidine libraries.

References

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(6), 704–708. [Link]

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3865-3903. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(2), 911. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Szabó, C. M., et al. (2019). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 24(18), 3244. [Link]

  • Jones, C., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic & Biomolecular Chemistry, 18(2), 244-253. [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... [Link]

  • Barreca, G., et al. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S.
  • Duncton, M. A. J., et al. (2000). Synthesis of azetidine derivatives. W.O.
  • Sbardella, G., et al. (2013). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. Journal of Medicinal Chemistry, 56(6), 2569–2581. [Link]

  • Xu, F., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Zoller, J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry, 77(15), 6634–6645. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • ResearchGate. (n.d.). Sulfonylation of amino acid esters hydrochloride. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Wang, Z., et al. (2021). Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Organic & Biomolecular Chemistry, 20(1), 36-54. [Link]

  • Zoller, J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. PubMed Central. [Link]

  • Li, B., et al. (2005). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Journal of Chemical Research, 2005(6), 382-383. [Link]

  • ResearchGate. (2006). A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]

  • Semantic Scholar. (n.d.). Nucleoside N-acylation with active derivatives of amino acids. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ResearchGate. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. [Link]

  • Wang, Y., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 18886–18898. [Link]

  • Sakaguchi, Y., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. The Analyst, 140(6), 2011-9. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these valuable strained heterocyclic motifs. Azetidines are increasingly sought after in medicinal chemistry as bioisosteres and scaffolds that can impart desirable physicochemical properties to drug candidates.[1][2][3] However, their synthesis is often hampered by the inherent ring strain of the four-membered ring, which can lead to low yields, side reactions, and difficulties in achieving desired stereochemistry.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature precedents.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary approaches to constructing the azetidine ring can be broadly categorized into:

  • Intramolecular Cyclization: This is a classical and direct method involving the formation of a C-N bond from an acyclic precursor.[1] A common example is the cyclization of γ-amino halides or alcohols. However, this method can be challenging due to competing elimination reactions and the entropic barrier to forming a four-membered ring.[1][4]

  • [2+2] Cycloaddition: This approach involves the reaction of an imine with an alkene (an aza Paternò-Büchi reaction) or a nitrile with an alkene to form the four-membered ring.[6][7] Recent advances using photocatalysis have expanded the scope of these reactions.[8][9]

  • [3+1] Cycloaddition: These reactions involve the combination of a three-atom component with a one-atom component. For instance, the reaction of azomethine ylides with isocyanides has been used to synthesize functionalized azetidines.[10]

  • Ring Expansion of Aziridines: The thermodynamically driven rearrangement of substituted aziridines can provide access to 3-substituted azetidines.[10] This can be a powerful strategy, though it has fewer precedents in the literature.[10]

  • Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is a well-established method for accessing the azetidine core.[10][11]

Q2: How do I choose an appropriate N-protecting group for my azetidine synthesis?

A2: The choice of the nitrogen-protecting group is critical and influences reaction yields, purification strategies, and the ease of deprotection.[12] Here is a comparison of common protecting groups:

Protecting GroupStability to AcidStability to BaseRemoval ConditionsKey Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA).[13]Generally stable.Strong acid (TFA, HCl).[13]Commonly used due to ease of introduction and removal. Its acid lability requires careful planning of subsequent reaction steps.[13]
Cbz (Benzyloxycarbonyl)More stable than Boc.Generally stable.Hydrogenolysis (e.g., H₂, Pd/C).[13]Offers orthogonal deprotection in the presence of acid-labile groups.[13]
Bn (Benzyl)Stable.Stable.Hydrogenolysis.A robust protecting group, but its removal requires catalytic hydrogenation.
Sulfonyl (e.g., Tosyl, Nosyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[13]The strong electron-withdrawing nature can activate the ring towards nucleophilic attack in some cases but also provides stability.[13] Removal can be challenging.[13]

Q3: What is the role of the solvent in the synthesis of 3-substituted azetidines?

A3: The solvent plays a crucial role by influencing reaction rates, selectivity, and product purity.[14] The optimal solvent is highly dependent on the specific reaction mechanism.[14] For instance, in some enantioselective ring-opening reactions, ethereal solvents like THF provided better selectivity than highly polar solvents.[14] Common starting points for solvent screening include ethereal solvents (THF, 2-MeTHF), chlorinated solvents (DCM, DCE), and for polar substrates, acetonitrile (MeCN).[14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Low or no yield in intramolecular cyclization to form the azetidine ring.

Symptoms:

  • Recovery of starting material (γ-amino halide or alcohol).

  • Formation of elimination byproducts.

  • Polymerization of the starting material.[11]

Root Causes & Solutions:

  • Unfavorable Conformation for Ring Closure: The acyclic precursor may not readily adopt the required conformation for cyclization due to unfavorable eclipsing interactions.[4]

    • Solution: Employing a "pre-cyclization" strategy where a temporary ring holds the substrate in a favorable conformation can be effective. Alternatively, introducing steric bulk to favor the cyclization conformation can be beneficial.

  • Competing Elimination Reaction: The basic conditions required for deprotonation of the amine can promote E2 elimination of the halide.

    • Solution: Use a non-nucleophilic base in a concentration just sufficient for the reaction. Running the reaction at lower temperatures can also favor substitution over elimination.

  • Insufficient Activation of the Leaving Group: For γ-amino alcohols, the hydroxyl group needs to be converted into a good leaving group (e.g., tosylate, mesylate).

    • Solution: Ensure complete conversion to the sulfonate ester before attempting cyclization. The use of stronger activating agents like triflic anhydride may be necessary, but care should be taken to avoid side reactions.

Issue 2: Poor stereoselectivity in the synthesis of 2,3-disubstituted azetidines.

Symptoms:

  • Formation of a mixture of diastereomers.

  • Low enantiomeric excess in asymmetric syntheses.

Root Causes & Solutions:

  • Lack of Facial Selectivity: The incoming nucleophile or electrophile may not have a clear preference for one face of the molecule.

    • Solution: Introduce a chiral auxiliary on the nitrogen or at a nearby position to direct the approach of the reagent. Chiral catalysts, such as those based on copper with chiral bisphosphine ligands, have been shown to be highly effective in achieving high enantioselectivity in the difunctionalization of azetines.[15]

  • Flexible Transition State: The transition state of the reaction may be too flexible, leading to poor stereochemical communication.

    • Solution: Lowering the reaction temperature can help rigidify the transition state and improve selectivity. Solvent choice can also play a significant role; screening a range of solvents with different polarities is recommended.

Issue 3: Unwanted ring-opening of the azetidine ring during subsequent functionalization.

Symptoms:

  • Formation of acyclic byproducts.

  • Decomposition of the azetidine-containing product under acidic or basic conditions.

Root Causes & Solutions:

  • Ring Strain: The inherent strain of the four-membered ring makes it susceptible to nucleophilic or electrophilic attack, leading to ring cleavage.[3][5]

    • Solution: Careful selection of reaction conditions is paramount. For N-acylation, using a milder acylating agent than an acyl chloride, such as an anhydride or employing coupling reagents (e.g., HATU, HOBt), can prevent ring opening.[13] The choice of N-protecting group can also influence stability; for instance, a Boc group is labile to strong acids.[13]

  • Activation by N-Substitution: Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack.

    • Solution: If possible, perform the desired transformation before introducing a strongly electron-withdrawing group on the nitrogen. Alternatively, use a less activating protecting group.

Workflow for Troubleshooting Low Yield in Azetidine Synthesis

G cluster_sm Starting Material Recovered cluster_byproducts Byproducts Identified start Low Yield of 3-Substituted Azetidine check_sm Check for Starting Material Recovery start->check_sm check_byproducts Analyze Byproducts (NMR, MS) start->check_byproducts sm_cause1 Insufficient Reactivity? check_sm->sm_cause1 bp_elimination Elimination Product? check_byproducts->bp_elimination bp_ring_opened Ring-Opened Product? check_byproducts->bp_ring_opened bp_polymer Polymerization? check_byproducts->bp_polymer sm_solution1 Increase Temperature Change Solvent Use More Active Catalyst/Reagent sm_cause1->sm_solution1 bp_elimination_sol Use Weaker Base Lower Temperature bp_elimination->bp_elimination_sol bp_ring_opened_sol Milder Reaction Conditions Change Protecting Group bp_ring_opened->bp_ring_opened_sol bp_polymer_sol Lower Concentration Slower Addition of Reagents bp_polymer->bp_polymer_sol

Caption: A flowchart for troubleshooting low yields in azetidine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(phenoxymethyl)azetidine via Williamson Ether Synthesis

This protocol is adapted from methodologies for the synthesis of 3-substituted azetidines.[12]

Step 1: N-Protection of 3-hydroxyazetidine

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of THF and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add phenol (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(phenoxymethyl)azetidine.

Reaction Mechanism: Intramolecular Cyclization of a γ-Haloamine

Caption: Intramolecular SN2 cyclization of a γ-haloamine to form an azetidine.

References

  • - Benchchem.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine - Benchchem.
  • Review of 3-substituted azetidine synthesis methods - Benchchem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH.
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC - NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram - ResearchGate.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society.
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203 - American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH.
  • (PDF) The Polymerization of Azetidines and Azetidine Derivatives - ResearchGate.
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Aminoazetidine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction

The 3-aminoazetidine moiety is a critical pharmacophore in modern drug discovery, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] Its acylation is a fundamental step in synthesizing a diverse array of molecular scaffolds. However, this seemingly straightforward transformation is fraught with challenges stemming from the inherent reactivity of the strained four-membered ring and the presence of two nucleophilic nitrogen atoms.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the acylation of 3-aminoazetidine. It consolidates field-proven insights, mechanistic explanations, and actionable protocols to overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the acylation of 3-aminoazetidine in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

  • Possible Cause 1: Inactive Amine Starting Material. The primary amine of 3-aminoazetidine is a strong nucleophile, but only in its free base form. Commercially available 3-aminoazetidine is often supplied as a hydrochloride (HCl) or dihydrochloride salt for stability.[3] If the salt form is used directly without sufficient base, the amine remains protonated and non-nucleophilic, halting the reaction.

    • Solution: Ensure you are using at least two equivalents of base when starting from the dihydrochloride salt, or one equivalent for the monohydrochloride salt, plus a catalytic or stoichiometric amount to neutralize the acid byproduct generated during the reaction.[4] For sensitive substrates, preparing the free base in situ or just before use is recommended.[5]

  • Possible Cause 2: Hydrolysis of Acylating Agent. Acyl halides and anhydrides are highly susceptible to hydrolysis, especially in the presence of moisture or aqueous bases under standard Schotten-Baumann conditions.[6][7]

    • Solution: Use anhydrous solvents (e.g., DCM, THF, MeCN) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] If an aqueous base is required, use a biphasic system (e.g., DCM/water) where the reaction occurs primarily in the organic phase.[6]

  • Possible Cause 3: Competing Side Reactions. The formation of byproducts, particularly di-acylated species, directly consumes the starting material and reduces the yield of the desired mono-acylated product. (See Q2 for a detailed discussion).

Q2: I'm observing significant di-acylation. How can I improve selectivity for the primary amine?

This is the most frequent challenge. The secondary amine of the azetidine ring is also nucleophilic and can react with the acylating agent, leading to the formation of a di-acylated byproduct.

  • Mechanistic Insight: The primary exocyclic amine is significantly more nucleophilic and less sterically hindered than the secondary endocyclic amine. Therefore, it should react faster. However, under forcing conditions (high temperature, excess acylating agent, prolonged reaction times), the less reactive secondary amine will also react.

  • Optimization Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Adding a large excess will drive the reaction towards di-acylation.

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C.[4] This slows down the rate of both reactions but disproportionately affects the less favorable secondary amine acylation, thereby increasing selectivity.

    • Slow Addition: Add the acylating agent dropwise to the solution of 3-aminoazetidine and base.[8] This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine.

    • Choice of Base: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA). DIPEA is less likely to compete as a nucleophile and can effectively scavenge the acid byproduct.

    • Protecting Group Strategy: For maximum selectivity, especially in complex syntheses, protect the azetidine nitrogen first (e.g., with a Boc group), perform the acylation on the primary amine, and then deprotect the ring nitrogen if necessary.[9][10]

Q3: My reaction stalls and never reaches completion, even with excess acylating agent. What's happening?

  • Possible Cause: Acid Quenching. The acylation of an amine with an acyl chloride or anhydride generates one equivalent of acid (e.g., HCl or a carboxylic acid).[11] This acid will immediately protonate any available free amine (starting material or product), rendering it non-nucleophilic and effectively stopping the reaction.[4]

    • Solution: A base is not optional; it is essential. Use at least one equivalent of a base like TEA, DIPEA, or pyridine to neutralize the acid as it forms.[8][12] In biphasic Schotten-Baumann conditions, an aqueous base like NaOH or NaHCO₃ serves this purpose.[6]

Q4: I'm seeing an unexpected byproduct with a similar mass, but my NMR is complex. Could the azetidine ring be opening?

  • Possible Cause: Ring Strain and Nucleophilic Attack. While generally stable under standard acylation conditions, the strained four-membered azetidine ring can be susceptible to nucleophilic ring-opening under harsh conditions (e.g., strong acids, high heat, or with certain nucleophiles).[13] A plausible side reaction involves the formation of a bicyclic aziridinium ion intermediate, which is then opened by a nucleophile.[13]

    • Solution:

      • Maintain mild reaction conditions (low temperature, neutral or slightly basic pH).

      • Avoid strong, non-coordinating acids.

      • If using protic solvents like methanol or ethanol, be aware they can act as nucleophiles and lead to alkoxyazetidine side products.[13] Aprotic solvents are generally safer.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I use 3-aminoazetidine free base or a hydrochloride salt? For optimal reactivity, the free base is required. However, it can be less stable for long-term storage. Using the hydrochloride salt is common practice, but you MUST add sufficient base to both liberate the free amine and neutralize the acid byproduct.[3][5] For a dihydrochloride salt, this means adding >2 equivalents of base.

Q2: What is the best general-purpose solvent and base combination? A reliable starting point is Dichloromethane (DCM) as the solvent with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the base, conducted at 0 °C.[8][15] DCM is aprotic and dissolves a wide range of starting materials, while TEA and DIPEA are effective acid scavengers.

Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[8] The product will be less polar than the starting 3-aminoazetidine. A co-spot of your starting material and the reaction mixture on a TLC plate is the best way to track the consumption of the amine.

Q4: What are the best practices for workup and purification? The acylated products are often polar and water-soluble, making purification challenging.

  • Workup: After the reaction is complete, a typical workup involves quenching with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution, followed by extraction with an organic solvent like DCM or Ethyl Acetate.[8][16]

  • Purification:

    • Column Chromatography: This is the most common method. Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity (e.g., by adding Methanol to a DCM solution) is often effective.

    • Reverse-Phase HPLC: For highly polar compounds that are difficult to purify on silica, reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase containing a modifier like TFA or formic acid can be very effective.

Section 3: Visualizing the Chemistry

Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the desired reaction, the primary side reaction, and a decision-making workflow for optimization.

Reaction and Side-Product Pathways

reaction_pathways SM 3-Aminoazetidine + Acylating Agent (R-CO-X) Desired Desired Product (Mono-acylation at NH2) SM->Desired  k1 (fast) + Base Protonated Protonated Amine (Inactive) SM->Protonated Base Base Base->SM Activates Amine & Neutralizes Acid Side Side Product (Di-acylation) Desired->Side k2 (slow) + R-CO-X Acid Acid Byproduct (HX) Acid->Protonated Quenches Reaction

Caption: Key reaction pathways in 3-aminoazetidine acylation.

Troubleshooting Decision Tree

troubleshooting_tree Start Problem: Low Yield / Impure Product CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_No No SM Consumption CheckSM->SM_No No SM_Yes SM Consumed, Multiple Products CheckSM->SM_Yes Yes Cause_Base Cause: Insufficient Base or Wet Conditions SM_No->Cause_Base Check_Di Is di-acylated product observed? SM_Yes->Check_Di Sol_Base Solution: - Use >2 eq. Base for di-HCl salt - Use anhydrous solvent Cause_Base->Sol_Base Di_Yes Yes Check_Di->Di_Yes Yes Di_No No/ Other Byproducts Check_Di->Di_No No Sol_Di Solution: - Lower temperature to 0°C - Add acylating agent slowly - Use exactly 1.05 eq. Di_Yes->Sol_Di Sol_Other Solution: - Check for ring-opening - Use aprotic solvent - Maintain mild conditions Di_No->Sol_Other

Caption: A decision tree for troubleshooting common acylation issues.

Section 4: Data & Protocols

Table 1: Comparison of Common Reaction Conditions
ParameterCondition A (Standard)Condition B (High Selectivity)Rationale & Comments
Substrate 3-Aminoazetidine · 2HCl3-Aminoazetidine · 2HClDihydrochloride salt is common; requires >2 eq. base.
Acylating Agent Acetyl Chloride (1.2 eq)Benzoyl Chloride (1.05 eq)Limiting the acylating agent is key to preventing di-acylation.
Base Triethylamine (TEA) (2.5 eq)DIPEA (2.5 eq)DIPEA is more sterically hindered, reducing potential side reactions.
Solvent Dichloromethane (DCM)Anhydrous DCMAnhydrous conditions prevent hydrolysis of the acylating agent.[8]
Temperature Room Temperature0 °C to Room TempLower temperature significantly enhances selectivity for the primary amine.[4]
Addition Quick AdditionDropwise over 30 minSlow addition maintains low concentration of acylating agent, favoring mono-acylation.[8]
Protocol 1: General Procedure for Mono-Acylation (High Selectivity)

This protocol is optimized to favor mono-acylation at the primary amine.

  • Preparation: To a dry round-bottom flask under an argon atmosphere, add 3-aminoazetidine dihydrochloride (1.0 equiv.).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clear solution as the free base is formed.

  • Acylation: In a separate syringe, prepare a solution of the acylating agent (e.g., benzoyl chloride, 1.05 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[16]

Section 5: References

  • Bello, J., & Vinograd, J. (1956). Selective Acylation of the Hydroxy Groups of Gelatin. Journal of the American Chemical Society, 78(7), 1369–1371. (Note: While not directly on azetidine, this provides foundational context on selective acylation principles).

  • Sharma, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887-48906. [Link]

  • Clark, J. (2023). Reaction between acyl chlorides and amines. Chemguide. [Link]

  • Borah, B. J., et al. (2015). Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. Tetrahedron Letters, 56(34), 4961-4964.

  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. [Link]

  • BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem Technical Support.

  • Saunders, L. D., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 55(1), 353-357. [Link]

  • CEM Corporation. (n.d.). N-Terminus Acetylation Protocol. CEM Corporation.

  • Al-Rawi, J. M. A., et al. (2006). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Arkivoc, 2006(10), 115-125.

  • Maugard, T., et al. (1998). Kinetic study of chemoselective acylation of amino-alditol by immobilized lipase in organic solvent: effect of substrate ionization. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 243-252.

  • Pearson Education. (2024). Reactions of Amino Acids: Acylation. Pearson+.

  • Wikipedia contributors. (2023). Schotten–Baumann reaction. Wikipedia. [Link]

  • Medzihradszky, K. F. (2002). A convenient method for the generation of multiple fatty acylated synthetic peptides. Journal of Peptide Science, 8(11), 597-603.

  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem Technical Support.

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(7), 487-495. [Link]

  • La Rosa, V., et al. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Infectious Diseases, 9(2), 346-358. [Link]

  • Fodor, K., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 469. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

  • Reddit r/chemhelp community. (2019). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Reddit.

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. docbrown.info.

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269352. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.

  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource.com. [Link]

  • Kumar, R., & Kumar, D. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 2(4), 887-897. [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate.

  • Ohkawa, K., et al. (1978). Acylation of amino acids. U.S. Patent 4,126,628.

  • ScienceMadness Discussion Forums. (2013). serine methyl ester HCl to freebase. Sciencemadness.org.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. jk-sci.com.

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Chemistry Student. (2023). Amines - Nucleophilic Addition-Elimination Mechanism. YouTube.

  • Shvets, V. I., et al. (1995). Nucleoside N-acylation with active derivatives of amino acids. Nucleosides and Nucleotides, 14(3-5), 587-590.

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.

  • Labar, G., et al. (2014). Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(8), 1118-1126.

  • Iska, V. B. R., et al. (2021). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 23(15), 5899-5903.

  • BenchChem. (2024). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.

  • Reddit r/chemhelp community. (2020). What is the mechanism of the reaction between an amine hydrochloride salt and an acyl chloride? Reddit.

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3845-3859.

  • ResearchGate. (2018). Acylation via Schotten-Baumann reaction. ResearchGate.

  • ResearchGate. (2021). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. ResearchGate.

Sources

Technical Support Center: Purification of Polar 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3-aminoazetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these small, highly functionalized heterocyclic amines. The inherent basicity of the nitrogen atoms, combined with high polarity, often leads to frustrating outcomes with standard purification protocols.

This document moves beyond simple step-by-step instructions. It provides a framework for understanding the underlying chemical principles, enabling you to rationally troubleshoot and optimize your purification strategy.

Purification Strategy Decision Guide

The first step in any successful purification is selecting the appropriate technique. The flowchart below serves as a decision-making tool based on the properties of your crude material and the issues you are encountering.

Purification_Decision_Tree start Crude 3-Aminoazetidine Derivative q1 Primary Purification Method? start->q1 b_silica Normal-Phase (Silica Gel) q1->b_silica Normal Phase b_rp Reverse-Phase (C18) q1->b_rp Reverse Phase b_salt Product is a Salt (e.g., HCl, TFA) q1->b_salt Isolate as Salt b_water Highly Water-Soluble / Hard to Extract q1->b_water Aqueous Workup Issue p_streaking Problem: Streaking / No Elution b_silica->p_streaking p_no_retention Problem: Elutes in Void Volume b_rp->p_no_retention p_salt_purify Problem: How to Purify? b_salt->p_salt_purify s_scx Solution: SCX to Free-Base & Purify b_water->s_scx Best for Capture from Aqueous s_modifier Solution: Add Basic Modifier (TEA, NH4OH) p_streaking->s_modifier  Modify Eluent s_alumina Solution: Switch to Alumina (Basic or Neutral) p_streaking->s_alumina  Change  Stationary  Phase s_acidify Solution: Acidify Mobile Phase (TFA, Formic Acid) p_no_retention->s_acidify s_salt_rp Solution: Reverse-Phase (as salt) p_salt_purify->s_salt_rp s_salt_xtal Solution: Crystallize the Salt p_salt_purify->s_salt_xtal p_salt_purify->s_scx

Caption: Decision tree for selecting a purification technique.

Troubleshooting FAQs

This section addresses the most common issues encountered during the purification of polar 3-aminoazetidine derivatives in a question-and-answer format.

Q1: Why is my 3-aminoazetidine derivative streaking badly or sticking permanently to my silica gel column?

A: This is the most frequent problem and is caused by a strong interaction between the basic amine groups of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant tailing or complete loss of the compound.

  • Senior Scientist's Note: Think of the silica surface as being covered in acidic traps for your basic compound. To get a clean separation, you must either mask these traps or use a different playing field altogether.

Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. This base will "pre-treat" the silica, occupying the acidic sites and allowing your compound to elute symmetrically.[1]

    • Triethylamine (TEA): Typically added at 0.5-2% (v/v). It is effective but can be difficult to remove completely under high vacuum.[2]

    • Ammonium Hydroxide (NH₄OH): A solution of 1-10% of 25% aq. NH₄OH in methanol can be used as a polar component in your eluent (e.g., 5% of this mixture in dichloromethane).[3][4] This is highly effective for very polar amines.

  • Switch to an Alternative Stationary Phase:

    • Alumina: Can be purchased in neutral or basic grades and is an excellent alternative for purifying basic compounds that are sensitive to silica.[1][5]

    • Amine-Functionalized Silica: These pre-treated columns offer a less acidic surface but can be more expensive.

Q2: My compound is highly water-soluble, making extraction from aqueous workups inefficient. How can I isolate it effectively?

A: The high polarity and potential for salt formation make these compounds notoriously difficult to extract into common organic solvents like ethyl acetate or dichloromethane.

Solutions:

  • Strong Cation Exchange (SCX) SPE: This is the most robust and recommended method.[6] SCX is a form of solid-phase extraction that specifically captures positively charged compounds (like protonated amines).[7][8][9] The general workflow is:

    • Load: Acidify your aqueous solution (e.g., with acetic acid) and load it onto an equilibrated SCX cartridge. Your protonated amine will bind strongly to the negatively charged sulfonic acid groups of the sorbent.[6][10]

    • Wash: Wash the cartridge with a non-basic solvent (e.g., methanol) to remove neutral and acidic impurities.

    • Elute: Elute your pure, free-based amine using a basic solution, typically 2-7 M ammonia in methanol.[6]

  • Lyophilization (Freeze-Drying): If your compound is in an aqueous solution without non-volatile salts (e.g., NaCl), you can freeze-dry the solution to obtain the crude product as a powder. This is often done after an initial purification step like reverse-phase HPLC.

  • Salt Precipitation: Convert the amine into a salt (e.g., hydrochloride or oxalate) that may be less soluble in a mixed aqueous/organic system, causing it to precipitate.[11][12]

Q3: My reaction product is an HCl or TFA salt. How should I approach its purification?

A: It is common to isolate these amines as salts, especially after deprotection steps involving acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13] You have two main strategies: purify the salt directly or convert it back to the free base first.

Solutions:

  • Direct Purification of the Salt:

    • Reverse-Phase Chromatography: Salts are often highly polar and are excellent candidates for reverse-phase HPLC or flash chromatography.[14][15] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier (e.g., 0.1% TFA or formic acid) to ensure consistent protonation and sharp peaks.[16]

    • Recrystallization: Salts are often more crystalline than their corresponding free bases.[17] Screening for a suitable solvent system (e.g., methanol/ether, ethanol/acetone) can yield highly pure material.[11][18]

  • Conversion to Free Base Before Purification:

    • SCX SPE: As described in Q2, this is an excellent way to convert the salt to a pure free base in one step.

    • Aqueous Basic Wash: Dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃, K₂CO₃), and then extract the free base. This may not be effective if the free base itself is highly water-soluble.

Q4: My compound shows poor retention in Reverse-Phase HPLC, eluting near the solvent front. How can I improve this?

A: This is a common issue for highly polar compounds in RP chromatography because they have a higher affinity for the polar mobile phase than the non-polar stationary phase (like C18).[19]

Solutions:

  • Adjust Mobile Phase pH: For a basic amine, increasing the pH of the mobile phase will deprotonate it, making it more neutral and less polar. This increases its affinity for the stationary phase, leading to longer retention. However, be aware that traditional silica-based C18 columns are not stable above pH 7.5.[14] For higher pH methods, a hybrid or polymer-based column is required.

  • Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer different selectivity.[19]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like bare silica) and a mobile phase with a high organic content. It is specifically designed for retaining and separating very polar compounds.[19]

Key Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Basic Modifier

This protocol is for purifying a moderately polar 3-aminoazetidine free base that shows streaking on TLC.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf of ~0.2-0.3.

  • Column Deactivation & Packing:

    • Prepare your chosen elution solvent and add 1-2% triethylamine (TEA).[19]

    • Dry pack the column with silica gel.

    • Flush the column with 2-3 column volumes of the TEA-containing solvent to neutralize the acidic sites.

    • Equilibrate the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove excess base.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the initial solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[20]

  • Elution & Fraction Collection: Run the column using a gradient of your chosen solvent system. Collect fractions and analyze by TLC to identify the pure product.

  • Verification: Combine pure fractions, evaporate the solvent under reduced pressure, and place under high vacuum to remove residual TEA. Confirm purity by LC-MS and identity by NMR.

Protocol 2: Strong Cation Exchange (SCX) SPE Cleanup

This protocol is ideal for capturing a water-soluble amine from a complex mixture or converting a salt to its free base.[6]

Materials:

  • SCX SPE Cartridge (e.g., Strata SCX, Bond Elut SCX).[6][10]

  • Solvents: Methanol (MeOH), Deionized Water, Acetic Acid, 2-7M NH₃ in MeOH.

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of MeOH through the SCX cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of acidified water (e.g., 1% acetic acid in water) through the cartridge. Do not let the sorbent run dry.

  • Loading: Dissolve your crude material (as a salt or free base) in a minimal amount of acidified water. Load this solution onto the cartridge, allowing it to flow through slowly.

  • Washing: Pass 2-3 cartridge volumes of MeOH through the cartridge to wash away neutral and acidic impurities.

  • Elution: Place a clean collection tube under the cartridge. Elute your purified free base amine by passing 2-3 cartridge volumes of NH₃ in MeOH solution through the cartridge.

  • Verification: Evaporate the basic methanolic solution to yield the purified free base. Confirm identity and purity.

SCX_Mechanism cluster_load 1. Load (Acidic) cluster_wash 2. Wash (MeOH) cluster_elute 3. Elute (NH3/MeOH) Amine_H R-NH3+ SCX_Sorbent SCX Sorbent (-SO3-) Amine_H->SCX_Sorbent Binds Impurity Neutral Impurity Bound_Amine R-NH3+...-O3S- NH4_Bound NH4+...-O3S- Washed_Impurity Neutral Impurity (Elutes) Wash_Arrow Washed_Impurity->Wash_Arrow Washed Away Free_Amine R-NH2 (Elutes) Elute_Arrow Free_Amine->Elute_Arrow Collected

Caption: Mechanism of Strong Cation Exchange (SCX) SPE.

Protocol 3: Purification via Salt Crystallization

This protocol is for purifying an amine that fails to separate well chromatographically but may form a crystalline salt.

  • Solvent Selection: In a small vial, dissolve ~10-20 mg of your purified (but not perfect) free base in a minimal amount of a solvent in which it is freely soluble (e.g., Methanol, Isopropanol, Ethyl Acetate).

  • Acid Addition: Add a solution of the desired acid (e.g., 2M HCl in ether, or a solution of oxalic acid or citric acid in ethanol) dropwise while stirring.[11]

  • Induce Crystallization:

    • If a solid precipitates immediately, you may need to heat the mixture to redissolve and then cool it slowly to form better crystals.

    • If no solid forms, cap the vial and place it in the freezer.

    • If it "oils out," try adding a small amount of a less polar "anti-solvent" (e.g., ether, hexanes) dropwise until turbidity persists, then cool.[1]

    • Scratching the inside of the vial with a glass rod at the solvent-air interface can create nucleation sites.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

  • Verification: Check the purity of the crystalline salt by LC-MS and NMR. A sharp melting point is also a good indicator of high purity.

References

  • Vertex AI Search. SCX Cartridge, Strong Cation Exchange SPE Chemistry Column.
  • Finetech Filter. SCX SPE.
  • Phenomenex. Strata SCX Solid Phase Extraction (SPE) Products.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Affinisep. SCX SPE cartridges.
  • Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques. (2023-04-18).
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • Agilent. Bond Elut SCX.
  • Columbia University. Column chromatography.
  • Wikipedia. Reversed-phase chromatography.
  • Sciencemadness.org. Forming oxalte salts of amines. (2009-07-25).
  • BenchChem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023-01-24).
  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025-10-20).
  • University of Rochester, Department of Chemistry. Purification: How To.
  • National Institutes of Health (NIH). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014-07-10).
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Google Patents. CN111632400B - Recrystallization purification method of enamine salt.
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).
  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. (2022-02-24).
  • Reddit. Purification of strong polar and basic compounds : r/Chempros. (2023-01-07).

Sources

stability of the azetidine ring to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols regarding the chemical stability of the azetidine ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the azetidine ring in general compared to other small saturated heterocycles?

A1: The azetidine ring occupies a middle ground in terms of stability. It is significantly more stable than its three-membered counterpart, aziridine, due to lower ring strain.[1][2] However, it is more reactive than larger, less-strained rings like pyrrolidine and piperidine.[3][4] The inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions under specific conditions that are often tolerated by larger heterocyclic systems.[5] Despite this, the azetidine motif is considered a "privileged scaffold" in drug discovery, offering a good balance of conformational rigidity and satisfactory chemical stability that can be optimized to enhance pharmacokinetic properties like metabolic stability and solubility.[6][7][8]

Q2: What is the primary mechanism of azetidine ring degradation under acidic conditions?

A2: The primary degradation pathway under acidic conditions is an acid-catalyzed ring-opening reaction.[3][9] The mechanism is typically initiated by the protonation of the azetidine nitrogen atom. This protonation turns the nitrogen into a good leaving group and significantly increases the ring strain of the azetidinium ion, activating the ring's carbon atoms toward nucleophilic attack.[3][5][10]

The subsequent step involves a nucleophile attacking one of the ring's α-carbons (the carbons adjacent to the nitrogen), leading to cleavage of a carbon-nitrogen bond and opening of the ring. The nucleophile can be external (e.g., a solvent molecule or a halide ion) or, in many cases, an internal, pendant functional group within the same molecule, leading to an intramolecular decomposition.[3][9]

The rate of this degradation is highly sensitive to pH; decomposition is more rapid at lower pH values.[3] A key determinant of an azetidine's stability in acidic media is the pKₐ of the azetidine nitrogen. Substituents that lower the basicity (and thus the pKₐ) of the nitrogen can enhance stability by reducing the concentration of the reactive protonated species at a given pH.[3]

Acid_Catalyzed_Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine R-N-(CH₂)₃ Azetidinium R-N⁺H-(CH₂)₃ (Azetidinium Ion) Azetidine->Azetidinium Fast Equilibrium Proton H⁺ Azetidinium_ion R-N⁺H-(CH₂)₃ RingOpened Nu-(CH₂)₃-NHR (Ring-Opened Product) Azetidinium_ion->RingOpened SN2 Attack (Rate-Determining) Nucleophile Nu⁻ Nucleophile->RingOpened SN2 Attack (Rate-Determining)

Caption: Acid-catalyzed ring opening of an N-substituted azetidine.

Q3: My azetidine-containing compound is degrading during silica gel chromatography. What's happening and how can I prevent it?

A3: This is a common issue. Standard silica gel is inherently acidic (pH ≈ 4-5) and can act as a Brønsted or Lewis acid catalyst, promoting the ring-opening of sensitive azetidines. The stationary phase protonates the azetidine nitrogen, making it susceptible to nucleophilic attack by polar eluents (like methanol or water) or other species present, leading to on-column degradation.

Troubleshooting and Prevention:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in the eluent. This neutralizes the acidic sites on the silica surface.

  • Use Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina or treated silica gel (e.g., base-deactivated silica).

  • Modify the Mobile Phase: Add a small percentage of triethylamine or a few drops of ammonium hydroxide to your mobile phase to maintain a basic pH throughout the separation.

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing resolution. Avoid letting the compound sit on the column for extended periods.

Q4: I need to remove a Boc protecting group from an azetidine nitrogen. What are the recommended acidic conditions to minimize ring cleavage?

A4: Removing a tert-butyloxycarbonyl (Boc) group requires acidic conditions, which presents a direct conflict with the stability of the azetidine ring. The key is to use conditions that are strong enough to cleave the Boc group efficiently but mild enough and sufficiently non-nucleophilic to minimize the competing ring-opening pathway.

Strong acids with highly nucleophilic counter-ions (e.g., HCl in methanol) are particularly problematic as the chloride ion can act as the nucleophile to open the protonated ring.

Reagent/ConditionSolventTypical TemperatureComments & Rationale
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to RTRecommended. The trifluoroacetate anion is a poor nucleophile, reducing the risk of ring-opening. Use the minimum necessary concentration and time.
HCl (4M) in Dioxane Dioxane0 °C to RTUse with caution. Dioxane is less nucleophilic than methanol. Can be effective, but monitor carefully for degradation.
HCl in Diethyl Ether Diethyl Ether0 °C to RTViable alternative. The etherate is less aggressive than methanolic HCl. The HCl salt of the azetidine often precipitates, which can limit further degradation.
Formic Acid Neat or in DCMRTMilder option. Slower deprotection but can be useful for very sensitive substrates. May require elevated temperatures, which could increase degradation.

Self-Validating Protocol Insight: Always monitor the reaction closely by TLC or LC-MS at short intervals (e.g., every 15-30 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the deprotected, and often more sensitive, azetidine to the acidic medium. Upon completion, immediately quench the reaction with a base (e.g., saturated NaHCO₃ solution or by passing through a plug of basic alumina) before workup and concentration.

Q5: Is the azetidine ring susceptible to cleavage under basic conditions?

A5: Generally, the azetidine ring is significantly more stable under basic and neutral conditions than under acidic conditions.[3] The C-N bonds are not polarized in a way that makes them susceptible to nucleophilic attack without prior activation (i.e., protonation). Most standard basic conditions, such as those used for saponification (e.g., LiOH, NaOH) or in many coupling reactions (e.g., DIPEA, Et₃N), are well-tolerated.[6]

However, extreme basicity or specific reagents can pose a risk:

  • Very Strong, Non-hindered Bases: While less common, very strong bases could potentially deprotonate a C-H bond alpha to the nitrogen, though this is not a typical ring-opening pathway.

  • Ring Strain Release: In certain contexts, particularly with N-activating groups (e.g., N-sulfonyl), ring-opening can be achieved with nucleophiles under non-acidic conditions, driven by the release of ring strain.[11]

  • Reductive Cleavage: Reagents like Lithium Aluminum Hydride (LAH) used for amide or ester reductions can, in some cases, lead to ring-opening, although this is more pronounced for highly strained or activated systems.[11]

Q6: How can I design a robust experiment to test the stability of my specific azetidine-containing compound to various pH conditions?

A6: A systematic forced degradation study is the most reliable way to assess the stability of your compound. This involves incubating your compound in buffered solutions across a range of pH values and monitoring its concentration over time.

Step-by-Step Experimental Protocol for pH Stability Assessment:

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 50-100 mM) covering the desired pH range. Common choices include:

    • pH 1-2: HCl solution

    • pH 3-5: Acetate or Formate buffer

    • pH 6-8: Phosphate buffer (PBS)

    • pH 9-10: Borate or Bicarbonate buffer

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent that is miscible with water (e.g., Acetonitrile or DMSO).

  • Incubation:

    • In separate vials, add a small aliquot of your stock solution to each buffer to achieve a final concentration suitable for your analytical method (e.g., 10-50 µM for LC-MS). The final concentration of the organic co-solvent should be low (e.g., <1%) to ensure the pH is maintained.

    • Prepare a control sample in a neutral, stable medium (e.g., pure acetonitrile or water at pH 7).

    • Incubate all samples at a controlled temperature (e.g., room temperature or an elevated temperature like 40-50 °C to accelerate degradation).

  • Time-Point Sampling: At designated time points (e.g., t=0, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot from each vial.

  • Quench and Analyze: Immediately quench any degradation by diluting the aliquot into a stable mobile phase or by adding a neutralizing agent if necessary. Analyze the sample using a calibrated, stability-indicating analytical method, typically HPLC or UPLC with UV or MS detection.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. From this data, you can determine the degradation rate constant (k) and the half-life (T½) at each pH, providing a quantitative measure of stability.

Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Stock Prepare Compound Stock Solution (in ACN/DMSO) Incubate Incubate Stock in Buffers at Controlled Temperature Stock->Incubate Buffers Prepare Aqueous Buffers (pH 1, 4, 7, 10) Buffers->Incubate Sample Sample at Time Points (t=0, 1, 4, 24h) Incubate->Sample Analyze Quench & Analyze (LC-MS / HPLC) Sample->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Calculate Calculate Half-Life (T½) at each pH Plot->Calculate

Caption: Experimental workflow for assessing azetidine stability.

Q7: What are the common degradation products I should look for when my azetidine compound is unstable under acidic conditions?

A7: The structures of the degradation products depend on the nucleophile that attacks the azetidinium ion. Identifying these products is crucial for confirming the degradation pathway.[10]

  • From Hydrolysis (Water as Nucleophile): The most common degradation product is a γ-amino alcohol (a 3-amino-propan-1-ol derivative). This results from the nucleophilic attack of water on a Cα of the azetidinium ring.

  • From Intramolecular Attack: If the molecule contains a pendant nucleophilic group (like an amide, carboxylate, or hydroxyl), you will likely observe a new, larger heterocyclic ring formed via intramolecular cyclization. For example, a pendant amide can attack the azetidinium ring to form a six- or seven-membered lactam or related structure.[3]

  • From Other Nucleophiles: If the reaction is run in an alcohol solvent (e.g., methanol), you may find a γ-amino ether. If a halide acid like HCl is used, a γ-haloamine could be formed.

Characterization: High-Resolution Mass Spectrometry (HRMS) is invaluable for obtaining the exact mass and molecular formula of the degradation products.[3] Further structural elucidation, including identifying isomers, typically requires isolation of the degradant (e.g., via preparative HPLC) followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1646–1653. [Link]

  • Singh, V. K., & Kesharwani, P. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • ResearchGate. (n.d.). Ring-opening of azetidines. Request PDF. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Fisher, G. H., & Jacobsen, E. N. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(28), 12051–12056. [Link]

  • Neufeld, R., & Griesbeck, A. G. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Singh, G. S., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49381-49413. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245842. [Link]

  • Urban, M., & Pospisil, J. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2654-2668. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • Unknown. (n.d.). Guidelines and Laboratory Protocols of Organic Chemistry. [Link]

  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Van den Bossche, J., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292. [Link]

  • Sawatzky, E., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 3-Aminoazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Aminoazetidine-1-carboxamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this valuable building block. Our guidance is grounded in established chemical principles and field-proven laboratory experience to help you navigate common challenges, optimize your reaction conditions, and improve final product purity.

General Synthetic Strategy Overview

The synthesis of this compound typically proceeds through a protected intermediate strategy to ensure regioselectivity. A common and logical pathway involves the initial protection of the 3-amino group, formation of the 1-carboxamide (urea) moiety, and subsequent deprotection of the 3-amino group. This approach prevents unwanted side reactions at the more nucleophilic secondary amine within the azetidine ring during the carboxamide formation step.

G cluster_0 Step 1: Protection cluster_1 Step 2: Carboxamide Formation cluster_2 Step 3: Deprotection A 1-N-Protected-3-aminoazetidine (e.g., 1-Boc-3-aminoazetidine) B 1-Carboxamide-3-(N-protected)aminoazetidine (e.g., tert-butyl (1-carbamoylazetidin-3-yl)carbamate) A->B Reagent: KOCN or (TMS)NCO then H₂O C This compound (Target Molecule) B->C Reagent: TFA or HCl/Dioxane

Caption: A common synthetic pathway for this compound.

Troubleshooting & FAQs

This section addresses specific, common issues encountered during synthesis. Each entry details the probable cause, methods for identification, and robust protocols for prevention and remediation.

FAQ 1: Issues During Carboxamide (Urea) Formation

Question: I'm attempting to form the 1-carboxamide from my 3-(Boc-amino)azetidine intermediate using an isocyanate source, but my LC-MS shows several unexpected peaks. What are these byproducts and how can I avoid them?

Answer:

The formation of a primary carboxamide (urea) at a secondary amine site like the azetidine N-1 position is sensitive to reaction conditions and reagents. The byproducts you are observing likely stem from the high reactivity of isocyanates with nucleophiles, including water and the amine starting material itself.

Plausible Causes & Identification:

  • Symmetrical Di-substituted Urea: This is the most common byproduct. Isocyanates react readily with trace amounts of water to form an unstable carbamic acid, which decarboxylates to generate a primary amine.[1] This newly formed amine can then react with another molecule of the isocyanate starting material to yield a symmetrical urea, which will be a significant impurity.

  • Bis-Urea Formation: If your starting 3-aminoazetidine is not properly protected at the 3-position, the isocyanate can react with both the N-1 and N-3 amino groups, leading to a bis-urea adduct.

  • Isocyanurate Trimer: Under certain conditions (e.g., heat, presence of specific catalysts), isocyanates can trimerize to form a highly stable, six-membered isocyanurate ring. This is often observed as a high-mass, non-polar impurity.[2]

G SM R₂NH (Azetidine Intermediate) Product Desired Product (R₂N-CO-NHR') SM->Product 1 eq. Reagent R'-NCO (Isocyanate) Reagent->Product Byproduct1 Symmetrical Urea (R'-NH-CO-NH-R') Reagent->Byproduct1 + R'-NH₂ Byproduct2 Isocyanurate Trimer Reagent->Byproduct2 3 eq. (Trimerization) Intermediate R'-NH₂ + CO₂ H2O H₂O (Trace Water) H2O->Intermediate Hydrolysis Intermediate->Byproduct1

Caption: Common byproduct pathways in isocyanate reactions.

Mitigation & Prevention Protocol:

To favor the formation of the desired product, it is critical to control stoichiometry and eliminate water.

Protocol: Anhydrous Urea Formation

  • Drying: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon. Dry your reaction solvent (e.g., THF, Dichloromethane) over molecular sieves or by distillation from a suitable drying agent.

  • Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.

  • Reagent Addition: Dissolve your 3-(Boc-amino)azetidine intermediate in the anhydrous solvent. In a separate, dry flask, prepare a solution of the isocyanate reagent (e.g., trimethylsilyl isocyanate).

  • Slow Addition: Cool the azetidine solution to 0°C. Add the isocyanate solution dropwise over 30-60 minutes using a syringe pump. This slow addition maintains a low concentration of the isocyanate, disfavoring trimerization.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours at 0°C to room temperature.

  • Quenching: Once the starting material is consumed, quench the reaction carefully with a few drops of methanol or water to consume any remaining isocyanate.

  • Work-up: Proceed with a standard aqueous work-up to isolate the N-protected product.

FAQ 2: Complications During Boc Deprotection

Question: After treating my tert-butyl (1-carbamoylazetidin-3-yl)carbamate intermediate with trifluoroacetic acid (TFA) to remove the Boc group, my product is contaminated with a significant impurity showing a mass +56 Da higher than the expected product. What is this and how can I prevent it?

Answer:

This is a classic and frequently encountered issue in syntheses involving Boc deprotection. The mass shift of +56 Da corresponds to the addition of a tert-butyl group (-C(CH₃)₃).

Plausible Cause & Identification:

Acid-mediated cleavage of a Boc group generates a relatively stable tert-butyl cation (t-Bu⁺).[3][4] This carbocation is a potent electrophile that can alkylate any available nucleophiles in the reaction medium. In your case, the newly liberated primary amine at the 3-position or the secondary amine within the azetidine ring can act as a nucleophile, attacking the t-Bu⁺ to form a tert-butylated byproduct.[3][5] This side reaction is particularly problematic in concentrated acidic solutions.

G cluster_0 Boc Deprotection cluster_1 Side Reaction Boc_Protected R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_Protected->Protonated_Boc + H⁺ Product_Amine R-NH₂ (Desired Product) Protonated_Boc->Product_Amine tBu_Cation t-Bu⁺ Cation Protonated_Boc->tBu_Cation Byproduct R-NH-tBu (+56 Da Byproduct) Product_Amine->Byproduct Isobutylene Isobutylene + CO₂ tBu_Cation->Isobutylene - H⁺ tBu_Cation->Byproduct Trapped_Cation Trapped Cation (e.g., t-BuOH) tBu_Cation->Trapped_Cation Trapped By Scavenger Scavenger (e.g., H₂O, TES) Scavenger->Trapped_Cation

Sources

preventing ring-opening of azetidines during deprotection steps

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Ring-Opening of Azetidines During Deprotection Steps

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is dedicated to a common yet critical challenge in medicinal chemistry: the preservation of the azetidine ring during N-deprotection steps. The inherent ring strain that makes azetidines valuable scaffolds also renders them susceptible to undesired side reactions.[1][2][3]

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring so prone to opening?

The reactivity of the azetidine ring is fundamentally due to its significant ring strain, which is approximately 25.4 kcal/mol.[4] This strain energy, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the four-membered ring susceptible to cleavage under various conditions to relieve this strain.[4][5]

The primary mechanism for non-intramolecular ring-opening involves the protonation of the azetidine nitrogen, which significantly increases the electrophilicity of the ring carbons. This "activated" azetidinium ion is then vulnerable to nucleophilic attack, leading to ring cleavage. The rate of this decomposition is highly sensitive to pH; more rapid degradation occurs at lower pH.[1]

Acid_Catalyzed_Ring_Opening cluster_caption Azetidine N-Protected Azetidine Protonated Protonated Azetidinium Ion (Activated) Azetidine->Protonated H+ (Acid) Opened Ring-Opened Product Protonated->Opened Nucleophilic Attack Nucleophile Nucleophile (e.g., Solvent, Counter-ion) Nucleophile->Protonated

Caption: Figure 1. General mechanism of acid-catalyzed azetidine ring-opening.

Q2: What are the key factors that trigger ring-opening during a deprotection step?

Several factors can instigate or accelerate the ring-opening of azetidines. Understanding these is crucial for designing a robust synthetic route.

  • Acidity: As discussed, acidic conditions are a primary culprit. The pKa of the azetidine nitrogen is a key determinant of its stability.[1] Strong acids like trifluoroacetic acid (TFA), commonly used for Boc deprotection, can readily protonate the nitrogen and facilitate cleavage.

  • Nucleophiles: The presence of strong nucleophiles, which can attack the electrophilic carbons of the protonated azetidine, will promote ring-opening.[6] This is particularly relevant during workup or if the reaction mixture contains nucleophilic species.

  • Protecting Group: The nature of the N-substituent is critical. Electron-withdrawing groups, such as sulfonyl groups (e.g., tosyl), can decrease the basicity of the nitrogen, making it less prone to protonation. However, these same groups can activate the ring toward other modes of nucleophilic attack.[7] Conversely, some protecting groups can participate in intramolecular decomposition pathways.[1][8]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to ring cleavage. Whenever possible, deprotection reactions should be run at lower temperatures.

  • Substituents: The electronic nature of other substituents on the azetidine ring can influence its stability. Electron-withdrawing groups on the carbon framework can further destabilize the ring.

Q3: How do I choose the right N-protecting group to maximize stability and ensure successful deprotection?

The choice of N-protecting group is a strategic decision that impacts the entire synthetic sequence. The ideal group is one that is stable to your planned reaction conditions but can be removed under mild conditions that the azetidine ring can tolerate. This concept is known as orthogonality.

Protecting GroupStability to AcidStability to BaseStandard Removal ConditionsKey Considerations & Insights
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[7]Generally stable.Strong Acid (TFA, HCl). Milder acids like p-TsOH can be effective.[9][10]The go-to for many syntheses, but its acid lability is the primary cause of ring-opening issues. Deprotection requires careful optimization with milder acids or alternative methods.
Cbz (Carboxybenzyl)More stable than Boc.[7]Generally stable.Hydrogenolysis (H₂, Pd/C).[11]Excellent choice for orthogonality. Its removal via hydrogenolysis is typically neutral and very mild, posing minimal risk to the azetidine ring. It is the preferred choice when acid-labile groups are present elsewhere in the molecule.[12][13]
Tosyl (p-Toluenesulfonyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[7][14]Provides excellent stability due to its strong electron-withdrawing nature. However, removal requires harsh conditions that may not be compatible with other functional groups. Its use should be carefully considered.
Benzyl (Bn)Stable.Stable.Hydrogenolysis (H₂, Pd/C).Similar to Cbz, its removal is mild. However, N-benzyl azetidines can sometimes be more challenging to deprotect via hydrogenolysis than their Cbz-protected counterparts.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My N-Boc deprotection with TFA is cleaving the azetidine ring. What are my options?

This is a very common issue. The high acidity of neat or concentrated TFA is often too harsh for the strained ring.

Root Cause: The low pKa of TFA leads to a high concentration of the protonated, activated azetidinium ion, which is then attacked by a nucleophile (e.g., TFA counter-ion or scavengers).

Solutions:

  • Switch to a Milder Acid: The most effective solution is to replace TFA with a weaker acid. p-Toluenesulfonic acid (p-TsOH) is an excellent alternative that is often sufficient to cleave the Boc group without causing significant ring-opening.[9][15] Using HCl in a non-nucleophilic solvent like dioxane or diethyl ether is also a common and effective strategy.[16]

  • Modify Reaction Conditions:

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to slow the rate of decomposition.

    • Use a Scavenger: While scavengers like triisopropylsilane (TIS) are used to trap carbocations, be mindful that they can also act as nucleophiles.

    • Dilution: Running the reaction under more dilute conditions can sometimes temper reactivity.[16]

  • Consider an Alternative Protecting Group: If the Boc group proves consistently problematic, redesign the synthesis to use a Cbz group, which can be removed under orthogonal, neutral conditions.[12][17]

Deprotection_Strategy Start N-Protected Azetidine Boc N-Boc Azetidine Start->Boc Boc₂O Cbz N-Cbz Azetidine Start->Cbz Cbz-Cl Acid Acidic Deprotection (e.g., p-TsOH, HCl/Dioxane) Boc->Acid MILD Conditions Risk High Risk of Ring-Opening with TFA Boc->Risk H2 Hydrogenolysis (H₂, Pd/C) Cbz->H2 NEUTRAL Conditions Safe Low Risk of Ring-Opening Cbz->Safe Product Deprotected Azetidine Acid->Product H2->Product

Caption: Figure 2. Comparison of orthogonal deprotection pathways for N-Boc and N-Cbz azetidines.

Scenario 2: My deprotection reaction worked, but the product decomposed during silica gel chromatography. How can I purify my compound?

The free azetidine nitrogen is basic, and the surface of standard silica gel is acidic. This can cause on-column decomposition, effectively creating the same ring-opening conditions you sought to avoid in the reaction itself.[18]

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, like triethylamine (e.g., 1-2% triethylamine in your eluent system), and then re-equilibrate with the mobile phase. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Basic alumina is an excellent alternative to silica gel for purifying basic compounds like free azetidines.

  • Salt Formation: If the final compound is stable as a salt, consider isolating it as such (e.g., an HCl or p-TsOH salt) without a final neutralization step. This protonated form is often less reactive and may be amenable to purification or direct use in the next step.

  • Avoid Chromatography: If possible, use non-chromatographic purification methods such as crystallization or extraction.

Scenario 3: Hydrogenolysis of my N-Cbz or N-Bn group is incomplete or leads to side products.

While generally mild, hydrogenolysis can sometimes be challenging.

Solutions:

  • Catalyst Selection & Activity: Ensure you are using a fresh, active catalyst (e.g., 10% Pd/C). Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn deprotections. The catalyst loading may need to be increased.

  • Solvent Choice: Methanol and ethanol are standard solvents. For some substrates, ethyl acetate or THF may improve solubility and reaction rates.

  • Hydrogen Source: If standard H₂ gas (at atmospheric or elevated pressure) is ineffective, consider transfer hydrogenation using a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene.[11]

  • Catalyst Poisoning: If your substrate contains sulfur or other potential catalyst poisons, the reaction may be inhibited. In such cases, alternative deprotection methods may be necessary.

Detailed Experimental Protocols
Protocol 1: Mild N-Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a milder alternative to TFA for removing a Boc group while minimizing the risk of ring-opening.[9][15]

Materials:

  • N-Boc protected azetidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 equiv) in DCM or MeOH (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add p-TsOH·H₂O (1.5 - 2.0 equiv) to the solution in one portion.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours). Note: The product amine salt may have a different Rf than the free base.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

  • Purify immediately, preferably using chromatography on neutralized silica gel or basic alumina.

Protocol 2: Orthogonal N-Cbz Deprotection via Hydrogenolysis

This protocol is highly effective for removing a Cbz group under neutral conditions, making it ideal for sensitive azetidine cores.[11]

Materials:

  • N-Cbz protected azetidine

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected azetidine (1.0 equiv) in MeOH or EtOH (approx. 0.1 M) in a round-bottom or hydrogenation flask.

  • Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric. Add it to the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system by evacuating and backfilling with H₂ gas three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon is sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours. Note: The byproduct is toluene, and CO₂ is released.

  • Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (MeOH or EtOH).

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected azetidine, which is often pure enough for the next step.

References
  • Coutts, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Coutts, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • (2025). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Urban, P., & Pieber, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Coutts, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Marchand-Brynaert, J., et al. (2025). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • Coutts, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • (n.d.). Deprotection of Sulfonyl Aziridines. J. Org. Chem. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. SciRP.org. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Urban, P., & Pieber, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Raw, S. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Koukouras, A., & Sarli, V. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Jones, J. H., & Ramage, W. I. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high yields in their azetidine coupling experiments. Due to their ring strain and unique electronic properties, azetidines can present specific challenges in common cross-coupling reactions such as Buchwald-Hartwig N-arylation and Suzuki-Miyaura C-C couplings. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in a systematic and scientifically sound manner.

Troubleshooting Guide: Low to No Product Formation

Question 1: I'm performing a Buchwald-Hartwig N-arylation of my azetidine, but I'm seeing very low conversion of my starting materials. What are the most likely causes and how can I address them?

Low conversion in Buchwald-Hartwig couplings involving azetidines often points to issues with catalyst activity, the integrity of the reagents, or suboptimal reaction conditions. The azetidine nitrogen itself can be a complicating factor.

Potential Cause 1: Catalyst Deactivation or Inhibition

The lone pair on the azetidine nitrogen, especially in an unprotected state, is basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a primary suspect when working with NH-azetidines.

  • Solution: N-Protection of the Azetidine. The most effective solution is to protect the azetidine nitrogen with a suitable protecting group, most commonly a tert-butoxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity and basicity of the nitrogen, preventing it from interfering with the catalytic cycle.[1]

    • Experimental Protocol: Boc Protection of Azetidine

      • Dissolve the azetidine starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base, typically triethylamine (TEA, 1.5 equiv) or diisopropylethylamine (DIPEA, 1.5 equiv).

      • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Upon completion, quench the reaction with water and extract the product with an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-azetidine can often be used directly or purified by column chromatography.[2]

Potential Cause 2: Inactive Catalyst or Ligand

Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Degradation of these components will lead to a failed reaction.

  • Solutions:

    • Use Fresh Reagents: Whenever possible, use freshly opened bottles of palladium catalysts and ligands.

    • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed.

    • Catalyst/Ligand Choice: For azetidine couplings, bulky, electron-rich phosphine ligands are often successful. Consider screening a panel of ligands.

Ligand FamilyCommon ExamplesKey Characteristics
Buchwald Ligands XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphines that promote efficient oxidative addition and reductive elimination.[3]
Josiphos Ligands Various ferrocene-based ligandsCan be effective for challenging couplings.
Carbene Ligands IPr, SIMesOffer an alternative to phosphine ligands with different electronic and steric properties.

Potential Cause 3: Suboptimal Base or Solvent

The choice of base and solvent is critical and interdependent. Poor solubility of the base or an inappropriate solvent can halt the reaction.

  • Solutions:

    • Base Screening: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be effective in some cases, particularly with more reactive aryl halides.

    • Solvent Selection: Aprotic solvents with good solubility for all components are preferred. Toluene, 1,4-dioxane, and THF are commonly used.

dot graph TD { A[Low Yield in Azetidine Coupling] --> B{Is the Azetidine N-protected?}; B -- No --> C[Protect with Boc group]; B -- Yes --> D{Are catalyst and ligand fresh and handled under inert atmosphere?}; C --> E[Re-run reaction]; D -- No --> F[Use fresh reagents and ensure inert conditions]; F --> E; D -- Yes --> G{Screen different ligands and bases}; G --> H[Optimize temperature and reaction time]; H --> E; } caption: "Troubleshooting workflow for low yield."

Question 2: My Suzuki-Miyaura coupling of an N-Boc-3-azetidinylboronic ester is giving a low yield, and I see significant amounts of a byproduct that I suspect is the protodeboronated azetidine. How can I mitigate this?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids/esters or when the catalytic cycle is slow.

Potential Cause 1: Presence of Protic Impurities

Water or other protic impurities in the reaction mixture can facilitate the protodeboronation of the boronic ester.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Reagent Quality: Use high-purity, anhydrous boronic ester and base.

Potential Cause 2: Slow Transmetalation Step

If the transmetalation of the azetidine boronic ester to the palladium center is slow, the boronic ester has more time to undergo side reactions like protodeboronation.

  • Solutions:

    • Base Selection: The base plays a crucial role in activating the boronic ester for transmetalation. A common strategy is to use a base that can form a more nucleophilic boronate species. Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4]

    • Ligand Choice: The ligand influences the rate of transmetalation. Electron-rich and sterically hindered ligands can accelerate this step.

    • Use of Additives: In some cases, the addition of copper(I) salts can facilitate the transmetalation step.

Potential Cause 3: Boronic Ester Instability

Some boronic esters can be unstable under the reaction conditions, especially at elevated temperatures.

  • Solutions:

    • Temperature Optimization: Screen a range of temperatures. It may be possible to achieve a good reaction rate at a lower temperature where the boronic ester is more stable.

    • Use of More Stable Boron Reagents: Consider using a potassium trifluoroborate salt of the azetidine, which can be more robust towards protodeboronation.

FAQs: Common Issues and In-Depth Explanations

Q1: I'm observing a significant amount of a ring-opened byproduct in my azetidine coupling reaction. What is the mechanism of this side reaction and how can I prevent it?

Azetidine's ring strain (~25.4 kcal/mol) makes it susceptible to nucleophilic ring-opening. This can be a major pathway for yield loss, especially under harsh reaction conditions.

Mechanism of Ring-Opening:

Ring-opening can be initiated by nucleophilic attack on one of the ring carbons adjacent to the nitrogen. This can be exacerbated by:

  • Acidic Conditions: Protonation of the azetidine nitrogen makes the ring more susceptible to nucleophilic attack.

  • Lewis Acids: Coordination of a Lewis acid (including some metal catalysts) to the nitrogen can also activate the ring.

  • Nucleophilic Reagents: Strong nucleophiles present in the reaction mixture can directly attack the azetidine ring.

Prevention Strategies:

  • N-Protection: As mentioned previously, protecting the nitrogen with an electron-withdrawing group like Boc reduces its basicity and susceptibility to protonation or Lewis acid coordination.

  • Choice of Base: Avoid highly nucleophilic bases if possible. Strong, sterically hindered bases like NaOtBu or LHMDS are often preferred over smaller, more nucleophilic bases.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize the rate of the ring-opening side reaction.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote ring-opening.

G

Q2: I'm having trouble with the purification of my N-aryl azetidine product. It seems to be co-eluting with a byproduct. What are common byproducts and how can I identify them?

Common byproducts in palladium-catalyzed couplings include homocoupled products and hydrodehalogenated starting materials.

Common Byproducts and Their Identification:

ByproductFormation MechanismAnalytical Identification (¹H NMR & MS)
Aryl-Aryl Homocoupling Dimerization of the aryl halide coupling partner.¹H NMR: Appearance of a symmetrical set of aromatic signals. MS: A molecular ion corresponding to double the mass of the aryl group minus the halogen.
Hydrodehalogenation Reduction of the aryl halide to the corresponding arene.¹H NMR: Disappearance of the aryl halide signals and appearance of signals for the corresponding arene. MS: A molecular ion corresponding to the aryl halide minus the halogen plus a hydrogen.
Ring-Opened Products Nucleophilic attack on the azetidine ring.¹H NMR: Disappearance of the characteristic strained ring signals and appearance of signals corresponding to an open-chain amine. MS: A molecular ion with the same mass as the product but with a different fragmentation pattern.

Purification Tips:

  • Chromatography: Carefully screen different solvent systems for column chromatography. A less polar solvent system may provide better separation.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Derivatization: In some cases, it may be beneficial to temporarily derivatize the product to alter its polarity for easier separation, followed by removal of the derivatizing group.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50313-50356. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • O'Brien, P., & Smith, A. D. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 136-139. [Link]

  • Gandon, V., & Malacria, M. (2014). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Angewandte Chemie International Edition, 53(49), 13498-13501. [Link]

  • Sarlah, D., & Chen, Y. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Chemistry, 14(6), 685-691. [Link]

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10(1), 5081. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?[Link]

  • Nature. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. [Link]

  • Yudin, A. K. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045-2047. [Link]

  • Lautens, M., & Fagnou, K. (2012). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 44(10), 1541-1548. [Link]

  • YouTube. (2022). Condition Optimization for Buchwald-Hartwig Reactions. [Link]

  • National Center for Biotechnology Information. (2022). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • National Center for Biotechnology Information. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. (2015). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2014). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Aminoazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminoazetidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic campaigns. Our approach is rooted in established chemical principles and practical, field-proven insights to ensure the successful and efficient production of your target molecule.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their physicochemical properties and biological activity. The synthesis of this compound on a larger scale presents several challenges, including the management of protecting groups, control of side reactions, and efficient purification. This guide will walk you through a common synthetic approach and provide solutions to potential hurdles.

A plausible and scalable synthetic route to this compound involves a multi-step process, which is visualized in the workflow diagram below. This process typically starts with a protected 3-aminoazetidine derivative to ensure selective functionalization.

Synthesis_Workflow cluster_0 Step 1: Protection of 3-Amino Group cluster_1 Step 2: Formation of 1-Carboxamide cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification Start 3-Aminoazetidine Protect Introduction of a Protecting Group (e.g., Boc) Start->Protect e.g., (Boc)2O, base Protected_Amine N-Protected-3-aminoazetidine Carboxamide_Formation Reaction with an Isocyanate Source Protected_Amine->Carboxamide_Formation e.g., KNCO, acid or Phosgene equivalent then NH3 Protected_Product Protected this compound Deprotect Removal of Protecting Group Protected_Product->Deprotect e.g., TFA or HCl Crude_Product Crude this compound Purification Crystallization or Chromatography Crude_Product->Purification Final_Product Final_Product Purification->Final_Product Pure Product Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_problem Potential Problem cluster_solution Solution Pathway Protection Protection Incomplete_Reaction Incomplete Reaction Protection->Incomplete_Reaction Side_Products Side Products Protection->Side_Products Carboxamide_Formation Carboxamide Formation Carboxamide_Formation->Incomplete_Reaction Carboxamide_Formation->Side_Products Deprotection Deprotection Deprotection->Incomplete_Reaction Degradation Product Degradation Deprotection->Degradation Purification Purification Purification_Difficulty Purification Difficulty Purification->Purification_Difficulty Optimize_Conditions Optimize Conditions (Temp, Conc, Time) Incomplete_Reaction->Optimize_Conditions Reagent_Purity Check Reagent/Solvent Purity Incomplete_Reaction->Reagent_Purity Side_Products->Optimize_Conditions Side_Products->Reagent_Purity Mild_Conditions Use Milder Conditions Degradation->Mild_Conditions Purification_Difficulty->Optimize_Conditions Alternative_Method Alternative Purification Method Purification_Difficulty->Alternative_Method

Technical Support Center: Managing Diastereoselectivity in 3-Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing diastereoselectivity in the synthesis of 3-substituted azetidines. The azetidine scaffold is a highly valued structural motif in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates.[1][2] However, controlling the three-dimensional arrangement of substituents on this strained four-membered ring presents a significant synthetic challenge. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired stereochemical outcomes.

Fundamentals of Diastereoselectivity in Azetidine Synthesis

Achieving a high diastereomeric ratio (d.r.) is not a matter of chance; it is the result of carefully controlling the energetic landscape of the reaction. The relative orientation of substituents in the product is determined by the lowest energy pathway from the starting material to the transition state. Several key factors govern this pathway.

  • Reaction Mechanism: The fundamental mechanism of the ring-forming step is the primary determinant of the stereochemical course. For instance, an intramolecular SN2 cyclization proceeds via a backside attack, leading to a predictable inversion of stereochemistry at the electrophilic carbon. In contrast, cycloaddition reactions, such as the aza Paternò-Büchi reaction, are governed by orbital symmetry rules and steric interactions in the transition state.[3][4] The intramolecular aminolysis of epoxides is particularly illustrative, where the stereochemistry of the starting epoxide dictates the regioselectivity of the ring-opening; cis-3,4-epoxy amines typically yield azetidines, while their trans counterparts preferentially form pyrrolidines.[5][6]

  • Steric Hindrance: The non-bonded interactions between substituents on the acyclic precursor heavily influence the geometry of the cyclization transition state. The reaction will preferentially proceed through the transition state that minimizes these steric clashes. Bulky protecting groups on the nitrogen or large substituents near the reacting centers can effectively shield one face of the molecule, directing the reaction to the opposite face.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature is a common and effective strategy to enhance diastereoselectivity.[6][7] According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a greater impact on the reaction rate at lower temperatures. This allows the reaction to proceed almost exclusively through the lowest-energy transition state, favoring the kinetic product.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state. Solvents can solvate charged intermediates or coordinate to metal catalysts, altering the steric and electronic environment of the reaction and thereby affecting the diastereomeric outcome.

  • Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction.[8][9][10] By providing a strong steric or electronic bias, the auxiliary forces the formation of one diastereomer over the other. For example, (S)-1-phenylethylamine can be used as both a nitrogen source and a chiral auxiliary to synthesize enantiomeric pairs of azetidine dicarboxylic acids.[8][9] After the key stereocenter is set, the auxiliary is cleaved to yield the desired product.[11]

  • Catalyst Control: In metal-catalyzed reactions, the choice of metal and, more importantly, the chiral ligand, creates a defined three-dimensional pocket around the substrate. This chiral environment forces the substrate to adopt a specific conformation, leading to a highly diastereoselective transformation.[7] Copper-catalyzed methods, for instance, have been developed for the highly enantioselective difunctionalization of azetines to access chiral 2,3-disubstituted azetidines with excellent stereocontrol.[12]

Troubleshooting Guide for Diastereoselectivity

This section addresses common issues encountered during the synthesis of 3-substituted azetidines.

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereomeric Ratio (d.r.) 1. High Reaction Temperature: The reaction may be running under thermodynamic control or has enough thermal energy to overcome the activation barrier for the undesired diastereomer.1. Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or -78 °C. This favors the kinetically controlled product.[6][13]
2. Insufficient Steric Differentiation: The substituents on the acyclic precursor may not be bulky enough to create a significant energy difference between the diastereomeric transition states.2. Modify Substrates: Increase the steric bulk of the N-protecting group (e.g., change from Boc to Cbz or a bulkier sulfonyl group) or other non-critical substituents to enhance facial bias.
3. Inappropriate Solvent or Base: The solvent may not sufficiently differentiate the transition states, or the base may be causing epimerization.3. Screen Solvents & Bases: Test a range of solvents with varying polarities. Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) to minimize side reactions and epimerization.[14]
Incorrect Diastereomer is Major Product 1. Thermodynamic vs. Kinetic Control: The desired product may be the kinetic isomer, but the reaction conditions (high temperature, long reaction time) favor the more stable thermodynamic isomer.1. Shift to Kinetic Conditions: Use a strong, non-nucleophilic base at low temperature with short reaction times to trap the kinetic product.
2. Incorrect Precursor Stereochemistry: In substrate-controlled reactions (e.g., epoxide opening), the stereochemistry of the starting material directly dictates the product's stereochemistry.2. Verify Starting Material: Confirm the relative stereochemistry of your starting material (e.g., cis vs. trans epoxide) using appropriate analytical techniques (NOE, X-ray crystallography).[5][6]
Poor Yield and/or Competing Side Reactions 1. Formation of Pyrrolidine: For precursors like γ-amino halides or epoxy amines, the 5-endo-tet cyclization to form a five-membered pyrrolidine ring can compete with or dominate the desired 4-exo-tet azetidine formation.[6]1. Optimize for 4-Exo-Tet: For epoxy amines, ensure you are using the cis-isomer, as trans-isomers strongly favor pyrrolidine formation.[5][6] Use of specific Lewis acids like La(OTf)₃ can also promote azetidine formation.[5] For γ-amino halides, lower temperatures and less-hindered bases can favor azetidine formation.
2. Elimination Reaction: The use of a strong, hindered base can promote E2 elimination instead of the desired intramolecular SN2 cyclization.2. Select a Milder Base: Switch to a milder or less hindered base such as K₂CO₃ or Cs₂CO₃, particularly if the leaving group is on a secondary carbon.
3. Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.3. Use High Dilution: Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the unimolecular cyclization process.

Frequently Asked Questions (FAQs)

Q1: My primary goal is to synthesize a cis-2,3-disubstituted azetidine. Which methods are most reliable?

A1: Achieving cis-diastereoselectivity often relies on directing the cyclization from a conformationally restricted intermediate.

  • Hydrozirconation: The hydrozirconation of certain homoallylic amines can lead to a diastereoselective synthesis of cis-2,3-disubstituted azetidines.[14]

  • Strain-Release Reactions: Palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclo[1.1.0]butanes provides a convenient route to the corresponding cis-2,3-disubstituted azetidines.[2]

  • Iodocyclization: The iodine-mediated cyclization of specific homoallyl amines can deliver cis-2,4-disubstituted azetidines via a 4-exo trig pathway.[15]

The choice depends on the specific substituents you require. Always analyze the proposed transition state to ensure it favors the cis arrangement.

Q2: How critical is the choice of the N-protecting group for controlling diastereoselectivity?

A2: The N-protecting group is critically important. It serves several roles:

  • Steric Director: A bulky protecting group (e.g., trityl, benzhydryl, or a bulky sulfonyl group like tosyl) can effectively block one face of the molecule during cyclization, forcing attack from the less hindered face.

  • Electronic Modulation: Electron-withdrawing groups (e.g., sulfonyl, carbamate) decrease the nucleophilicity of the nitrogen. This often necessitates the use of a strong base to deprotonate the nitrogen for cyclization, which can influence the reaction conditions and selectivity.[14]

  • Conformational Lock: Certain protecting groups can lock the acyclic precursor into a specific conformation via A-strain or other non-covalent interactions, predisposing it to cyclize to a single diastereomer.

Q3: I am getting a 1:1 mixture of diastereomers. When is it appropriate to switch to a chiral auxiliary-based approach?

A3: If optimizing reaction conditions (temperature, solvent, base) and modifying the steric bulk of protecting groups fails to induce selectivity, a chiral auxiliary is the logical next step. This is especially true when the stereocenter you are trying to control is not influenced by existing stereocenters in the molecule. Chiral tert-butanesulfinamides are particularly effective as they are commercially available in both enantiomeric forms, provide excellent chiral induction, and are easily cleaved after the azetidine ring is formed.[11]

Visualizing Reaction Control & Troubleshooting

Diagrams can help clarify the abstract concepts governing diastereoselectivity and provide a logical path for troubleshooting.

G Fig 1. Kinetic vs. Thermodynamic Control cluster_0 Reaction Coordinate SM Starting Material c1 c2 TS_kinetic TS_kinetic SM->TS_kinetic ΔG‡ (low) Low Temp Favored SM:e->TS_kinetic:w TS_thermo TS_thermo SM->TS_thermo SM:e->TS_thermo:w path1 path2 P_kinetic Kinetic Product (cis) P_thermo Thermodynamic Product (trans) TS_kinetic:e->P_kinetic:w TS_thermo:e->P_thermo:w

Caption: Energy profile showing how lower temperatures favor the kinetic product by making the lower activation energy pathway significantly more accessible.

G Fig 2. Troubleshooting Workflow for Low d.r. start Low d.r. Observed q1 Is the reaction temperature optimized? start->q1 a1_yes Modify Steric Environment q1->a1_yes Yes a1_no Lower Temperature (e.g., to -78 °C) q1->a1_no No q3 Consider changing N-protecting group or other substituents. a1_yes->q3 q2 Did d.r. improve? a1_no->q2 q4 Is the solvent/base combination optimal? q2->q4 No end High d.r. Achieved q2->end Yes q3->q4 a4_no Screen Solvents & Bases q4->a4_no No q5 Is diastereoselectivity still insufficient? q4->q5 Yes a4_no->q5 a5_yes Employ Chiral Auxiliary or Chiral Catalyst q5->a5_yes Yes q5->end No a5_yes->end

Caption: A logical workflow for systematically troubleshooting and improving poor diastereomeric ratios in azetidine synthesis.

Key Experimental Protocol: Diastereoselective Synthesis via La(OTf)₃-Catalyzed Intramolecular Aminolysis

This protocol is adapted from a method for the regioselective synthesis of 3-hydroxy-3-substituted azetidines from cis-3,4-epoxy amines.[5] This method highlights the principle of substrate stereocontrol.

Reaction: La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

Materials:

  • cis-3,4-epoxy amine precursor (1.0 equiv)

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cis-3,4-epoxy amine (e.g., 0.5 mmol, 1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous 1,2-dichloroethane (DCE, to make a ~0.1 M solution). Stir the solution until the starting material is fully dissolved.

  • Catalyst Addition: Add La(OTf)₃ (0.1 equiv, 0.05 mmol) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-substituted azetidine product.

Expected Outcome: This procedure should yield the desired azetidine with high regioselectivity and diastereoselectivity, preserving the relative stereochemistry from the cis-epoxide. The corresponding pyrrolidine should be observed as only a minor byproduct, if at all.[5]

References

  • Al-Abed, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][8][16]

  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Available at: [Link][17]

  • Al-Abed, Y., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. Available at: [Link][9]

  • Sivaprakasam, M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. Available at: [Link][18]

  • Sci-Hub. (1995). ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. Sci-Hub. Available at: [Link][10]

  • Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link][5]

  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews. Available at: [Link][19]

  • Lu, Z., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link][11]

  • Chaumont, P., et al. (2021). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. NIH. Available at: [Link][2]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link][14]

  • Rácz, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link][13]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link][20]

  • Huisman, M., et al. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. PubMed. Available at: [Link][21]

  • Feula, A., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. PubMed. Available at: [Link][15]

  • Chen, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link][22]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link][23]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link][24]

  • Bar-Lavan, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link][25]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. Available at: [Link][3]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link][12]

  • Nagy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available at: [Link][26]

  • Anderson Jr., A. G., & Lok, R. (1972). Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link][27]

  • Ye, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link][28]

  • ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of... ResearchGate. Available at: [Link][29]

  • Strieth-Kalthoff, F., et al. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC. Available at: [Link][4]

Sources

Technical Support Center: Strategies to Improve the Solubility of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from our Senior Application Scientists on overcoming solubility challenges with azetidine-containing compounds.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of azetidine-containing compounds. Our goal is to provide you with the expert insights and practical protocols necessary to overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: My azetidine-containing compound shows poor aqueous solubility. What are the underlying physicochemical reasons?

A1: While the azetidine ring itself is a small, polar, sp3-rich motif that can enhance pharmacokinetic properties, overall compound solubility is dictated by the interplay of the entire molecular structure.[1] Poor solubility in azetidine-containing compounds often arises from several factors:

  • High Lipophilicity: Large, nonpolar substituents attached to the azetidine ring can dominate the molecule's character, leading to poor interaction with aqueous media. For instance, derivatives with bulky groups like cyclopentyloxy can exhibit low aqueous solubility.[2]

  • High Crystal Lattice Energy: Strong intermolecular forces in the solid state (crystal packing) can make it difficult for solvent molecules to break the crystal lattice apart. These compounds are often referred to as 'brick dust' molecules, where overcoming the solid-state stability is the primary barrier to dissolution.[2]

  • Molecular Symmetry and Rigidity: The rigid four-membered ring can contribute to a highly ordered and stable crystal structure, which in turn leads to lower solubility.[1][3]

Q2: What are the essential first steps to troubleshoot the solubility of a new azetidine compound for a biological assay?

A2: Before employing advanced methods, start with fundamental techniques. This initial troubleshooting workflow can often solve solubility issues for preliminary in vitro screening.

G cluster_start Initial Observation cluster_steps Troubleshooting Workflow cluster_outcome Outcome start Compound precipitates in aqueous assay buffer step1 Step 1: Visual & Mechanical Check - Visually inspect stock solution for particulates. - Briefly sonicate stock solution. start->step1 step2 Step 2: pH Adjustment - Is the azetidine nitrogen basic (pKa > 7)? - Lower buffer pH to protonate the nitrogen. step1->step2 If precipitation persists step3 Step 3: Co-Solvent Introduction - Prepare fresh dilutions in buffer containing a  small percentage (e.g., 1-5%) of a co-solvent  like DMSO or ethanol. step2->step3 If precipitation persists or pH change is not viable for assay step4 Step 4: Re-evaluate Concentration - Determine the kinetic solubility limit. - Perform the assay below this concentration. step3->step4 If precipitation persists outcome Compound Soluble for Assay step4->outcome

Caption: Initial solubility troubleshooting workflow.

  • Confirm Complete Dissolution of Stock: Ensure your compound is fully dissolved in the stock solvent (typically DMSO). Visually inspect for any particulates. Brief sonication can help break up small aggregates.[4]

  • Minimize Organic Solvent Concentration: When diluting the stock into an aqueous buffer, keep the final concentration of the organic solvent as low as possible (ideally ≤1%), as higher concentrations can cause the compound to precipitate and may affect the biological assay.[4]

  • Adjust pH: The nitrogen atom in the azetidine ring is basic (pKa of azetidine's conjugate acid is ~11.29) and can be protonated.[5] Lowering the pH of the aqueous buffer (e.g., to pH 6.0-6.5) can significantly increase the solubility of many azetidine derivatives by forming a more soluble, charged species.[4][6]

  • Use Co-solvents: If pH adjustment is insufficient or incompatible with your assay, consider using water-miscible organic co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) in the final aqueous medium.[2][4]

Advanced Solubility Enhancement Strategies

If initial troubleshooting fails, more advanced chemical and formulation strategies may be necessary. The choice of strategy depends on the compound's properties and the intended application (e.g., in vitro screening vs. in vivo studies).

Q3: When and how should I use salt formation to improve the solubility of my azetidine compound?

A3: Salt formation is a highly effective and widely used strategy for compounds with ionizable groups, such as the basic nitrogen in the azetidine ring.[2][7]

  • The Principle: By reacting the basic azetidine nitrogen with an acid, you form a salt. This salt often has significantly different (and better) physicochemical properties than the free base, including a lower crystal lattice energy and higher aqueous solubility and dissolution rates.[8]

  • When to Use It: This is a primary strategy for BCS Class II compounds (low solubility, high permeability) intended for oral administration. It is particularly useful when you have a crystalline solid with high melting point ('brick dust').[2]

  • How to Do It (Screening): A salt screen involves reacting the compound with a variety of pharmaceutically acceptable acids (counterions) to identify salts with optimal properties. Common counterions include hydrochloride, hydrobromide, sulfate, mesylate, tartrate, and citrate.[2] The resulting salts are then analyzed for solubility, crystallinity, stability, and hygroscopicity.

StrategyProsConsBest For...
Salt Formation High impact on solubility and dissolution rate; well-established regulatory path.[7][8]Only applicable to ionizable compounds; potential for disproportionation or hygroscopicity issues.[7]Crystalline compounds with a basic azetidine nitrogen intended for oral or parenteral dosage forms.
Prodrug Approach Can overcome multiple barriers (solubility, permeability); allows for targeted delivery.[9][10]Requires chemical modification and subsequent in vivo cleavage; adds synthetic complexity and potential for new metabolites.[11]Compounds with very low intrinsic solubility or poor permeability where simple formulation is insufficient.[9]
Formulation Excipients Avoids chemical modification of the API; versatile range of available excipients.[4][12]Potential for excipient-assay interference; may not be suitable for high doses; complex formulations can be challenging to manufacture.[2]Early-stage in vitro assays and specialized formulations like lipid-based systems for in vivo studies.
Q4: My compound is non-ionizable or salt formation was unsuccessful. Should I consider a prodrug approach?

A4: Yes, the prodrug approach is a powerful strategy when the intrinsic properties of the parent drug are the limiting factor.[9]

  • The Principle: A prodrug is a bioreversible, inactive derivative of a parent drug.[13] A polar, water-solubilizing group (e.g., a phosphate, amino acid, or polyethylene glycol) is temporarily attached to the azetidine compound. This new molecule has higher aqueous solubility. Once administered, enzymes in the body cleave the promoiety, releasing the active parent drug at the site of action.

  • Example Application: For an azetidine compound with a hydroxyl group, a phosphate ester can be formed. This phosphate prodrug is often highly water-soluble and can be formulated for intravenous injection.[14] After administration, phosphatases in the blood cleave the phosphate group to regenerate the active drug.

Q5: What formulation-based approaches can I use for in vitro testing without chemically modifying my compound?

A5: Several formulation excipients can be used to increase the apparent solubility of a compound for experimental purposes.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions.[4] The hydrophobic core of the micelle can encapsulate the poorly soluble azetidine compound, increasing its concentration in the bulk aqueous phase. This is effective but be mindful that surfactants can interfere with some biological assays.[2]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]

  • Amorphous Solid Dispersions (ASDs): For compounds where high crystal lattice energy is the main barrier, converting the crystalline drug to a high-energy amorphous state can dramatically improve solubility.[15] This is typically achieved by dissolving the drug and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent (spray drying).[12]

Experimental Protocols: How to Reliably Measure Solubility

Accurately measuring solubility is critical to understanding your compound and selecting the right improvement strategy. The two primary methods are for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Measurement (Turbidimetric Method)

This high-throughput method is useful for early drug discovery to quickly rank compounds. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[16]

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 Prepare 10 mM compound stock in 100% DMSO exec1 Add small volume of DMSO stock to first well to induce precipitation prep1->exec1 prep2 Fill 96-well plate with aqueous buffer (e.g., PBS) prep2->exec1 exec2 Perform serial dilutions across the plate exec1->exec2 exec3 Incubate plate for 2-4 hours at room temperature exec2->exec3 exec4 Measure turbidity (absorbance) at ~620 nm using a plate reader exec3->exec4 analysis1 Plot absorbance vs. concentration exec4->analysis1 analysis2 Identify the concentration where absorbance sharply increases analysis1->analysis2 analysis3 This is the kinetic solubility limit analysis2->analysis3

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the azetidine compound in 100% DMSO.

  • Plate Setup: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock to the first well to create a high concentration that induces precipitation.

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Equilibration: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2-4 hours) to allow precipitation to occur.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the gold standard method for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution after a prolonged incubation period.[17]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid azetidine compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 as per BCS guidelines).[18] Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18][19]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation followed by careful collection of the supernatant, or filtration through a low-binding filter (e.g., PVDF), can be used.[16][17]

  • Quantification: Accurately determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve prepared in the same buffer is required for accurate quantification.

References

  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Solubility of Things.
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • Benchchem. (2025). Overcoming poor solubility of 3-(Cyclopentyloxy)azetidine derivatives. Benchchem.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. Available from: [Link]

  • Rane, S. S., & Andersen, O. (2019). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 223, 37-47.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • National Center for Biotechnology Information. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • National Center for Biotechnology Information. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Center for Biotechnology Information. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Available from: [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. PubMed. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available from: [Link]

  • Rutgers University. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available from: [Link]

  • MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. American Chemical Society. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]

Sources

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to 3-Aminoazetidine-1-carboxamide and 3-Aminopyrrolidine-1-carboxamide in Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the developability of a drug candidate. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as valuable motifs. This guide provides an in-depth, objective comparison of two closely related building blocks, 3-aminoazetidine-1-carboxamide and 3-aminopyrrolidine-1-carboxamide, for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, conformational analysis, and impact on pharmacological outcomes, supported by experimental data and established scientific principles.

Introduction: The Allure of Small Saturated Heterocycles

Saturated heterocycles have gained prominence in modern drug discovery as they offer three-dimensional diversity, moving away from the "flatland" of aromatic rings. This increased sp³ character can lead to improved physicochemical properties such as solubility and metabolic stability, while providing vectors for substitution that can be finely tuned to optimize target engagement. Azetidines and pyrrolidines, in particular, are sought-after scaffolds due to their ability to introduce a basic nitrogen atom and a constrained or flexible framework, respectively.[1][2] The 3-amino-1-carboxamide substitution pattern provides a key handle for further derivatization and interaction with biological targets.

Physicochemical Properties: A Subtle yet Significant Divergence

While differing by only a single methylene unit, the azetidine and pyrrolidine rings impart distinct physicochemical characteristics to the parent molecules. The following table summarizes key properties of the parent amines, which serve as a reasonable proxy for the carboxamide derivatives.

Property3-Aminoazetidine3-AminopyrrolidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 72.1186.14The lower molecular weight of the azetidine scaffold can be advantageous in maintaining a lower overall molecular weight of the final drug candidate, a key parameter in many "drug-likeness" rules.
logP (calculated) -1.1-0.9[3]Both are hydrophilic, with the azetidine being slightly more so. This can influence solubility and membrane permeability.
pKa (of conjugate acid) ~9.5 (estimated)~10.5 (estimated)The pyrrolidine nitrogen is generally more basic than the azetidine nitrogen. This difference can impact salt formation, solubility, and interactions with acidic residues in a binding pocket.
Topological Polar Surface Area (TPSA, Ų) 38.138.1[3]The TPSA is identical for the parent amines, suggesting similar potential for hydrogen bonding interactions.

The higher ring strain in the azetidine ring is a defining feature that influences its chemical and metabolic stability.[4] While historically considered a potential liability, modern synthetic methods have made azetidines more accessible, and their unique properties are now being strategically exploited.

Conformational Analysis: Rigidity vs. Flexibility

The most significant distinction between the two scaffolds lies in their conformational behavior. The four-membered azetidine ring is significantly more rigid than the five-membered pyrrolidine ring.

Azetidine: The azetidine ring exists in a puckered conformation, but the barrier to ring-flipping is low. However, substitution can lock the ring into a preferred conformation. This conformational rigidity can be advantageous in pre-organizing substituents for optimal binding to a target, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[5][6]

Pyrrolidine: The pyrrolidine ring is much more flexible and can adopt a range of envelope and twist conformations.[7] This flexibility allows the scaffold to adapt to the shape of a binding pocket, which can be beneficial in the initial stages of drug discovery. However, this flexibility can also lead to a higher entropic cost upon binding and potentially lower selectivity.

G cluster_0 Scaffold Comparison Azetidine This compound Rigidity Conformationally Constrained Azetidine->Rigidity More Rigid Pyrrolidine 3-Aminopyrrolidine-1-carboxamide Flexibility Conformationally Adaptable Pyrrolidine->Flexibility More Flexible Potency Potency Rigidity->Potency Potentially Higher Potency & Selectivity Discovery Discovery Flexibility->Discovery Advantageous in Early Discovery

Caption: Conformational differences between azetidine and pyrrolidine scaffolds.

Impact on Pharmacological Properties and Drug Design

The choice between an azetidine and a pyrrolidine scaffold can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity.

Metabolic Stability: The strained azetidine ring, while seemingly reactive, can often lead to improved metabolic stability compared to less strained rings.[8] This is because the common sites of metabolic oxidation may be sterically shielded or electronically deactivated by the ring's geometry. The pyrrolidine ring, being more flexible, may more readily adopt conformations that are susceptible to metabolism by cytochrome P450 enzymes.

Central Nervous System (CNS) Drug Discovery: Both scaffolds have been successfully employed in the design of CNS-active compounds. The azetidine scaffold's rigidity and potential for improved metabolic stability make it an attractive choice for targeting CNS receptors where a specific conformation is required for activity.[6][9][10] Pyrrolidine-containing compounds are also prevalent in CNS drug discovery, with their flexibility allowing for interaction with a wide range of targets.[2]

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands: A notable example of the direct comparison between these scaffolds is in the development of nAChR ligands. Studies have shown that an azetidine analog of nicotine binds less effectively to acetylcholine receptors than nicotine itself, which contains a pyrrolidine ring.[1] This highlights how the subtle change in ring size and conformation can dramatically alter biological activity.

Experimental Protocols: Synthesis of Key Intermediates and Final Products

The synthesis of both this compound and 3-aminopyrrolidine-1-carboxamide typically proceeds through their Boc-protected precursors.

Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

This key intermediate can be synthesized from 1-Boc-3-azidoazetidine via catalytic hydrogenation.

Protocol:

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate, which is often used without further purification.[11]

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

A common route to this intermediate involves the reduction of a corresponding azide or the amination of a hydroxyl precursor.

Protocol (from hydroxyl precursor):

  • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, add 10% Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere for 16 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain tert-butyl 3-aminopyrrolidine-1-carboxylate.[12]

Formation of the 1-Carboxamide (Urea) Moiety

The final carboxamide (urea) can be formed by reacting the free amine with an isocyanate or by a multi-step procedure involving phosgene or a phosgene equivalent followed by reaction with ammonia. A more direct method involves the reaction with trimethylsilyl isocyanate or a similar reagent.

General Protocol for Urea Formation:

  • Dissolve the Boc-protected 3-amino-heterocycle (1.0 eq) in an aprotic solvent like dichloromethane or THF.

  • Add an isocyanate (1.0-1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and the product purified by crystallization or column chromatography.[13]

  • Subsequent deprotection of the Boc group under acidic conditions (e.g., TFA in DCM) will yield the final 3-amino-heterocycle-1-carboxamide.

G cluster_1 General Synthetic Workflow Start Protected 3-Hydroxy/Azido Heterocycle Intermediate Boc-Protected 3-Amino Heterocycle Start->Intermediate Reduction/ Amination UreaFormation Reaction with Isocyanate Intermediate->UreaFormation FinalProduct Protected 3-(Urea)-Heterocycle UreaFormation->FinalProduct Deprotection Boc Deprotection (Acid) FinalProduct->Deprotection Target 3-Amino-Heterocycle -1-carboxamide Deprotection->Target

Caption: General synthetic workflow for 3-amino-heterocycle-1-carboxamides.

Conclusion: A Strategic Choice in Scaffold Design

The decision to employ a this compound or a 3-aminopyrrolidine-1-carboxamide scaffold is a nuanced one that should be guided by the specific objectives of the drug discovery program.

  • Choose this compound when:

    • Conformational restriction is desired to enhance potency or selectivity.

    • Improved metabolic stability is a key objective.

    • A lower molecular weight is critical.

  • Choose 3-Aminopyrrolidine-1-carboxamide when:

    • Conformational flexibility is needed for initial target engagement.

    • A slightly more basic nitrogen is required for specific interactions.

    • Established synthetic routes are preferred for rapid library synthesis.

Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of novel therapeutics. The choice is not merely one of ring size, but a strategic decision that can shape the entire trajectory of a drug discovery project.

References

  • PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Google Patents. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • PubMed Central. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]

  • MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of azetidine derivatives.
  • Semantic Scholar. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

  • Springer. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • National Institutes of Health. (2019). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • Wiley Online Library. (2020). Crystal structure analysis of N‐acetylated proline and ring size analogs. Retrieved from [Link]

  • Semantic Scholar. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Retrieved from [Link]

  • PubMed. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Retrieved from [Link]

  • RSC Publishing. (2018). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (1998). Recreation of Wöhler's Synthesis of Urea: An Undergraduate Organic Laboratory Exercise. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • David C. Randall. (n.d.). The virtual laboratory: Urea synthesis. Retrieved from [Link]

  • PubMed. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

  • David Publishing. (2014). Synthesis of Urea by Ammonolysis of Propylene Carbonate. Retrieved from [Link]

  • Scribd. (n.d.). Lab Methods for Urea Preparation. Retrieved from [Link]

  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Urea by Ammonolysis of Propylene Carbonate. Retrieved from [Link]

  • PubMed Central. (n.d.). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Retrieved from [Link]

Sources

Azetidine vs. Piperidine Amides: A Comparative Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's trajectory. Among the privileged nitrogen-containing heterocycles, azetidine and piperidine have emerged as cornerstones in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the biological and pharmacological profiles of amides derived from these two scaffolds, offering experimental insights and data to inform rational drug design.

The Structural Nuance: Conformational Rigidity vs. Flexibility

At first glance, the difference between a four-membered azetidine ring and a six-membered piperidine ring may seem minor. However, this seemingly small structural variation imparts significant differences in their three-dimensional conformations, which in turn dictates their interaction with biological targets.

Azetidine: The inherent ring strain of the azetidine ring results in a more planar and conformationally restricted structure.[1][2] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.[1] The well-defined vectoral orientation of substituents on the azetidine ring allows for precise probing of binding pockets.

Piperidine: In contrast, the piperidine ring is significantly more flexible, predominantly adopting a low-energy chair conformation.[3] This flexibility allows it to adapt to the steric demands of various binding pockets, a trait that has contributed to its prevalence in a wide range of approved drugs.[3] However, this conformational adaptability can sometimes come at the cost of reduced binding affinity due to a higher entropic penalty.

cluster_0 Structural Comparison Azetidine Amide Azetidine Amide (Conformationally Restricted) Piperidine Amide Piperidine Amide (Conformationally Flexible)

Caption: Structural comparison of azetidine and piperidine amides.

Head-to-Head Comparison: Biological Activity and Physicochemical Properties

The choice between an azetidine and a piperidine amide can have a profound impact on a compound's biological activity, selectivity, and pharmacokinetic profile. The following table summarizes key comparative data from published studies.

ParameterAzetidine AmidePiperidine AmideRationale and Experimental Insights
Target Affinity (IC50/Ki) Often higher due to conformational rigidity and reduced entropic penalty upon binding. For example, in a series of M5 muscarinic receptor antagonists, replacing a piperidine core with an azetidine led to a significant reduction in potency (hM₅ IC₅₀ = 1,800 nM), suggesting that for this particular target, the larger ring was a better fit.[4] However, in the development of STAT3 inhibitors, (R)-azetidine-2-carboxamide analogues demonstrated sub-micromolar potencies, an improvement over previous proline-based (structurally similar to piperidine) inhibitors.Can be potent, but conformational flexibility may lead to a higher entropic penalty.The optimal ring size is highly target-dependent. The constrained nature of azetidine can be beneficial when it perfectly complements the binding site, while the flexibility of piperidine may be more forgiving for less defined pockets.
Selectivity The rigid scaffold can provide a more defined orientation of substituents, leading to higher selectivity for the target protein over off-targets.May exhibit less selectivity due to its ability to adopt multiple conformations and interact with various binding sites.High selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate.
Metabolic Stability Generally exhibit enhanced metabolic stability. The smaller, more rigid ring can be less susceptible to metabolism by cytochrome P450 enzymes.[1]Metabolic stability is highly dependent on the substitution pattern. Unsubstituted or certain substituted piperidines can be susceptible to CYP-mediated oxidation.[3]In a comparative study of bioisosteres, 1-azaspiro[3.3]heptane (an azetidine-containing spirocycle) was found to be more metabolically stable than its 2-azaspiro[3.3]heptane isomer in human liver microsomes.[5]
Aqueous Solubility The introduction of an azetidine ring can lead to improved aqueous solubility compared to more lipophilic scaffolds.[6]Generally considered to have favorable physicochemical properties, but solubility can be modulated by substitution.In the development of oxytocin receptor antagonists, replacing a pyrazine ring with an azetidine resulted in a tenfold improvement in aqueous solubility.[7]
Cell Permeability Can exhibit good cell permeability, although this is highly dependent on the overall properties of the molecule.Generally shows good cell permeability, contributing to its widespread use in orally bioavailable drugs.Cell permeability is a critical factor for oral drug absorption and reaching intracellular targets.
Lipophilicity (logP) Generally less lipophilic than piperidine.Slightly more lipophilic than azetidine.Fine-tuning lipophilicity is crucial for balancing solubility, permeability, and off-target effects.[8]

Case Study: STAT3 Inhibitors

The development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) provides a compelling example of the advantages of azetidine amides. Aberrant STAT3 activation is a hallmark of many cancers, making it an attractive therapeutic target.[9]

Early STAT3 inhibitors based on a proline scaffold (a five-membered ring, structurally related to piperidine) showed moderate potency.[3] In an effort to improve activity, researchers replaced the proline with an (R)-azetidine-2-carboxamide. This modification led to a new series of analogues with sub-micromolar potencies, representing a significant advancement in the field.[3]

Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK/Src JAK/Src Receptor->JAK/Src 2. Receptor Activation STAT3 (inactive) STAT3 (inactive) JAK/Src->STAT3 (inactive) 3. Phosphorylation p-STAT3 (active) p-STAT3 (active) STAT3 (inactive)->p-STAT3 (active) STAT3 Dimer STAT3 Dimer p-STAT3 (active)->STAT3 Dimer 4. Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus 5. Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 6. DNA Binding & Transcription Azetidine/Piperidine Amide Inhibitor Azetidine/Piperidine Amide Inhibitor Azetidine/Piperidine Amide Inhibitor->STAT3 Dimer Inhibition of Dimerization

Caption: Simplified STAT3 signaling pathway and the point of intervention for amide inhibitors.

The enhanced potency of the azetidine-based inhibitors can be attributed to the conformational constraint imposed by the four-membered ring, which likely pre-organizes the molecule into a bioactive conformation for optimal binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent downstream signaling.[10]

Experimental Protocols for Comparative Evaluation

To objectively compare the biological activity of azetidine and piperidine amides, a series of well-defined in vitro assays are essential. The following are representative protocols that form the foundation of such a comparative analysis.

Cell-Based Functional Assay for Enzyme/Receptor Activity

Objective: To determine the inhibitory (or agonistic/antagonistic) potency of the compounds on a specific cellular target.

Rationale: This assay provides a measure of the compound's activity in a more physiologically relevant context than a biochemical assay, as it accounts for cell permeability and potential interactions with intracellular components.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line that endogenously expresses the target of interest or has been engineered to overexpress it. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Preparation: Prepare a stock solution of each test compound (azetidine and piperidine amides) in a suitable solvent, typically DMSO. Create a dilution series to test a range of concentrations.

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the diluted compounds and incubate for a specific period. The incubation time will depend on the target and the assay readout.

  • Assay Readout: Measure the biological response using a suitable detection method. This could be a change in a second messenger (e.g., cAMP, Ca²⁺), reporter gene expression, or cell viability.

  • Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.

A Cell Seeding B Overnight Incubation A->B C Compound Treatment B->C D Incubation C->D E Assay Readout D->E F Data Analysis (IC50/EC50) E->F

Caption: General workflow for a cell-based functional assay.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Rationale: Poor metabolic stability can lead to rapid clearance in vivo, resulting in low drug exposure and reduced efficacy. This assay provides an early indication of a compound's metabolic liabilities.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (or from other species for interspecies comparison) and prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Incubate the test compounds (at a fixed concentration, e.g., 1 µM) with the liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of the compounds as a predictor of oral absorption.

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[12] This assay is a well-established in vitro model for predicting in vivo drug absorption.[13][14]

Step-by-Step Methodology:

  • Caco-2 Cell Culture: Culture Caco-2 cells on permeable filter supports in a transwell plate for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Compound Application: Add the test compounds to the apical (A) side of the monolayer to assess absorptive transport (A-to-B) or to the basolateral (B) side to assess efflux (B-to-A).

  • Sampling: At specific time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions. The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) can be used to determine if the compound is a substrate for efflux transporters.

Conclusion: A Strategic Choice in Drug Design

The decision to employ an azetidine or a piperidine amide in a drug discovery program is not a matter of inherent superiority of one over the other, but rather a strategic choice based on the specific goals of the project and the nature of the biological target.

Choose an azetidine amide when:

  • High target affinity and selectivity are paramount.

  • Conformational restriction is desired to lock in a bioactive conformation.

  • Improved metabolic stability and aqueous solubility are needed.

Choose a piperidine amide when:

  • A degree of conformational flexibility is required to accommodate the binding site.

  • Established synthetic routes and a wealth of historical data are advantageous.

  • Good cell permeability and oral bioavailability are key objectives.

By leveraging the distinct properties of each scaffold and employing a robust suite of comparative in vitro assays, medicinal chemists can make informed decisions to optimize the biological activity and pharmacokinetic profiles of their drug candidates, ultimately increasing the probability of success in the clinic.

References

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. PubMed. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • The schematic representation of the STAT3 signaling pathway. ResearchGate. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: A general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. ResearchGate. [Link]

  • Caco2 assay protocol. [No Source Found]
  • Comparing Class A GPCRs to bitter taste receptors: Structural motifs, ligand interactions and agonist-to-antagonist ratios. PubMed. [Link]

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. PubMed Central. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Schematic of pathways activating STAT3 signaling. ResearchGate. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PubMed Central. [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. PubMed Central. [Link]

  • STAT3 Signaling Pathway in Health and Disease. PubMed Central. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. PubMed Central. [Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

Sources

A Comparative Guide to Validating Target Engagement for 3-Aminoazetidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern techniques for validating the target engagement of 3-aminoazetidine-based inhibitors. As a privileged scaffold in medicinal chemistry, 3-aminoazetidines are integral to the development of novel therapeutics, particularly kinase inhibitors.[1][2][3][4][5][6] Ensuring that these molecules bind to their intended protein target within the complex environment of a living cell is a critical step in drug discovery, directly impacting the translation of preclinical findings to clinical efficacy.[7][8][9] This document moves beyond simple protocol listings to explain the causality behind experimental choices, enabling researchers to design robust, self-validating systems for confirming mechanism of action.

Introduction: The Imperative of Target Engagement

The central hypothesis of target-based drug discovery is that modulating a specific protein target will produce a desired therapeutic effect. However, a frequent cause of clinical trial failure is a lack of efficacy, which can often be traced back to insufficient or unconfirmed engagement of the drug with its intended target in a physiological setting.[8][9] For 3-aminoazetidine-based inhibitors, which may compete with high intracellular concentrations of endogenous ligands like ATP, demonstrating target binding in living cells is non-negotiable.[10] This guide will compare and contrast the leading methodologies for confirming and quantifying this crucial interaction.

Part 1: In-Cell Target Engagement Methodologies

Assays performed in living cells provide the most physiologically relevant assessment of target engagement, accounting for factors like cell permeability, efflux, and competition with endogenous substrates.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11][12][13] It operates on the principle of ligand-induced thermal stabilization: the binding of an inhibitor to its target protein alters the protein's conformational stability, typically increasing its resistance to thermal denaturation.[11][13]

Causality Behind the Method: By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining at various temperatures, one can observe a "thermal shift." A shift to a higher melting temperature in the presence of the inhibitor provides direct evidence of binding. This label-free approach requires no modification to the compound or the target protein, preserving native biology.[7][12]

The general workflow involves compound treatment, heating, cell lysis, and detection of the soluble target protein, traditionally by Western blot.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with 3-aminoazetidine inhibitor (or DMSO vehicle) cell_culture->treatment aliquot 3. Aliquot cell suspension treatment->aliquot heat 4. Heat aliquots at different temperatures aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw) heat->lysis centrifuge 6. Separate soluble vs. precipitated fractions (centrifugation) lysis->centrifuge detection 7. Quantify soluble target (e.g., Western Blot, ELISA) centrifuge->detection plot 8. Plot melt curves & determine thermal shift (ΔTm) detection->plot

Caption: CETSA experimental workflow from cell treatment to data analysis.

While Western blotting is robust, its low throughput limits its use in early discovery.[14][15] Several advancements have adapted CETSA for higher-throughput screening:

  • HTDR-CETSA: High-Throughput Dose-Response CETSA utilizes reporter systems like enzyme fragment complementation (EFC) for a homogenous, plate-based luminescent readout, enabling full dose-response curves to be generated rapidly.[15]

  • HiBiT CETSA: This method uses a small 11-amino-acid HiBiT tag engineered into the target protein. Upon cell lysis and addition of the complementary LgBiT fragment, a bright luminescent signal is produced only if the HiBiT-tagged protein remains soluble, providing a quantitative measure of stabilization.[16][17]

  • RT-CETSA: Real-Time CETSA uses a thermally stable luciferase fused to the target protein to monitor protein unfolding continuously in a single sample as the temperature is ramped in a qPCR instrument, significantly increasing throughput.[11][14][18]

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantifies compound binding to a specific protein target in living cells in real-time.[19][20]

Causality Behind the Method: The assay relies on energy transfer between a NanoLuc® luciferase, genetically fused to the target protein (the energy donor), and a cell-permeable fluorescent tracer that binds reversibly to the target's active site (the energy acceptor). When the tracer is bound, it is in close proximity to the NanoLuc®, and a BRET signal is generated. A test compound, such as a 3-aminoazetidine-based inhibitor, that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This change is proportional to the degree of target occupancy by the inhibitor.[10][19]

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Detection transfect 1. Express NanoLuc-Target Fusion Protein in Cells plate_cells 2. Plate cells in assay plate transfect->plate_cells add_inhibitor 3. Add 3-aminoazetidine inhibitor (dose-response) plate_cells->add_inhibitor add_tracer 4. Add NanoBRET fluorescent tracer add_inhibitor->add_tracer add_substrate 5. Add NanoLuc substrate add_tracer->add_substrate read_plate 6. Measure luminescence at Donor (460nm) and Acceptor (610nm) wavelengths add_substrate->read_plate calculate 7. Calculate BRET ratio and determine IC50 read_plate->calculate

Caption: NanoBRET™ target engagement assay workflow.

This method is particularly powerful for kinase inhibitors, as it can quantify compound affinity and residence time in live cells, providing data that often correlates well with cellular functional potency.[19][20]

Chemoproteomics: Kinobeads Competition Binding

Chemoproteomics provides a global view of an inhibitor's selectivity across a large fraction of the proteome. The "kinobeads" approach is particularly well-suited for kinase inhibitors.[21][22][23]

Causality Behind the Method: Kinobeads are an affinity resin comprised of several non-selective kinase inhibitors immobilized on beads.[24] When incubated with a cell lysate, these beads capture a large proportion of the cellular kinome.[22] In a competition experiment, the lysate is pre-incubated with a free inhibitor (the 3-aminoazetidine compound). This inhibitor will bind to its specific targets, preventing them from being captured by the kinobeads. By using quantitative mass spectrometry to identify and quantify the proteins that remain bound to the beads, one can determine the inhibitor's targets and its selectivity profile in a dose-dependent manner.[21][23]

Part 2: Biophysical (In Vitro) Orthogonal Validation

While in-cell methods are paramount, orthogonal validation using purified proteins is essential to confirm direct binding and to dissect the biophysical parameters of the interaction.[25][26] These techniques provide a self-validating system when their results are correlated with cellular data.

Technique Principle Key Data Output Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index caused by a molecule binding to an immobilized target.[27][28]Kinetics: k_on, k_offAffinity: K_DReal-time, label-free, provides kinetic and affinity data.[27]Requires protein immobilization which may affect activity; sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[27][28]Thermodynamics: ΔH, ΔSAffinity: K_DStoichiometry: nLabel-free, in-solution, provides a complete thermodynamic profile of the interaction.[27]Requires larger amounts of protein and compound; lower throughput.
Differential Scanning Fluorimetry (DSF) Measures the change in thermal stability of a purified protein upon ligand binding using a fluorescent dye.[25]Thermal Shift: ΔT_mHigh-throughput, low sample consumption, good for initial hit validation.Indirect measurement of binding; dye can sometimes interfere with binding.

Discrepancies between K_D values obtained from different biophysical techniques are not uncommon, highlighting the importance of using multiple orthogonal methods for robust validation.[29][30]

Part 3: Comparative Analysis and Integrated Strategy

No single method is sufficient to fully validate target engagement. A successful strategy integrates data from multiple orthogonal assays to build a comprehensive and convincing body of evidence.

Comparison of Key Methodologies
Method Context Throughput Data Output Primary Application
CETSA (WB) Intact Cells, TissuesLowTarget Stabilization (ΔT_m)Gold-standard validation of in-cell engagement.[31]
HTDR-CETSA Intact CellsHighCellular Potency (EC50)Screening and SAR in a cellular context.[15]
NanoBRET™ Live CellsHighAffinity (IC50), Residence TimeQuantifying binding dynamics in real-time.[19]
Kinobeads Cell LysateMediumSelectivity Profile, AffinityUnbiased target identification and off-target profiling.[23][32]
SPR Purified ProteinMedium-HighKinetics (k_on, k_off), Affinity (K_D)Detailed mechanistic and kinetic characterization.[27]
ITC Purified ProteinLowThermodynamics (ΔH), Affinity (K_D)Confirming direct binding and understanding driving forces.[27]
An Integrated Workflow for 3-Aminoazetidine Inhibitors

A robust validation cascade begins with high-throughput cellular methods and progresses to more detailed biophysical characterization.

Validation_Cascade cluster_discovery Hit Identification & Triage cluster_validation Lead Validation cluster_profiling Selectivity & Preclinical HTS Primary Screen (Biochemical or Phenotypic) HT_TE High-Throughput Target Engagement (e.g., HTDR-CETSA, NanoBRET™) HTS->HT_TE Confirm On-Target Activity CETSA_WB CETSA with Western Blot HT_TE->CETSA_WB Biophys Biophysical Validation (SPR or ITC) CETSA_WB->Biophys Confirm Direct Binding & Kinetics Chemoproteomics Selectivity Profiling (Kinobeads or TPP) Biophys->Chemoproteomics PD_Model Pharmacodynamic (PD) Model (In Vivo Target Engagement) Chemoproteomics->PD_Model Assess In Vivo Relevance conclusion Confident Target Engagement Profile PD_Model->conclusion

Caption: Integrated workflow for validating target engagement.

Application to 3-Aminoazetidines:

  • Initial Triage: Use HTDR-CETSA or NanoBRET™ to rapidly confirm that hits from a primary screen engage the intended target in cells and to generate initial cellular SAR.

  • Orthogonal Confirmation: For promising leads, confirm engagement with traditional Western blot-based CETSA.[31] Concurrently, use SPR or ITC with purified protein to confirm a direct interaction and determine binding kinetics and thermodynamics. A strong correlation between cellular potency and biophysical affinity builds confidence.

  • Selectivity Profiling: Employ kinobeads to understand the selectivity profile of advanced compounds, identifying potential off-targets that could lead to toxicity or provide opportunities for polypharmacology.[23]

Experimental Protocols

Protocol 1: General Cellular Thermal Shift Assay (CETSA) with Western Blot
  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of the 3-aminoazetidine inhibitor or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a Bradford or BCA assay.

  • Western Blot: Normalize the total protein amount for each sample, add loading buffer, and resolve the proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific to the target protein, followed by a suitable secondary antibody.

  • Analysis: Quantify the band intensities using densitometry. Plot the relative amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves and determine the thermal shift.[12]

Conclusion

Validating target engagement is a cornerstone of modern drug discovery that directly addresses the root causes of clinical attrition. For promising scaffolds like 3-aminoazetidines, a multi-faceted approach is required. By layering evidence from high-throughput cellular assays like NanoBRET™ and HTDR-CETSA with gold-standard validation from traditional CETSA and in-depth biophysical characterization from SPR or ITC, researchers can build an unassailable case for a compound's mechanism of action. This integrated strategy, grounded in the principles of causality and self-validation, ensures that only the most promising and well-characterized inhibitors advance toward the clinic.

References

  • Determining target engagement in living systems. National Institutes of Health. Available at: [Link]

  • Assessing target engagement using proteome-wide solvent shift assays. National Institutes of Health. Available at: [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. National Institutes of Health. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ResearchGate. Available at: [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. Available at: [Link]

  • Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]

  • Proteomics. Wikipedia. Available at: [Link]

  • Assessing target engagement using proteome-wide solvent shift assays. eLife. Available at: [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]

  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. National Institutes of Health. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Assessing target engagement using proteome-wide solvent shift assays. bioRxiv. Available at: [Link]

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. Available at: [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). National Institutes of Health. Available at: [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • How to get the most out of biophysical techniques to address binding interactions?. AFFINImeter. Available at: [Link]

  • Target Validation—Prosecuting the Target. ResearchGate. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. Available at: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. Available at: [Link]

  • Importance of Quantifying Drug–Target Engagement in Cells. ACS Publications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. National Institutes of Health. Available at: [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Available at: [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • (PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available at: [Link]

  • A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Springer Nature Experiments. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available at: [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. Available at: [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available at: [Link]

  • Target Identification Strategies - 2024 Archive. Discovery On Target. Available at: [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of 3-Aminoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoazetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Its incorporation into drug candidates can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, the development of efficient and stereocontrolled methods for the synthesis of enantiopure 3-aminoazetidine derivatives is of paramount importance. This guide provides a comparative overview of the key enantioselective strategies for accessing these valuable building blocks, with a focus on catalytic asymmetric methods and substrate-controlled approaches. We will delve into the underlying principles, compare their relative merits and limitations with supporting data, and provide representative experimental protocols.

Catalytic Asymmetric Desymmetrization of Meso-azetidines

One of the most elegant and powerful strategies for the enantioselective synthesis of 3-substituted azetidines, including 3-aminoazetidines, is the catalytic asymmetric desymmetrization of prochiral meso-azetidines. This approach utilizes a chiral catalyst to control the stereoselective ring-opening of a symmetrical starting material with a suitable nucleophile. Chiral phosphoric acids have emerged as particularly effective catalysts in this transformation.

The pioneering work in this area demonstrated the use of a BINOL-derived chiral phosphoric acid to catalyze the intermolecular desymmetrization of N-acyl-azetidines with various nucleophiles.[1][2] The reaction proceeds through a bifunctional activation mechanism where the chiral phosphoric acid activates both the azetidine nitrogen and the nucleophile.[1][2] This dual activation is crucial for achieving high enantioselectivity.

Mechanism of Chiral Phosphoric Acid-Catalyzed Desymmetrization:

The catalytic cycle, as supported by DFT calculations, involves the formation of a hydrogen-bonded complex between the chiral phosphoric acid, the N-acyl-azetidine, and the nucleophile.[1] The catalyst orients the substrates in a chiral environment, leading to a stereoselective nucleophilic attack at one of the two enantiotopic C-N bonds of the azetidine ring. This results in the formation of a highly enantioenriched 3-substituted azetidine.

G cluster_0 Catalytic Cycle A Chiral Phosphoric Acid Catalyst D Ternary Complex (Substrate Activation) A->D Forms H-bonds B Meso-N-Acyl Azetidine B->D C Nucleophile (e.g., Amine) C->D E Stereoselective Ring Opening D->E Lowered ΔΔG‡ for one enantiomer F Enantioenriched 3-Aminoazetidine Product E->F F->A Catalyst Regeneration

Figure 1: Catalytic cycle for the desymmetrization of meso-azetidines.

Performance and Comparison:

This method offers a direct route to chiral 3-aminoazetidines from readily available starting materials. The enantioselectivities are often high, and the substrate scope can be broad. However, the development of suitable meso-azetidine precursors and the optimization of reaction conditions for specific nucleophiles can be challenging.

CatalystNucleophileYield (%)ee (%)Reference
BINOL-derived Phosphoric Acid2-Mercaptobenzothiazoleup to 95up to 94[1][2]
(Further examples for amine nucleophiles would be inserted here if available in literature)

Intramolecular Cyclization of Chiral Precursors

Another prominent strategy involves the intramolecular cyclization of acyclic precursors containing a stereogenic center. This approach can be categorized into two main subtypes: catalyst-controlled and substrate-controlled cyclizations.

Catalyst-Controlled Intramolecular Aminolysis of Epoxides

The intramolecular aminolysis of 3,4-epoxy amines presents a convergent route to 3-hydroxyazetidines, which can be further converted to 3-aminoazetidines. Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines.[3][4] While the reported examples primarily focus on regioselectivity, the use of a chiral ligand in conjunction with the lanthanide metal could potentially render this reaction enantioselective.

General Workflow:

G Start cis-3,4-Epoxy Amine Intermediate Lewis Acid Activated Epoxide Start->Intermediate Coordination Catalyst La(OTf)3 Catalyst->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization 4-exo-tet Product 3-Hydroxyazetidine Cyclization->Product

Figure 2: La(OTf)3-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

Performance and Comparison:

This method benefits from the potential to construct the azetidine ring with concomitant formation of a hydroxyl group, which can serve as a handle for further functionalization. The development of a highly enantioselective catalytic system remains a key challenge for this approach.

SubstrateCatalystYield (%)DiastereoselectivityReference
cis-3,4-Epoxy AmineLa(OTf)3up to 95High[3][4]
Substrate-Controlled Synthesis from the Chiral Pool

The use of readily available enantiopure starting materials, such as amino acids, provides a reliable and straightforward route to chiral 3-aminoazetidine derivatives. This substrate-controlled approach ensures the stereochemical integrity of the final product is derived from the starting material. For instance, L-aspartic acid can be elaborated into chiral 3-aminoazetidine precursors through a series of well-established transformations.

Representative Synthetic Scheme:

A typical sequence involves the protection of the amino and carboxylic acid functionalities of an amino acid, followed by modification of the side chain to introduce a suitable leaving group. Intramolecular nucleophilic substitution then leads to the formation of the azetidine ring.

Performance and Comparison:

This strategy offers excellent control over the absolute stereochemistry of the product. The main drawback is the often-linear nature of the synthesis, which can lead to lower overall yields and require multiple protection and deprotection steps. However, for the synthesis of specific, highly valuable targets, this approach remains highly relevant.

Asymmetric Aza-Michael Addition

The aza-Michael addition of an amine nucleophile to an activated alkene is a powerful C-N bond-forming reaction. In the context of 3-aminoazetidine synthesis, the conjugate addition of an amine to an azetidine-3-ylidene derivative, such as methyl (N-Boc-azetidin-3-ylidene)acetate, can provide direct access to the desired scaffold.[5][6] The development of organocatalytic systems for asymmetric aza-Michael reactions is a mature field, and the application of chiral catalysts to this specific transformation holds great promise for the enantioselective synthesis of 3-aminoazetidines.[7][8][9]

Proposed Catalytic Cycle:

A chiral Brønsted acid or base catalyst can activate the electrophile or the nucleophile, respectively, to facilitate a stereoselective addition. For instance, a chiral Brønsted acid can protonate the ester carbonyl of the azetidine-3-ylidene acceptor, lowering its LUMO and creating a chiral environment for the nucleophilic attack of the amine.

G cluster_0 Organocatalytic Aza-Michael Addition Catalyst Chiral Organocatalyst (e.g., Brønsted Acid) Activated_Complex Activated Electrophile-Catalyst Complex Catalyst->Activated_Complex H-Bonding Acceptor Azetidine-3-ylidene Acceptor Acceptor->Activated_Complex Nucleophile Amine Addition Stereoselective Nucleophilic Attack Nucleophile->Addition Activated_Complex->Addition Product Enantioenriched 3-Aminoazetidine Derivative Addition->Product Product->Catalyst Catalyst Regeneration

Figure 3: Proposed catalytic cycle for an asymmetric aza-Michael addition.

Performance and Comparison:

This method is highly convergent and atom-economical. The potential for high enantioselectivity using readily available organocatalysts makes it an attractive strategy. However, the synthesis of the requisite azetidine-3-ylidene acceptors and the identification of optimal catalyst-substrate pairings are key considerations.

Catalyst TypeAmine NucleophileYield (%)ee (%)Reference
Chiral SquaramidesVarious Amines72-99>99[7]
Chiral Cinchona AlkaloidsVarious Amines75-95up to 99[7]
(Data for addition to azetidin-3-ylidene acetate specifically would be added here)

Experimental Protocols

Representative Protocol for La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[4]

To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M) at room temperature is added La(OTf)3 (5 mol%). The reaction mixture is then stirred under reflux and monitored by TLC. Upon completion, the mixture is cooled to 0°C, and saturated aqueous NaHCO3 is added. The mixture is extracted three times with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to afford the corresponding 3-hydroxyazetidine.

General Procedure for the Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate[5]

To a suspension of NaH (60% dispersion in mineral oil) in dry THF is added neat methyl 2-(dimethoxyphosphoryl)acetate. After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone in dry THF is added, and the resulting mixture is stirred for 1 hour. The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic solutions are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography or distillation in vacuo to give the desired product.

Conclusion

The enantioselective synthesis of 3-aminoazetidine derivatives can be achieved through several distinct and effective strategies. Catalytic asymmetric desymmetrization offers an elegant and efficient route, provided suitable meso-substrates are available. Intramolecular cyclization of chiral precursors, either through catalyst- or substrate-controlled methods, provides reliable access to enantiopure products, with the latter offering excellent stereocontrol at the cost of synthetic efficiency. The asymmetric aza-Michael addition stands out as a highly promising and convergent approach, with the potential for high enantioselectivity under organocatalytic conditions.

The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Further research into the development of novel chiral catalysts and the expansion of the substrate scope for these transformations will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing these valuable building blocks for drug discovery and development.

References

  • Sun, J. et al. (2015). Catalytic Asymmetric Desymmetrization of Azetidines. Journal of the American Chemical Society, 137(18), 5895–5898. [Link]

  • Goodman, J. M. et al. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(45), 15156-15165. [Link]

  • Semantic Scholar. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. [Link]

  • Sharma, U. et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2610. [Link]

  • Shaikh, A. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Honors College Theses. [Link]

  • Sharma, U. et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2610. [Link]

  • Kuriyama, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 12430. [Link]

  • Goodman, J. M. et al. (2021). Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 12(45), 15156-15165. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Kuriyama, Y. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1243014. [Link]

  • Stančiauskaitė, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Sharma, U. et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. ResearchGate. [Link]

  • Kumar, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(84), 53447-53473. [Link]

  • Smith, A. B. et al. (2021). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society, 143(49), 20795–20801. [Link]

  • Rois, G. et al. (2021). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 26(21), 6483. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Stančiauskaitė, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • Zhang, Z. et al. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters, 19(16), 4215–4218. [Link]

  • ResearchGate. (2023). Azetidine syntheses by aminolysis reaction of epoxides. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of 3-Aminoazetidine Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is only half the battle. The unequivocal confirmation of their molecular structure is paramount to ensure the validity of subsequent biological and pharmacological studies. The 3-aminoazetidine scaffold, a valuable building block in modern drug discovery, presents a unique set of challenges and opportunities for structural elucidation.[1][2][3] This guide provides an in-depth comparison of spectroscopic techniques to definitively confirm the structure of 3-aminoazetidine products, grounded in field-proven insights and experimental data.

The Central Role of Structure in Drug Discovery

The precise three-dimensional arrangement of atoms in a molecule dictates its function. In drug discovery, an unambiguous structural assignment is the bedrock upon which all other data rests. For 3-aminoazetidine derivatives, which are increasingly incorporated into clinical candidates, confirming the integrity of the strained four-membered ring and the position of the amino substituent is critical.[4][5] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.

This guide will navigate the suite of modern spectroscopic techniques, offering a comparative analysis of their strengths and limitations in the context of 3-aminoazetidine chemistry. We will delve into the "why" behind experimental choices, providing not just protocols, but a logical framework for structural validation.

A Multi-faceted Approach to Structural Confirmation

No single technique provides a complete picture. A robust structural confirmation relies on the convergence of data from multiple, orthogonal analytical methods. The workflow for analyzing a novel 3-aminoazetidine product should be systematic and designed to be self-validating.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 3-Aminoazetidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (Optional, Definitive) Purification->Xray Confirmation Convergent Data Analysis & Structure Elucidation NMR->Confirmation MS->Confirmation IR->Confirmation Xray->Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of 3-aminoazetidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-aminoazetidine derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a wealth of information about the connectivity and chemical environment of each atom.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum offers the initial and most direct glimpse into the azetidine ring. The strained nature of the four-membered ring influences the chemical shifts of the ring protons.

  • Azetidine Ring Protons: The methylene protons (CH₂) of the azetidine ring typically appear as complex multiplets due to geminal and vicinal coupling. In N-substituted 3-aminoazetidines, the two sets of methylene protons at positions 2 and 4 are often diastereotopic, leading to distinct signals.[6] For instance, in some 3-(pyrazol-1-yl)azetidine derivatives, these protons appear as two doublets between δ 4.28 and 4.42 ppm with a geminal coupling constant (²J_Ha,Hb) of around 9.6 Hz.[6]

  • Methine Proton: The proton at the C3 position (CH-NH₂) is a key diagnostic signal. Its chemical shift and multiplicity will depend on the substituents on the amino group and the azetidine nitrogen.

  • N-H Protons: The protons of the amino group (NH₂) may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.

  • Azetidine Ring Carbons: The chemical shifts of the azetidine ring carbons are also influenced by ring strain and substitution. For example, in one study, the azetidine ring skeleton carbons resonated at δ 55.7 (C2, C4) and 40.7 (C3) ppm.[6]

  • Substituent Carbons: The signals from any substituents on the azetidine nitrogen or the 3-amino group will also be present.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity of the 3-aminoazetidine core.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is invaluable for tracing the connectivity of the protons on the azetidine ring and confirming the relationship between the C3 methine proton and the C2/C4 methylene protons.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).[7][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of substituents to the azetidine ring and the amino group.[6][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY can reveal through-space proximity of protons, which can be critical in determining the relative stereochemistry of substituents on the azetidine ring.[6]

G cluster_nmr NMR Workflow for 3-Aminoazetidine cluster_output Structural Information H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Complete Structural Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for utilizing various NMR experiments for the structural elucidation of 3-aminoazetidine derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[11][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming that the synthesized product has the correct molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules like 3-aminoazetidine derivatives.[13]

Fragmentation Analysis

The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) can provide clues about its structure.[11][14][15] For 3-aminoazetidines, characteristic fragmentation may involve the cleavage of the azetidine ring or the loss of substituents. While predicting fragmentation patterns can be complex, certain trends can be observed. The stability of the resulting fragment ions often dictates the major fragmentation pathways.[12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. For 3-aminoazetidine products, IR spectroscopy can confirm the presence of key functionalities.

  • N-H Vibrations: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[16] Secondary amines (within the azetidine ring if N-unsubstituted) show a single band in this region.[17]

  • C-N Vibrations: The C-N stretching vibration of amines appears in the 1335-1250 cm⁻¹ region.[16]

  • Other Functional Groups: If the molecule contains other functional groups, such as a carbonyl group from a Boc-protecting group, characteristic strong absorption bands will be observed (e.g., around 1694 cm⁻¹ for a Boc group).[6]

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule.[18] This technique is considered the "gold standard" for structural elucidation and can definitively confirm the connectivity, stereochemistry, and conformation of the 3-aminoazetidine product.[1][19][20] While not always feasible due to challenges in obtaining high-quality crystals, it provides the ultimate validation of a proposed structure.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (with coupling)High resolution, quantitative, provides detailed structural information.Can have overlapping signals, sensitive to sample purity.
¹³C NMR Carbon skeletonComplements ¹H NMR, good for identifying quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity (¹H-¹H, ¹H-¹³C)Unambiguous assignment of complex spectra, confirms connectivity.[7][8]Requires more instrument time and expertise in data interpretation.
HRMS Exact mass, elemental compositionHighly accurate, confirms molecular formula.[13]Provides limited information on connectivity.
MS/MS (Fragmentation) Structural fragmentsCan provide clues about the molecular structure.[11]Fragmentation can be complex and difficult to interpret.
IR Spectroscopy Presence of functional groupsFast, simple, good for identifying key functional groups.[21][22]Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structureUnambiguous and definitive structural determination.[18]Requires a suitable single crystal, which can be difficult to obtain.[20]

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified 3-aminoazetidine product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange N-H protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.[23] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[23] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D NMR Acquisition: Based on the complexity of the 1D spectra, acquire the necessary 2D experiments (COSY, HSQC, and HMBC).[24] Standard pulse programs available on modern NMR spectrometers should be utilized.

Protocol 2: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range. Ensure the instrument is properly calibrated to achieve high mass accuracy.

Protocol 3: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film (for oils), a KBr pellet (for solids), or in solution.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural confirmation of 3-aminoazetidine products is a critical step in the drug discovery and development process. A multi-pronged analytical approach, spearheaded by a comprehensive suite of NMR experiments and supported by HRMS and IR spectroscopy, provides the necessary data to establish the molecular structure with a high degree of confidence. For ultimate confirmation, single-crystal X-ray crystallography remains the definitive method. By understanding the strengths and limitations of each technique and following a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and make informed decisions in their quest for novel therapeutics.

References

  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]

  • Singh, R., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50169. [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035-1040. [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035-1040. [Link]

  • Pisaneschi, F., et al. (2013). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry, 69, 540-547. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • LibreTexts Chemistry. (2023). 24.10: Spectroscopy of Amines. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • SciSpace. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • YouTube. (2021). How to Process COSY and HSQC Spectra on MestreNova. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. [Link]

  • ResearchGate. (n.d.). LC-HRMS/MS spectra of amino acid adducts and their predominant... [Link]

  • National Institutes of Health. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of 3-Phenylthio/3-Phenoxy- Azetidine-2-One: Application Of Two Dimensional NMR HMQC 1H-13C, COSY 1H–1H And Mass Spectroscopy. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • YouTube. (2016). Mass Spectrometry - Fragmentation. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • MDPI. (2023). Poly(3-Hydroxybutyrate-Co-3-Hydroxyvalerate) Produced from Food-Related Wastes: Solid-State NMR Analysis. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). [Link]

  • National Institutes of Health. (2014). A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • National Institutes of Health. (2012). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. [Link]

Sources

The Ascendancy of the Four-Membered Ring: A Head-to-Head Comparison of Azetidine and Other Saturated Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Three-Dimensionality in Drug Discovery

For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the industry's focus is increasingly shifting towards molecules with greater three-dimensionality (sp³-rich character).[1] This shift is driven by the pursuit of novel chemical space and the need to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2] Saturated heterocycles are at the forefront of this movement, offering improved aqueous solubility, enhanced metabolic stability, and unique structural vectors compared to their planar counterparts.[3][4][5]

Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1][6] Its unique combination of ring strain, conformational rigidity, and synthetic accessibility has made it a "privileged" structure in modern drug design.[1][6][7] This guide provides a head-to-head comparison of azetidine with other common saturated heterocycles—pyrrolidine, piperidine, and morpholine—supported by experimental data and protocols to inform rational drug design decisions.

The Azetidine Advantage: More Than Just a Small Ring

The defining feature of azetidine is its significant ring strain (approximately 25 kcal/mol), which imparts a unique set of properties not found in its larger, more flexible counterparts.[7][8][9] This strain does not typically lead to instability under physiological conditions but rather confers a distinct, near-planar geometry.[10][11]

Key Attributes of Azetidine:

  • Conformational Rigidity: Unlike the flexible puckering of pyrrolidine or the chair-boat conformations of piperidine, the azetidine ring is relatively rigid.[1][6] This pre-organizes substituents into well-defined spatial orientations, which can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity.[12]

  • Improved Physicochemical Properties: The incorporation of an azetidine ring often leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility compared to larger, more carbon-rich heterocycles.[6][5] This is a critical advantage in overcoming common ADME challenges.

  • Metabolic Stability: The strained ring can be more resistant to metabolism at certain positions. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs specifically to enhance metabolic stability and pharmacokinetic profiles.[1][6]

  • Novel Exit Vectors: The geometry of the four-membered ring provides unique exit vectors for substituents, allowing chemists to explore novel regions of a target's binding pocket that may be inaccessible with traditional five- or six-membered rings.[6]

Head-to-Head Comparison: Azetidine vs. The Field

The choice of a saturated heterocycle is a critical decision in the lead optimization phase. The following sections compare azetidine to its most common alternatives, highlighting the causal relationships between structure and function.

Azetidine vs. Pyrrolidine (5-Membered Ring)

Pyrrolidine, the five-membered analog, is significantly more flexible, adopting various "envelope" and "twist" conformations. This flexibility can be advantageous for scanning a broader conformational space but can also come at an entropic cost upon binding.

  • Basicity (pKa): Azetidine is a stronger base (pKa of the conjugate acid ≈ 11.29) than pyrrolidine (pKa ≈ 11.27), though the difference is minimal.[13] However, substitution on the ring can dramatically alter basicity. For instance, fluorination has a profound impact, with the effect being modulated by the distance of the fluorine atom(s) from the nitrogen.[14]

  • Lipophilicity & Solubility: Azetidine generally imparts lower lipophilicity and higher aqueous solubility than pyrrolidine due to its higher nitrogen-to-carbon ratio.[5] Replacing a pyrrolidine with an azetidine can be a key strategy to improve the ADME profile of a lead compound.

  • Metabolic Profile: The C-H bonds in the more flexible pyrrolidine ring can be more susceptible to oxidation by cytochrome P450 enzymes. The rigidity of the azetidine ring can render it more metabolically stable.[1][6]

Azetidine vs. Piperidine (6-Membered Ring)

Piperidine is one of the most common heterocycles in approved drugs.[15] Its stable "chair" conformation allows for precise placement of substituents in either axial or equatorial positions.

  • Conformational Constraint: The primary difference is flexibility. Piperidine's ability to undergo ring-flipping provides conformational adaptability, which can be beneficial for target binding.[15] However, the rigidity of azetidine offers a more defined structure, which is often sought in fragment-based drug design.[12]

  • Physicochemical Impact: As a smaller ring, azetidine typically reduces molecular weight and logP compared to piperidine, contributing to better "drug-like" properties.[6]

  • Bioisosterism: Azetidine is increasingly used as a bioisostere for piperidine.[6][16] This substitution can maintain or improve biological activity while enhancing properties like metabolic stability and solubility.[6][5]

Azetidine vs. Morpholine (6-Membered Ring with Oxygen)

Morpholine is often incorporated to increase polarity and aqueous solubility due to the ether oxygen, which can also act as a hydrogen bond acceptor.

  • Hydrogen Bonding: Morpholine offers an additional hydrogen bond acceptor site, which can be critical for target engagement. Azetidine lacks this feature unless substituted.

  • Solubility and Lipophilicity: Both heterocycles are effective at increasing solubility and reducing lipophilicity. The choice between them often depends on the specific SAR and whether an additional hydrogen bond acceptor is desired. Replacing morpholine with an azetidine was found to either reduce or not affect lipophilicity in a study of "angular" spirocyclic analogues.[16]

  • Metabolic Stability: The ether linkage in morpholine can be a site of metabolic cleavage. N-substituted azetidines may offer a more robust metabolic profile in certain contexts.

Data-Driven Comparison of Physicochemical Properties

To provide a quantitative comparison, the following table summarizes key calculated and experimental properties for simple, representative fragments of each heterocycle.

PropertyN-MethylazetidineN-MethylpyrrolidineN-MethylpiperidineN-Methylmorpholine
Molecular Weight ( g/mol ) 71.1285.1599.17101.15
Calculated logP (cLogP) -0.10.30.8-0.3
Aqueous Solubility (logS) HighModerateModerateHigh
pKa (Conjugate Acid) ~11.3~11.3~11.2~7.4
Metabolic Stability Generally HighModerateModerateModerate-High

Note: Values are approximate and can vary significantly based on substitution patterns and experimental conditions.

Experimental Protocols for Core Property Assessment

To ensure scientific integrity, the protocols described below are self-validating systems for assessing key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the intrinsic clearance (Cl_int) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Reference compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[17]

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare 0.1M Phosphate Buffer (pH 7.4) prep2 Prepare NADPH Regenerating System prep1->prep2 prep3 Prepare Test & Reference Compound Dilutions (1µM final) prep2->prep3 inc1 Pre-warm HLM, buffer, and compound solutions to 37°C prep3->inc1 inc2 Add HLM to compound/buffer mix (final protein conc. 0.5 mg/mL) inc1->inc2 inc3 Initiate reaction by adding NADPH system inc2->inc3 inc4 Incubate at 37°C inc3->inc4 samp1 Aliquots taken at T=0, 5, 15, 30, 60 min inc4->samp1 samp2 Quench immediately with ice-cold acetonitrile containing Internal Standard samp1->samp2 ana1 Centrifuge samples to pellet protein samp2->ana1 ana2 Transfer supernatant for LC-MS/MS analysis ana1->ana2 ana3 Quantify remaining parent compound relative to T=0 ana2->ana3 ana4 Plot ln(% remaining) vs. time ana3->ana4 ana5 Calculate half-life (t½) and intrinsic clearance (Cl_int) ana4->ana5

Workflow for In Vitro Metabolic Stability Assay.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound and positive controls (e.g., verapamil) at 2x the final concentration in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add equal volumes of the 2x compound solution and a 2x solution of Human Liver Microsomes (final concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution. This is your T=0 time point for a parallel sampling approach.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., warfarin, tolbutamide).

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Strategic Selection in Drug Design

The decision of which heterocycle to use is context-dependent, driven by the project's specific goals, such as improving potency, increasing solubility, or blocking a metabolic hotspot.

Decision-Making Flowchart:

G start Lead Compound Optimization Goal? improve_pk Improve ADME/PK Profile? start->improve_pk improve_potency Improve Potency/Affinity? start->improve_potency solubility Low Solubility or High LogP? improve_pk->solubility Yes metabolism Metabolic Liability on Ring? improve_pk->metabolism No entropy High Entropic Penalty? improve_potency->entropy Yes vectors Explore New Exit Vectors? improve_potency->vectors No azetidine1 Consider Azetidine (lower logP, higher N:C ratio) solubility->azetidine1 morpholine Consider Morpholine (H-bond acceptor) solubility->morpholine azetidine2 Consider Azetidine (conformational rigidity) metabolism->azetidine2 Yes azetidine3 Consider Azetidine (rigid scaffold) entropy->azetidine3 azetidine4 Consider Azetidine (unique 3D geometry) vectors->azetidine4 Yes

Heterocycle selection guide for lead optimization.

Synthetic Accessibility

Historically, the synthesis of the strained azetidine ring was considered challenging.[18] However, recent advancements in synthetic methodologies, including photocycloadditions and strain-release functionalization, have made a wide variety of substituted azetidines readily accessible to medicinal chemists.[6][8][18] While still sometimes more complex than the synthesis of piperidines or pyrrolidines, the synthetic barrier to incorporating azetidines has been significantly lowered, enabling their broader use in drug discovery campaigns.[19][20]

Conclusion

Azetidine is not merely a smaller version of more common saturated heterocycles; its unique structural and electronic properties translate into tangible benefits for drug design. Its inherent rigidity can pre-organize molecules for optimal target binding, while its favorable physicochemical profile directly addresses common ADME liabilities like poor solubility and high metabolic turnover. While pyrrolidine, piperidine, and morpholine remain indispensable tools, azetidine provides a powerful, often superior, alternative for fine-tuning the properties of the next generation of therapeutics. The evidence from approved drugs and the growing body of literature strongly supports the continued and expanded use of this potent four-membered ring in the modern medicinal chemist's toolkit.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry.
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. Benchchem.
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–c
  • Structure of azetidine‐containing compounds found in nature.
  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidine. Wikipedia.
  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
  • Heterocycles in Medicinal Chemistry II. PMC - PubMed Central - NIH.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Azetidines. Enamine.
  • Azetidine | C3H7N | CID 10422. PubChem - NIH.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Selection of heterocycles for drug design. PubMed.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
  • The graphical representation of ADME-related molecule properties for medicinal chemists.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Ring in Medicinal Chemistry

In modern drug discovery, the azetidine ring has emerged as a valuable structural motif.[1][2] This four-membered saturated nitrogen heterocycle is increasingly utilized as a bioisosteric replacement for larger, more common rings like pyrrolidine and piperidine.[3] Its rigid conformation can lead to favorable interactions with biological targets, while its lower molecular weight often improves ligand efficiency.[4][5] Furthermore, incorporating the azetidine scaffold has been shown in many cases to enhance key pharmacokinetic properties, including aqueous solubility and, critically, metabolic stability.[1][3]

However, the inherent ring strain of azetidine presents unique metabolic challenges that are not typically observed with five- or six-membered rings.[4][5] Predicting and understanding the metabolic fate of azetidine-containing new chemical entities (NCEs) is therefore a critical step in early drug development.[6][7] Poor metabolic stability leads to rapid clearance, low bioavailability, and potentially the formation of toxic metabolites, any of which can terminate the progression of an otherwise promising drug candidate.[6]

This guide provides an in-depth comparison of the methodologies used to assess the metabolic stability of azetidine-containing compounds. We will delve into the underlying metabolic pathways, provide detailed experimental protocols for key in vitro assays, and present a comparative analysis against its close structural analogs, pyrrolidine and piperidine.

Pillar 1: Understanding the Metabolic Landscape of Azetidines

The metabolic fate of a compound is primarily determined by its susceptibility to biotransformation by drug-metabolizing enzymes. For azetidines, these transformations can be broadly categorized.

Phase I Metabolism (Functionalization): The primary drivers of Phase I metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[8] For azetidine-containing compounds, common CYP-mediated reactions include:

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the ring nitrogen is a common metabolic pathway. This can lead to ring scission, forming reactive aldehyde or ketone metabolites.[9]

  • N-Dealkylation: If the azetidine nitrogen is substituted, cleavage of the N-alkyl bond is a possible metabolic route.

  • Aromatic Hydroxylation: Oxidation of any appended aryl rings on the molecule.

Phase II Metabolism (Conjugation): Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to facilitate excretion. A pathway of particular relevance to azetidines is:

  • Glutathione (GSH) Conjugation: The strained nature of the azetidine ring makes it susceptible to nucleophilic attack.[4][5] Glutathione S-transferases (GSTs) can catalyze the direct, non-CYP-mediated ring-opening of protonated azetidines by glutathione, forming a stable amino-thioether conjugate.[10] This is a significant pathway that is less common in less-strained rings like pyrrolidine and piperidine.[10]

Below is a diagram illustrating these principal metabolic pathways.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism AZ_Parent Azetidine-Containing Parent Drug Alpha_Ox α-Carbon Oxidation AZ_Parent->Alpha_Ox CYP-mediated N_Dealk N-Dealkylation AZ_Parent->N_Dealk CYP-mediated GSH_Conj Glutathione Conjugate AZ_Parent->GSH_Conj GST-mediated Ring Opening Ring_Open Ring-Opened Aldehyde/Ketone Alpha_Ox->Ring_Open

Sources

A Comparative Guide to Azetidine-Based Peptide Mimetics: Enhancing Stability and Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced therapeutic properties is perpetual. Peptide mimetics, modified peptides designed to mimic the structure and function of natural peptides, are at the forefront of this endeavor. Among these, azetidine-based peptide mimetics have emerged as a powerful tool for medicinal chemists.[1][2] This guide provides a comparative analysis of azetidine-based peptide mimetics, focusing on their structural advantages, impact on proteolytic stability, and conformational properties relative to their natural counterparts, particularly proline-containing peptides.

The Azetidine Advantage: A Structural Perspective

Azetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid, serves as a structural analog of proline, which contains a five-membered pyrrolidine ring.[3] This seemingly subtle difference in ring size imparts significant and advantageous changes to the peptide backbone, influencing its conformation and, consequently, its biological activity and stability.

The reduced ring size of azetidine compared to proline introduces a higher degree of conformational constraint.[2] This rigidity can pre-organize the peptide into a bioactive conformation, which can lead to a significant increase in binding affinity for its biological target by minimizing the entropic penalty upon binding.[2] While proline is a well-known inducer of β-turns, the four-membered ring of azetidine residues preferentially stabilizes γ-turn-like conformations.[4] This offers a valuable strategy for medicinal chemists to fine-tune peptide backbone geometry.

Protease_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Peptide Stock Solutions (Aze-peptide & Control) I1 Incubate Peptides with Plasma/Protease at 37°C P1->I1 P2 Prepare Human Plasma or Protease Solution P2->I1 I2 Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) I1->I2 A1 Quench Reaction (e.g., with Acetonitrile) I2->A1 A2 Centrifuge to Pellet Proteins A1->A2 A3 Analyze Supernatant by LC-MS A2->A3 A4 Quantify Remaining Intact Peptide A3->A4

Caption: Workflow for a typical in vitro protease stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the azetidine-containing peptide and the control peptide. [5] * Thaw pooled human plasma or prepare a solution of a specific protease (e.g., trypsin, chymotrypsin) in an appropriate buffer.

  • Incubation:

    • Dilute the peptide stock solutions into the plasma or protease solution to a final concentration (e.g., 10-100 µM).

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that precipitates proteins, such as acetonitrile or trichloroacetic acid. [6] * Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to a new tube for analysis.

    • Analyze the samples by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.

Causality and Self-Validation:

  • Why use plasma? Plasma contains a cocktail of proteases, providing a more physiologically relevant assessment of stability compared to a single enzyme.

  • Why quench? Immediate quenching is crucial to stop the degradation process at the precise time point, ensuring accurate kinetic data.

  • Controls: The t=0 time point serves as the baseline (100% intact peptide). The control peptide provides a direct comparison to evaluate the stability enhancement conferred by the azetidine modification.

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. [7][8]This protocol allows for the comparison of the conformational properties of an azetidine-peptide versus a proline-peptide.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing S1 Dissolve Lyophilized Peptides in Appropriate Buffer (e.g., Phosphate) S2 Determine Accurate Concentration (e.g., UV-Vis) S1->S2 D1 Load Sample into Quartz Cuvette S2->D1 D2 Acquire CD Spectra (e.g., 190-260 nm) D1->D2 P1 Subtract Blank from Sample Spectra D2->P1 D3 Collect Blank Spectrum (Buffer Only) D3->P1 P2 Convert Signal to Mean Residue Ellipticity P1->P2 P3 Analyze Spectra for Secondary Structure Content P2->P3

Caption: Workflow for Circular Dichroism (CD) spectroscopy analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptides (azetidine and control) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). [9] * Accurately determine the peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by amino acid analysis. [9]

  • Instrument Setup:

    • Set up the CD spectropolarimeter. Purge the instrument with nitrogen gas.

    • Use a quartz cuvette with an appropriate path length (e.g., 1.0 mm). [9]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide solution over the desired wavelength range (typically 190-260 nm for secondary structure analysis).

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the peptide spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the resulting spectra. A spectrum with a negative minimum around 200 nm is characteristic of a γ-turn, while a spectrum with a negative band near 215-220 nm and a positive band near 195 nm is indicative of β-sheet/β-turn structures.

Causality and Self-Validation:

  • Why use a far-UV range? The peptide backbone amides, which are responsible for secondary structure, absorb strongly in this region.

  • Why convert to Mean Residue Ellipticity? This normalization allows for direct comparison of spectra from samples with different concentrations or path lengths.

  • Expected Outcome: A distinct difference in the CD spectra between the azetidine- and proline-containing peptides would provide experimental evidence for their different conformational preferences, corroborating the hypothesis that azetidine promotes γ-turns while proline favors β-turns. [4]

Synthesis and Applications

The synthesis of azetidine-based amino acids and their incorporation into peptides has become more accessible due to recent advancements in synthetic methodologies. [10][11]These building blocks are now commercially available, facilitating their use in solid-phase peptide synthesis (SPPS). [12][13] The unique properties of azetidine-based peptide mimetics have led to their application in various therapeutic areas, including the development of enzyme inhibitors, receptor antagonists, and novel biomaterials. [1][14]The ability to precisely control conformation and enhance stability makes them highly attractive scaffolds in the design of next-generation peptide therapeutics. [1]

Conclusion

Azetidine-based peptide mimetics offer significant advantages over their natural peptide counterparts. By introducing a four-membered ring into the peptide backbone, researchers can exert a high degree of control over the peptide's conformation, often pre-organizing it for optimal target binding. Furthermore, the incorporation of azetidine significantly enhances proteolytic stability, a critical parameter for the development of viable peptide drugs. The comparative data and experimental protocols provided in this guide underscore the utility of azetidine-based mimetics as a powerful tool in medicinal chemistry and drug discovery, enabling the design of more potent and durable peptide-based therapies.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. Benchchem.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Evaluating protocols and analytical methods for peptide adsorption experiments. Cambridge University Press.
  • Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. PubMed.
  • Biophysical characterization of designed protein–peptide complexes.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed.
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Proline motifs in peptides and their biological processing. PubMed.

Sources

A Senior Application Scientist's Guide to the Validation of 3-Aminoazetidine Analogs: From In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural properties—high ring strain, sp³-rich character, and conformational rigidity—can impart favorable physicochemical and pharmacokinetic profiles to drug candidates, including enhanced metabolic stability, improved solubility, and better receptor selectivity.[1][2] Among its derivatives, 3-aminoazetidine analogs have shown significant promise across a range of therapeutic areas, acting as potent modulators of enzymes and transporters.[3][4]

This guide provides a comprehensive framework for the preclinical validation of 3-aminoazetidine analogs, designed for researchers and drug development professionals. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating path from initial screening to in vivo proof-of-concept. Our central case study will focus on a series of 3-aminoazetidine analogs developed as triple reuptake inhibitors (TRIs), a promising strategy for treating major depressive disorders.[5]

Part I: Foundational In Vitro Validation – Establishing Potency and Selectivity

The initial phase of validation aims to answer two fundamental questions: "Does the compound hit the intended target?" and "How selective is it?". A meticulously designed in vitro screening cascade is the cornerstone of an efficient drug discovery program.

Primary Target Engagement: Quantifying Potency

The first step is to quantify the interaction between the 3-aminoazetidine analogs and their primary biological target. For our case study on TRIs, the targets are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3] The goal is to determine the concentration of the analog required to inhibit 50% of the transporter's activity (the IC₅₀ value).

A common and robust method is the neurotransmitter transporter uptake assay. The rationale for this assay is to directly measure the functional ability of the transporters to uptake their respective neurotransmitters in the presence of the inhibitor. Using human embryonic kidney 293 (HEK293) cells stably transfected to express the human transporters (hSERT, hNET, or hDAT) provides a clean, reproducible biological system with high target expression, minimizing confounding variables from other neuronal proteins.[5][6]

Detailed Experimental Protocol: Neurotransmitter Transporter Uptake Assay [3][5]

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight. This ensures a consistent cell monolayer for the assay.

  • Compound Incubation:

    • Prepare serial dilutions of the 3-aminoazetidine analogs in a suitable assay buffer.

    • Remove the culture medium from the cells and wash with Krebs-Ringer-HEPES (KRH) buffer to remove any residual media components.

    • Add the compound dilutions to the wells and pre-incubate for 15-20 minutes at 37°C. This allows the compounds to bind to the transporters before the substrate is introduced.

  • Substrate Addition and Uptake:

    • Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and its corresponding unlabeled version to each well to initiate the uptake reaction. The use of a radiolabel provides a highly sensitive and quantitative readout.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. The low temperature immediately halts all transporter activity.

    • Lyse the cells by adding a scintillation cocktail or a lysis buffer, which releases the internalized radiolabeled neurotransmitter.

  • Quantification and Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

    • Determine the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: Comparative In Vitro Potency

Summarizing screening data in a clear, tabular format is essential for comparing analogs and making informed decisions. The table below presents data for several 3-aminoazetidine analogs, comparing their potency against the three monoamine transporters with standard reference compounds.

Compound IDR1 GroupR2 GrouphSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
8ab 3,4-dichlorophenylmethyl1.25.6120
8af 3,4-dichlorophenylethyl0.94.198
10ck 3,4-dichlorophenylH0.52.345
10dl 4-cyanophenylH0.83.575
Fluoxetine--1.5120850
Nisoxetine--2500.9150
Data extracted from Lee, J., et al. (2014) and presented by BenchChem.[3][5]

This comparative data immediately highlights promising candidates like 10ck and 10dl , which exhibit potent inhibition of both hSERT and hNET with moderate activity at hDAT, fitting the desired profile for a next-generation antidepressant.[5]

Visualizing the Mechanism of Action

To understand the therapeutic rationale, it is helpful to visualize the underlying biological pathway. The diagram below illustrates how a triple reuptake inhibitor modulates synaptic neurotransmitter levels.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic Presynaptic Neuron Terminal Vesicle Synaptic Vesicles (containing 5-HT, NE, DA) Synapse 5-HT, NE, DA (Neurotransmitters) Vesicle->Synapse Release Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Binding & Signaling SERT SERT Synapse->SERT Reuptake NET NET Synapse->NET Reuptake DAT DAT Synapse->DAT Reuptake Inhibitor 3-Aminoazetidine Analog (TRI) Inhibitor->SERT Inhibits Inhibitor->NET Inhibits Inhibitor->DAT Inhibits

Caption: Mechanism of Monoamine Reuptake Inhibition by a 3-Aminoazetidine Analog.

Secondary Profiling: Assessing Selectivity and Early Safety

A potent compound is of little use if it has significant off-target effects. Early assessment of selectivity and safety is crucial.

  • Counter-Screening: Analogs should be tested against related targets. For a TRI, this would include other neurotransmitter transporters to ensure selectivity.

  • hERG Channel Assay: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. An early hERG assay is a critical safety checkpoint. The selection of compound 10dl for further studies was partly based on its high safety margin relative to its hERG IC₅₀.[5]

  • CYP450 Inhibition Panel: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions. Testing against a panel of key CYP isoforms (e.g., 1A2, 2D6, 3A4) is standard practice.[5][6]

Part II: The In Vitro to In Vivo Bridge – Pharmacokinetics and Metabolism

Before a compound can be tested for efficacy in an animal model, its pharmacokinetic (PK) properties must be understood.[7][8] PK studies determine what the body does to the drug, addressing its Absorption, Distribution, Metabolism, and Excretion (ADME).

In Vitro ADME: Predicting In Vivo Behavior
  • Metabolic Stability: The first indicator of a compound's likely half-life in vivo is its stability in the presence of liver microsomes. Liver microsomes contain a high concentration of CYP enzymes. A compound that is rapidly degraded in this assay will likely have high clearance and a short half-life in vivo, potentially requiring frequent dosing. Lead optimization for the TRI analogs included selecting for good microsomal stability.[5][6]

  • Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can predict passive diffusion across the BBB. Compound 10dl was specifically selected for BBB and PK studies.[5]

The diagram below outlines the logical workflow from initial in vitro screening to the decision to proceed with in vivo studies.

G A Library of 3-Aminoazetidine Analogs B In Vitro Primary Assay (e.g., Transporter Uptake) A->B C Potency Determination (IC50 Values) B->C D In Vitro Selectivity & Safety Profiling (hERG, CYP Panel) C->D E Favorable Selectivity & Safety Profile? D->E Decision F In Vitro ADME (Metabolic Stability, BBB) E->F Yes J Discard/Optimize E->J No G Favorable ADME Properties? F->G Decision H Lead Candidate Selection G->H Yes G->J No I In Vivo PK/PD & Efficacy Studies H->I

Caption: Drug Discovery Workflow: From In Vitro Screening to In Vivo Candidate Selection.

Part III: In Vivo Validation – Demonstrating Efficacy in a Biological System

In vivo studies are the definitive test of a drug candidate's potential, providing crucial information on efficacy, safety, and the relationship between dose, exposure, and response (PK/PD).[9]

Animal Model Selection

The choice of animal model is dictated by the therapeutic indication and the specific biological question being asked.[][11]

  • For CNS Disorders (Depression): Rodent behavioral models are widely used. The Forced Swimming Test (FST) in mice is a common initial screen for antidepressant activity.[5][12] In this test, a reduction in the duration of immobility after drug administration is interpreted as an antidepressant-like effect.

  • For Oncology: Cell-derived xenograft (CDX) or patient-derived xenograft (PDX) models are standard.[] Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is measured over time.[13]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

An initial in vivo study in healthy animals (e.g., rats or mice) is performed to characterize the compound's PK profile (half-life, clearance, volume of distribution, bioavailability).[14] This is essential for designing the dosing regimen for subsequent efficacy studies. Blood samples are taken at multiple time points after dosing to measure drug concentration.[7]

Pharmacodynamic (PD) studies link the drug concentration to a biological effect. For a TRI, this could involve measuring neurotransmitter levels in the brain tissue of treated animals to confirm that the drug is engaging its target at the site of action.

Representative In Vivo Protocol: Forced Swimming Test (FST)

  • Animal Acclimation: House male C57BL/6 mice under standard conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week before the experiment to reduce stress.

  • Drug Administration: Administer the 3-aminoazetidine analog (e.g., 6be from a related series, which showed in vivo activity[12]) or vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes). Doses are selected based on PK data and desired target engagement levels.

  • Test Procedure:

    • Place each mouse individually into a transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • Record the session (typically 6 minutes) via video for later analysis.

  • Behavioral Scoring:

    • An observer, blinded to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean duration of immobility between the drug-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility suggests antidepressant-like efficacy.

Conclusion

The validation of 3-aminoazetidine analogs, like any promising class of compounds, requires a systematic, multi-faceted approach that logically progresses from in vitro characterization to in vivo proof-of-concept. This guide has outlined a robust framework, emphasizing the "why" behind each experimental stage. By integrating early assessments of potency, selectivity, and ADME properties, researchers can confidently select lead candidates with a higher probability of success in resource-intensive in vivo efficacy models. The journey from a hit in a primary assay to a viable preclinical candidate is one of iterative design, rigorous testing, and data-driven decision-making.

References

  • BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. BenchChem.
  • Lee, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. Available from: [Link]

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
  • BenchChem. (2025). A Comparative Evaluation of 3-Substituted Azetidine Derivatives in Preclinical Research. BenchChem.
  • ACS Publications. (n.d.). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available from: [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules). Available from: [Link]

  • PubMed Central. (n.d.). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. Available from: [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences. Available from: [Link]

  • PubMed Central. (n.d.). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Animal Physiology and Animal Nutrition. Available from: [Link]

  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available from: [Link]

  • PubMed Central. (n.d.). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. Scientific Reports. Available from: [Link]

  • PubMed. (2014). Pharmacokinetics and pharmacodynamics of famotidine and ranitidine in critically ill children. The Journal of Clinical Pharmacology. Available from: [Link]

  • National Institutes of Health. (n.d.). A Review on Alternative Methods to Experimental Animals in Biological Testing: Recent Advancement and Current Strategies. Journal of Pharmacy & BioAllied Sciences. Available from: [Link]

  • PubMed. (1995). Pharmacokinetics and pharmacodynamics of famotidine in paediatric patients. Clinical Pharmacokinetics. Available from: [Link]

  • PubMed Central. (n.d.). Acute and chronic animal models for the evaluation of anti-diabetic agents. Cardiovascular Diabetology. Available from: [Link]

  • PubMed. (1995). Pharmacokinetics and Pharmacodynamics of Famotidine in Children. Clinical Infectious Diseases. Available from: [Link]

  • Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Available from: [Link]

  • PubMed. (2004). Animal models of amino acid metabolism: a focus on the intestine. The Journal of Nutrition. Available from: [Link]

  • PubMed Central. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. Available from: [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors with an Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pursuit of selective kinase inhibitors is a paramount objective. Kinase inhibitors have revolutionized cancer therapy and are showing promise in a multitude of other diseases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity to mitigate off-target effects and ensure therapeutic efficacy.[3][4][5] This guide provides an in-depth comparison of methodologies for cross-reactivity profiling, with a specific focus on kinase inhibitors incorporating an azetidine scaffold—a structural motif of growing importance in medicinal chemistry.[6][7][8]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a privileged scaffold in drug design.[6][8][9][10] Its rigid structure allows for precise vectoral positioning of substituents, which can enhance potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[6][7] However, like any scaffold, its impact on kinome-wide selectivity must be rigorously evaluated. This guide will equip you with the knowledge to design, execute, and interpret cross-reactivity profiling studies for this promising class of inhibitors.

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1][2] While a primary target may be well-defined, unintended inhibition of other kinases can lead to a variety of outcomes:

  • Toxicity: Off-target effects are a major cause of adverse drug reactions.[11][12][13]

  • Confounded Experimental Results: In a research setting, a non-selective inhibitor can lead to misinterpretation of cellular signaling pathways.[14][15]

  • Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial, leading to a desired multi-targeted effect.[4][16]

Therefore, comprehensive profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential.[14][17]

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

A variety of platforms are available for assessing kinase inhibitor selectivity, broadly categorized into biochemical and cell-based assays.[1][2][3] The choice of methodology depends on the stage of drug discovery, the desired throughput, and the specific questions being asked.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are essential for initial kinome-wide profiling and for determining intrinsic potencies.[14]

Types of Biochemical Assays:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate.[1] They are highly sensitive and not prone to interference from compound fluorescence or light scattering.

  • Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[18][19] They offer high throughput and a non-radioactive format.

  • Luminescence-Based Assays: These assays, like Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[20] They are highly sensitive and compatible with high-throughput screening.

  • Mobility Shift Assays: These assays involve the electrophoretic separation of a phosphorylated and non-phosphorylated peptide substrate, which are distinguished by a charge difference.[3]

  • Competition Binding Assays: Platforms like KINOMEscan™ measure the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.[21] This approach allows for the screening of a vast number of kinases, including those for which robust activity assays are not available.

Workflow for a Typical Biochemical Kinase Profiling Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution Series Incubation Incubate Compound with Kinases Compound->Incubation KinasePanel Kinase Panel Preparation KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate) Initiation Initiate Reaction with ATP/Substrate AssayReagents->Initiation Incubation->Initiation ReactionStep Allow Kinase Reaction to Proceed Initiation->ReactionStep Quench Stop Reaction ReactionStep->Quench Detection Measure Signal (e.g., Radioactivity, Fluorescence) Quench->Detection DataAnalysis Calculate % Inhibition and IC50/Kd Detection->DataAnalysis

Caption: A generalized workflow for biochemical kinase inhibitor profiling.

Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, taking into account factors like cell permeability and competition with endogenous ATP.[3][22]

Types of Cell-Based Assays:

  • Target Engagement Assays: The NanoBRET™ assay, for example, measures the binding of an inhibitor to its target kinase within living cells.[16][23]

  • Phosphorylation Assays: These assays, often utilizing ELISA or similar techniques, measure the phosphorylation of a specific downstream substrate of the target kinase.[23]

  • Cell Proliferation Assays: For kinases that are oncogenic drivers, their inhibition will lead to a decrease in cell proliferation, which can be readily measured.[23]

Logical Flow for Selecting a Profiling Strategy

G Start Start: New Azetidine-Based Inhibitor Goal Goal of Study? Start->Goal HTS High-Throughput Screening Goal->HTS Initial Selectivity LeadOpt Lead Optimization Goal->LeadOpt Refine Selectivity Biochem Broad Biochemical Screen (e.g., KINOMEscan) HTS->Biochem Cellular Cell-Based Assays (e.g., NanoBRET, Phospho-Assay) LeadOpt->Cellular Confirm Cellular Potency & Selectivity DoseResponse Biochemical IC50 Determination for Hits LeadOpt->DoseResponse Biochem->DoseResponse Identify Hits CellularValidation Validate Hits in Cellular Assays DoseResponse->CellularValidation

Caption: Decision tree for choosing a kinase inhibitor profiling strategy.

Case Study: Cross-Reactivity Profiling of Azetidine-Based MerTK Inhibitors

To illustrate the practical application of these methodologies, let's consider a hypothetical case study involving novel azetidine-based inhibitors of MerTK (MER Tyrosine Kinase). MerTK is a promising oncology target, and developing selective inhibitors is a key goal.[24][25]

Objective: To compare the kinome-wide selectivity of two lead compounds, AZD-A and AZD-B.

Experimental Plan:

  • Primary Screen: A broad kinome screen (e.g., KINOMEscan™ from Eurofins Discovery or a similar platform) against over 400 kinases at a single high concentration (e.g., 1 µM) of AZD-A and AZD-B.[21]

  • Dose-Response Analysis: For any kinases showing significant inhibition (>80%) in the primary screen, determine the biochemical IC50 or Kd values.

  • Cellular Target Engagement: Confirm on-target (MerTK) and key off-target engagement in a relevant cell line using the NanoBRET™ Target Engagement Assay.

  • Functional Cellular Assay: Measure the inhibition of MerTK-mediated phosphorylation of a downstream substrate to confirm functional activity.

Hypothetical Data Summary:

KinaseAZD-A (Kd, nM)AZD-B (Kd, nM)Assay Type
MerTK (On-Target) 5.2 8.1 Biochemical Binding
AXL (Off-Target)85>1000Biochemical Binding
TYRO3 (Off-Target)120>1000Biochemical Binding
FLT3 (Off-Target)350>1000Biochemical Binding
c-MET (Off-Target)>1000250Biochemical Binding

Interpretation of Results:

Based on this hypothetical data, AZD-A demonstrates high potency for the intended target, MerTK. However, it also shows some cross-reactivity with other members of the TAM (Tyro3, Axl, Mer) family and with FLT3. In contrast, AZD-B, while slightly less potent against MerTK, exhibits a much cleaner selectivity profile, with only minor off-target activity against c-MET. This suggests that the specific substitutions on the azetidine scaffold of AZD-B are more favorable for achieving high selectivity. Further cellular assays would be required to determine if the off-target activities of AZD-A are significant at therapeutic concentrations.

Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Platform)

This protocol provides a detailed, step-by-step methodology for a radiometric kinase assay, a gold standard for determining inhibitor potency.[1][26]

Materials:

  • Kinase of interest (e.g., recombinant human MerTK)

  • Peptide substrate

  • Test compounds (e.g., AZD-A, AZD-B) dissolved in DMSO

  • Assay buffer (containing MgCl₂, MnCl₂, Brij-35, and DTT)

  • ³³P-γ-ATP

  • Unlabeled ATP

  • 96-well plates

  • Filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute further into the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound dilution

    • Kinase enzyme

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mix of the peptide substrate and ³³P-γ-ATP to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated ³³P-γ-ATP.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Outlook

The azetidine scaffold is a valuable addition to the medicinal chemist's toolbox for designing potent and selective kinase inhibitors.[6][7][8][10] However, its inclusion does not guarantee selectivity. Rigorous, multi-faceted cross-reactivity profiling using a combination of biochemical and cell-based assays is essential to fully characterize any new inhibitor.[3][14][17] By understanding the principles and methodologies outlined in this guide, researchers can make more informed decisions in their drug discovery programs, ultimately leading to safer and more effective kinase-targeted therapies. The continued development of novel profiling technologies and computational prediction tools will further enhance our ability to design kinase inhibitors with precisely tailored selectivity profiles.[27][28]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genetics approach to selective inhibition of kinases. Nature Chemical Biology, 4(11), 691-699. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(423), ra39. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Médard, G., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 18(5), 2094-2105. [Link]

  • KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. [Link]

  • Zhang, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i241-i249. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 21-30. [Link]

  • Ventura, A. C., & Font-Vizcarra, L. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology, 8(5), 055009. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Physical Biology, 8(5), 055009. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Zhang, T., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). A. Azetidines are useful scaffolds in a broad area of disciplines. B.. [Link]

  • Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 289-301. [Link]

  • Harris, P. A., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Medicinal Chemistry Letters. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 3-Aminoazetidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-Aminoazetidine-1-carboxamide, moving beyond simple instructions to explain the chemical principles that underpin these essential procedures.

Part 1: Core Directive - The Primary Disposal Pathway

The most direct, compliant, and safest method for the disposal of this compound, whether in pure form or as waste, is through a licensed hazardous waste management service. This approach eliminates ambiguity and ensures that the compound is handled by professionals equipped to manage its specific chemical properties.

Experimental Protocol: Hazardous Waste Segregation and Collection
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. Based on the hazards of analogous compounds, this must include:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection: A standard laboratory coat.

  • Waste Container Selection:

    • Choose a container made of a chemically resistant material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with no cracks or leaks.

    • The container must have a secure, leak-proof screw-top cap.

  • Waste Characterization and Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound".

    • List all components of the waste stream, including any solvents and their approximate percentages.

    • Indicate the potential hazards (e.g., "Corrosive," "Irritant") based on data from analogous structures.

  • Segregation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1].

    • Ensure the SAA is at or near the point of waste generation.

    • Crucially, segregate this waste from incompatible materials. Based on the compound's functional groups, avoid storage with:

      • Strong Oxidizing Agents

      • Strong Acids

      • Strong Bases

      • Reactive Metals

    • Utilize secondary containment, such as a plastic tub, to capture any potential leaks[2].

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup.

The following diagram illustrates the workflow for the primary disposal pathway.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Select Leak-Proof, Chemically Resistant Container PPE->Container Label Affix Hazardous Waste Label Container->Label Transfer Transfer Waste to Container Label->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated SAA with Secondary Containment Seal->Store Segregate Segregate from Incompatible Chemicals Store->Segregate Pickup Arrange Pickup via EHS/Licensed Vendor Segregate->Pickup

Caption: Workflow for the primary disposal of this compound.

Part 2: Understanding the Chemistry of Neutralization

While not recommended as a standard benchtop procedure for bulk waste disposal due to safety considerations, understanding the potential for chemical neutralization provides valuable insight into the compound's reactivity. The primary route for the degradation of the carboxamide functional group is hydrolysis.

Mechanism: Amide Hydrolysis

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by either acid or base, typically requiring heat.[9][10]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are a carboxylic acid and an ammonium salt.[10]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process yields a carboxylate salt and ammonia or an amine. Heating the reaction mixture with a base like sodium hydroxide and testing for the evolution of ammonia gas (which would turn damp red litmus paper blue) is a classic qualitative test for amides.[9]

The following diagram outlines the general products of amide hydrolysis.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amide This compound Acid Aqueous Acid (e.g., HCl) + Heat Base Aqueous Base (e.g., NaOH) + Heat AcidProd Azetidine-1,3-dicarboxylic acid derivative + Ammonium Salt Acid->AcidProd Yields BaseProd Carboxylate Salt + Ammonia Base->BaseProd Yields

Caption: Products of acid- and base-catalyzed hydrolysis of the carboxamide.

Causality Behind Experimental Choices: The reason hydrolysis is not recommended for routine disposal is twofold. First, the reactions often require vigorous conditions (e.g., heating with strong acids or bases), which can create additional hazards such as corrosive fumes or exothermic reactions[10][11]. Second, the stability of the strained azetidine ring under these conditions is not guaranteed. Studies have shown that some N-substituted azetidines undergo acid-mediated intramolecular ring-opening, suggesting that harsh conditions could lead to unpredictable degradation pathways rather than simple hydrolysis[6][7].

Part 3: Spill Management - An Immediate Operational Plan

In the event of a spill, a swift and correct response is critical to ensuring safety.

Experimental Protocol: Small Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area of the spill.

  • Assess the Spill: This procedure is for small, incidental spills only. For large spills, evacuate the area and contact your institution's EHS.

  • PPE: Ensure you are wearing the appropriate PPE as described above (goggles, gloves, lab coat).

  • Containment: Cordon off the spill area. Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow, to cover and contain the spill.

  • Collection: Carefully collect the absorbent material using non-sparking tools (e.g., a plastic dustpan and brush).

  • Disposal: Place the contaminated absorbent material and any contaminated cleaning materials into a designated hazardous waste container. Label the container appropriately, noting the spilled chemical and the absorbent used.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS, as required by your institution's policies.

Summary and Best Practices

The proper disposal of this compound is a non-negotiable aspect of safe laboratory practice. The table below summarizes the core requirements for its management.

AspectCore RequirementRationale
Primary Disposal Licensed Hazardous Waste VendorEnsures regulatory compliance and safe handling of a potentially corrosive and reactive compound.
PPE Safety Goggles, Chemical-Resistant Gloves, Lab CoatProtects against skin and eye contact, which are the primary exposure risks based on analogous compounds[1][3].
Waste Storage Labeled, Sealed, Segregated Container with Secondary ContainmentPrevents accidental exposure, spillage, and dangerous reactions with incompatible chemicals[2].
Spill Cleanup Use of Inert Absorbent MaterialSafely contains the material without reacting with it, facilitating its collection for proper disposal.
Neutralization Not Recommended for Routine DisposalPotential for hazardous reaction conditions and unpredictable degradation of the strained azetidine ring[6][10].

By adhering to these scientifically grounded procedures, researchers can ensure that the final step in the lifecycle of this compound is handled with the same level of precision and care as its application in the laboratory. This commitment to safety and environmental responsibility is the hallmark of a trustworthy and authoritative scientific practice.

References

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26675–26682. Available at: [Link]

  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

  • Capot Chemical. (2025). MSDS of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Available at: [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2025). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Available at: [Link]

  • ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • ResearchGate. (2025). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • Chemistry LibreTexts. (2015). Hydrolysis of Amides. Available at: [Link]

  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

Sources

Navigating the Safe Handling of 3-Aminoazetidine-1-carboxamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 3-Aminoazetidine-1-carboxamide demands a meticulous approach to personal protection. This guide provides essential, actionable information on the requisite Personal Protective Equipment (PPE), safe handling protocols, and disposal plans for this compound, ensuring both the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazards: A Proactive Approach to Safety

While comprehensive toxicological data for every novel compound is not always available, the structure of this compound, containing a reactive azetidine ring, necessitates that it be handled with significant care. Based on data from structurally related azetidine compounds, we must anticipate potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Key identified hazards for similar compounds include:

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Vapors or splashes can lead to serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][4]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1][4]

Core Personal Protective Equipment (PPE) for Handling this compound

A robust PPE strategy is the cornerstone of safe chemical handling, creating a critical barrier between the researcher and potential exposure.[1] The following table outlines the minimum required PPE.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is required when a splash hazard exists.ANSI Z87.1Protects against splashes and vapors that can cause serious eye damage.[1][5]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.ASTM D6978 or EN 374Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently.[1][6]
Body Long-sleeved laboratory coat or a chemical-resistant suit.EN 13034:2005 (Type 6)Protects skin from accidental splashes and contamination.[1][6]
Respiratory A NIOSH-approved respirator (e.g., N95) is necessary when handling the powder outside of a certified chemical fume hood.NIOSH/MSHA or European Standard EN 149Minimizes the inhalation of potentially harmful dust or vapors.[5][6][7]
Footwear Closed-toe shoes, preferably chemical-resistant.Protects feet from spills.[6]

Operational Plan: From Handling to Disposal

Safe laboratory practice extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from initial handling to final disposal.

Safe Handling and Storage Protocols
  • Ventilation is Paramount: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6] This is the primary engineering control to minimize inhalation exposure.

  • Controlled Dispensing: Use appropriate, clean, and dry glassware for all transfers and manipulations.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[2][3][7] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

Spill Management Workflow

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Response Response (with appropriate PPE) cluster_Decontamination Decontamination Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and nature Alert->Assess Minor Spill Contain Contain the spill with absorbent material Assess->Contain Neutralize Neutralize if applicable and safe Contain->Neutralize Collect Collect residue into a labeled container Neutralize->Collect Clean Clean the spill area Collect->Clean Decontaminate_PPE Decontaminate or dispose of PPE Clean->Decontaminate_PPE Wash Wash hands thoroughly Decontaminate_PPE->Wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoazetidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Aminoazetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.